Product packaging for 1-Amino-2-naphthol(Cat. No.:CAS No. 95609-86-2)

1-Amino-2-naphthol

Cat. No.: B7721142
CAS No.: 95609-86-2
M. Wt: 159.18 g/mol
InChI Key: FHMMQQXRSYSWCM-UHFFFAOYSA-N
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Description

1-Amino-2-naphthol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B7721142 1-Amino-2-naphthol CAS No. 95609-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminonaphthalen-2-ol
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InChI

InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2
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InChI Key

FHMMQQXRSYSWCM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO
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Related CAS

1198-27-2 (hydrochloride)
Record name 1-Amino-2-naphthol
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DSSTOX Substance ID

DTXSID20883897
Record name 2-Naphthalenol, 1-amino-
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Molecular Weight

159.18 g/mol
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CAS No.

2834-92-6, 95609-86-2
Record name 1-Amino-2-naphthol
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Record name 2-Naphthalenol, amino-
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Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-naphthol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-naphthol (B1212963), a key aromatic amine and derivative of naphthalene (B1677914), serves as a vital intermediate in the synthesis of various dyes and holds significant potential in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an exploration of its biological activities and those of its derivatives. Particular attention is given to its non-mutagenic profile, potential antioxidant and anti-inflammatory properties, and the role of its derivatives in targeting key signaling pathways implicated in cancer. This document aims to be a valuable resource for researchers utilizing this compound in their scientific endeavors.

Core Properties of this compound

This compound, with the CAS number 2834-92-6 , is a crystalline solid that is sparingly soluble in water but soluble in organic solvents.[1] Its key properties are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 2834-92-6[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 160-162 °C[1]
Boiling Point 336.8 °C at 760 mmHg[3][4]
Density 1.281 g/cm³[3][4]
Solubility Sparingly soluble in water; Soluble in organic solvents.[1][5]
pKa 8.76 ± 0.50 (Predicted)[1]
Table 2: Computed Properties of this compound
PropertyValueReference(s)
XLogP3 1.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 46.3 Ų[2]
Heavy Atom Count 12[2]

Synthesis of this compound and Its Derivatives

Several methods have been established for the synthesis of this compound and its derivatives. These primarily involve the reduction of precursor compounds like nitroso-β-naphthol or azo dyes. A notable green chemistry approach involves a one-pot, three-component reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride via Reduction of an Azo Dye

This protocol details the synthesis of this compound hydrochloride from 1-(1-Phenylazo)-2-naphthol, an azo dye, through reduction with stannous chloride.[6][7]

Materials:

  • 1-(1-Phenylazo)-2-naphthol

  • Stannous chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Methylated spirit

  • Round bottom flask with reflux condenser

  • Beaker

  • Ice bath

  • Filtration apparatus

  • Desiccator

Procedure:

  • Dissolve a known quantity of 1-(1-Phenylazo)-2-naphthol in methylated spirit in a round bottom flask fitted with a reflux condenser.

  • Gently boil the mixture until most of the azo compound has dissolved.

  • Prepare a solution of stannous chloride by dissolving 20.0 g of SnCl₂ in 60 cm³ of concentrated HCl, warming if necessary to obtain a clear solution.

  • Add the clear stannous chloride solution to the contents of the flask.

  • Reflux the mixture for an additional 30 minutes. A slight dark-colored precipitate should form.

  • Pour the reaction mixture into a beaker and cool in an ice bath until crystals of this compound hydrochloride appear.

  • Filter the obtained crystals.

  • Recrystallize the product using a minimal amount of hot water containing a few drops of stannous chloride solution in an equal weight of concentrated HCl.

  • Dry the purified crystals in a desiccator for 3 days.

  • Determine the percentage yield. A yield of 72.2% has been reported for this method.[6]

Experimental Protocol: One-Pot Three-Component "Grindstone Chemistry" Synthesis of 1-Aminoalkyl-2-naphthols

This environmentally benign method involves the solvent-free reaction of 2-naphthol (B1666908), an aldehyde, and an amine.[8]

Materials:

  • 2-Naphthol

  • Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

  • Amine (e.g., p-hydroxyaniline)

  • Methane (B114726) sulphonic acid (catalyst)

  • Mortar and pestle or a hand-held electric food mixer

Procedure:

  • In a mortar or a porcelain bowl, combine 2-naphthol (1 equivalent), the aromatic aldehyde (1 equivalent), and the amine (1 equivalent).

  • Add a catalytic amount of methane sulphonic acid.

  • Grind the reaction mixture using a pestle or an electric mixer for approximately 3-5 minutes at ambient temperature.

  • The reaction is exothermic, and the formation of the 1-aminoalkyl-2-naphthol product is typically observed as a colored solid.

  • The product can be obtained in high yields (83-95%) and can be purified by appropriate methods if necessary.[8]

Synthesis_of_1_Aminoalkyl_2_naphthols cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product 2-Naphthol 2-Naphthol One-Pot Reaction One-Pot Reaction 2-Naphthol->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Amine Amine Amine->One-Pot Reaction o-Quinone Methide o-Quinone Methide One-Pot Reaction->o-Quinone Methide Formation 1-Aminoalkyl-2-naphthol 1-Aminoalkyl-2-naphthol o-Quinone Methide->1-Aminoalkyl-2-naphthol Nucleophilic Addition & Aromatization

Synthesis of 1-Aminoalkyl-2-naphthols.

Biological Activities and Toxicological Profile

While this compound is a crucial synthetic intermediate, its biological properties and those of its derivatives are of significant interest to the drug development community.

Toxicological Profile: Mutagenicity

A key consideration for any compound with potential therapeutic applications is its safety profile. Studies have indicated that this compound and its 4-sulfonic acid derivative are non-mutagenic in the Ames test. However, some azo dyes derived from this compound have shown mutagenicity, which is attributed to the liberation of the aromatic amines upon reduction of the azo bond.

Antioxidant Activity

The antioxidant potential of this compound-4-sulfonic acid has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (Cupric Reducing Antioxidant Capacity) methods. The complexation of this compound with organotin(IV) has been shown to enhance its antioxidant activity. While direct antioxidant data for the parent this compound is limited, its structural similarity to other naphthols with demonstrated radical scavenging effects suggests it may possess antioxidant properties.

Experimental Protocol: General DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound like this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Spectrophotometer or microplate reader

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of the this compound stock solution.

  • In a set of test tubes or a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add a fixed volume of the DPPH solution to each test tube/well and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • A control containing only the solvent and DPPH solution should be measured.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • A standard antioxidant should be tested concurrently to validate the assay.

Anti-inflammatory and Anticancer Activities of Derivatives

Derivatives of this compound, particularly 1-aminoalkyl-2-naphthols and amidoalkyl naphthols, have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiparasitic properties.

Of particular interest to drug development professionals is the anticancer potential of these derivatives. Studies on aminobenzylnaphthols, which are structurally related to 1-aminoalkyl-2-naphthols, have shown cytotoxic effects against various cancer cell lines. In silico investigations suggest that the anticancer activity of these compounds may be attributed to the inhibition of key signaling proteins such as Adenosine A1 receptor (ADORA1) , Cyclin-dependent kinase 2 (CDK2) , and Tripartite motif-containing protein 24 (TRIM24) . These proteins are involved in critical cellular processes like cell cycle regulation and signal transduction, which are often dysregulated in cancer.

Anticancer_Signaling_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Aminobenzylnaphthol Derivatives Aminobenzylnaphthol Derivatives ADORA1 ADORA1 Aminobenzylnaphthol Derivatives->ADORA1 Inhibition CDK2 CDK2 Aminobenzylnaphthol Derivatives->CDK2 Inhibition TRIM24 TRIM24 Aminobenzylnaphthol Derivatives->TRIM24 Inhibition Inhibition of Cell Proliferation Inhibition of Cell Proliferation ADORA1->Inhibition of Cell Proliferation CDK2->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis TRIM24->Induction of Apoptosis

Proposed Anticancer Mechanism of Derivatives.

Applications in Drug Development and Research

The versatile chemical nature of this compound makes it a valuable scaffold in drug discovery. Its derivatives have shown promise as:

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.

  • Anticancer agents: Demonstrating cytotoxicity and potential to modulate key cancer-related signaling pathways.

  • Anti-inflammatory agents: Showing potential to mitigate inflammatory responses.

The core this compound structure can be readily modified, allowing for the generation of libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with established synthesis routes, make it a readily accessible building block for further chemical exploration. The non-mutagenic nature of the parent compound, along with the promising biological activities of its derivatives, underscores its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to facilitate its application in research and drug development. Further investigation into the specific molecular targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit their therapeutic potential.

References

Physical and chemical properties of 1-Amino-2-naphthol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-naphthol hydrochloride is a key chemical intermediate with significant applications in the synthesis of azo dyes and various pharmaceuticals. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an examination of its stability and reactivity. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound hydrochloride is a light-sensitive and hygroscopic solid, appearing as a lilac to light grey fluffy powder.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2]

Tabulated Physical and Chemical Data

The fundamental physical and chemical properties of this compound hydrochloride are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO·HCl[3]
C₁₀H₁₀ClNO[1][4][5]
Molecular Weight 195.65 g/mol [3][6][7]
195.64 g/mol [8]
195.645 g/mol [9]
Melting Point 250 °C (decomposition)[1][6]
Appearance Lilac to light grey fluffy powder[1]
Powder[8]
Crystals[6]
Solubility Soluble in water.[4][10]
Slightly soluble in DMSO and Methanol.[1]
Slightly soluble in dilute hydrochloric acid and alcohol.
Stability Stable under normal conditions.[2]
Unstable in solution, decomposition can be slowed by sodium bisulfite.[11]
Storage Hygroscopic, store in a refrigerator under an inert atmosphere.[1][4]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound hydrochloride.

Spectrum TypeInstrumentation/TechniqueSource/Reference(s)
¹H NMR Varian CFT-20[8]
¹³C NMR Not specified[12]
FTIR KBr Wafer[8]
ATR-Neat (DuraSamplIR II) on a Bruker Tensor 27 FT-IR[8]
UV-Vis Not specified[13][14]
IR Not specified[9][15]

Experimental Protocols

Synthesis of this compound Hydrochloride via Reduction of Orange II

A common method for the preparation of this compound hydrochloride is the reduction of the azo dye Orange II.[11]

Materials:

  • Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ether

Procedure:

  • Dissolve 50 g of Orange II in 500 ml of boiling water.

  • To this solution, add a solution of 65 g of tin dissolved in 375 ml of concentrated hydrochloric acid.

  • Reflux the mixture for 30 minutes until the color changes to a slight dark precipitate.[14]

  • Once decolorization is complete, filter the hot solution quickly.

  • Cool the filtrate in an ice bath to induce crystallization of this compound hydrochloride.[14]

  • Collect the colorless crystals by filtration.

  • Wash the crystals successively with three small portions of 20% hydrochloric acid and three 50 cc portions of ether.[11]

  • Dry the product in the air in thin layers on filter paper.[11]

G Workflow for Synthesis of this compound hydrochloride cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation and Purification A Dissolve Orange II in boiling water C Add SnCl2 solution to Orange II solution A->C B Prepare SnCl2 solution in concentrated HCl B->C D Reflux the mixture C->D E Filter the hot solution D->E F Cool filtrate to crystallize E->F G Collect crystals by filtration F->G H Wash with HCl and ether G->H I Dry the final product H->I

Caption: Synthesis of this compound hydrochloride from Orange II.

Purification of this compound Hydrochloride

For applications requiring high purity, the synthesized product can be further purified.[1]

Materials:

  • Crude this compound hydrochloride

  • Stannous chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Crystallize the crude salt from a minimum volume of hot water containing a few drops of stannous chloride in an equal weight of hydrochloric acid to minimize atmospheric oxidation.[1]

  • Filter the hot solution.[1]

  • Add half its volume of concentrated HCl to the filtrate and allow it to stand.[1]

  • The purified salt will crystallize almost quantitatively.[1]

  • Dry the purified salt in a vacuum in the dark.[1]

G Purification Workflow for this compound hydrochloride A Dissolve crude product in hot water with SnCl2 and HCl B Filter the hot solution A->B C Add concentrated HCl to filtrate B->C D Allow to stand for crystallization C->D E Collect purified crystals D->E F Dry under vacuum in the dark E->F

Caption: Purification of this compound hydrochloride.

Reactivity and Applications

This compound hydrochloride is a versatile reagent in organic synthesis.

  • Dye Synthesis: It is a precursor for azo dyes.[4][14]

  • Heterocyclic Synthesis: It undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines.[1][6]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[4]

  • Antioxidant and Antimicrobial Properties: The compound has been reported to exhibit antioxidant and antimicrobial properties.[4]

Safety and Handling

This compound hydrochloride is classified as harmful and an irritant.[1]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6][8] It causes skin and serious eye irritation and may cause respiratory irritation.[2][8] It is also suspected of causing cancer.[6][8]

  • Precautions: Obtain special instructions before use.[2] Do not handle until all safety precautions have been read and understood.[2] Use personal protective equipment, including a dust mask, eye shields, and gloves.[2][6] Wash thoroughly after handling.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] It is hygroscopic and light-sensitive.[1]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound hydrochloride, along with practical experimental protocols. The presented data and workflows are intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. Adherence to safety protocols is essential when handling this substance.

References

A Technical Guide to the Synthesis of 1-Amino-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis pathways for 1-Amino-2-naphthol (B1212963), a crucial intermediate in the manufacturing of dyes and a significant compound in chemical research. This document provides a comparative analysis of key synthetic routes, detailed experimental protocols, and visual representations of the reaction mechanisms to support laboratory and industrial applications.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be achieved through several distinct chemical routes. The choice of a particular pathway often depends on factors such as starting material availability, desired purity, scalability, and environmental considerations. The most prominent methods include the reduction of 1-nitroso-2-naphthol, the reduction of azo dyes, the Bucherer reaction, and the reduction of 1-nitro-2-naphthol.

The following table summarizes the quantitative data associated with these primary synthesis pathways, offering a clear comparison of their efficiencies.

Synthesis PathwayStarting MaterialKey ReagentsReported YieldPurity/Notes
Reduction of 1-Nitroso-2-naphthol 2-NaphtholSodium nitrite, Hydrochloric acid, Sodium hydrosulfite or Stannous chloride or H₂/Catalyst66-99%The hydrochloride salt is often isolated to improve stability.[1][2] Catalytic hydrogenation offers a high yield of 99% with 96.8% purity measured by HPLC.[2]
Reduction of Azo Dyes (e.g., Orange II) 2-NaphtholSulfanilic acid, Sodium nitrite, Sodium hydroxide, Sodium dithionite (B78146) or Stannous chloride72.2-79.11%A common laboratory preparation method.[3][4] The product is often isolated as the hydrochloride salt.[3]
Bucherer Reaction 2-NaphtholAmmonia, Sodium bisulfiteWidely used industriallyThis is a reversible reaction, and its efficiency is crucial in industrial settings for producing various aminonaphthalene derivatives.[5][6]
Reduction of 1-Nitro-2-naphthol 1-Nitro-2-naphtholReducing agents (e.g., SnCl₂/HCl)High yields expectedThe starting material, 1-nitro-2-naphthol, can be prepared from 1-nitro-2-acetylaminonaphthalene with yields of 88-89%.[7]

Visualizing the Synthesis Pathways

To elucidate the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the core reaction pathways.

Bucherer_Reaction two_naphthol 2-Naphthol protonated_naphthol Resonance-stabilized carbocation two_naphthol->protonated_naphthol + H⁺ tetralone_sulfonic_acid Tetralone sulfonic acid intermediate protonated_naphthol->tetralone_sulfonic_acid + HSO₃⁻ amino_intermediate Amino intermediate tetralone_sulfonic_acid->amino_intermediate + NH₃ - H₂O one_amino_two_naphthol This compound amino_intermediate->one_amino_two_naphthol - HSO₃⁻ Reduction_Pathways cluster_nitroso From 1-Nitroso-2-naphthol cluster_azo From Azo Dye (Orange II) cluster_nitro From 1-Nitro-2-naphthol one_nitroso_two_naphthol 1-Nitroso-2-naphthol one_amino_two_naphthol This compound one_nitroso_two_naphthol->one_amino_two_naphthol Reduction (e.g., Na₂S₂O₄, SnCl₂, H₂/catalyst) orange_ii Orange II orange_ii->one_amino_two_naphthol Reduction (e.g., Na₂S₂O₄, SnCl₂) one_nitro_two_naphthol 1-Nitro-2-naphthol one_nitro_two_naphthol->one_amino_two_naphthol Reduction (e.g., SnCl₂/HCl) Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (e.g., Cooling, Inert Atmosphere) start->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, Color Change) reagent_addition->reaction_monitoring workup Reaction Work-up (e.g., Quenching, Extraction) reaction_monitoring->workup isolation Product Isolation (Filtration, Crystallization) workup->isolation purification Purification (Recrystallization) isolation->purification drying Drying purification->drying characterization Product Characterization (Melting Point, Spectroscopy) drying->characterization end End: Pure this compound characterization->end

References

Potential Biological Activities of 1-Amino-2-naphthol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthol (B1212963) and its derivatives, including the well-known Betti bases, represent a class of organic compounds with a privileged structure in medicinal chemistry. The unique arrangement of an amino group and a hydroxyl group on a naphthalene (B1677914) scaffold imparts a wide range of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and antioxidant agents. Their synthesis is often achieved through versatile multicomponent reactions, such as the Betti reaction, which allows for the generation of diverse chemical libraries for biological screening. This guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, with some derivatives showing promising selectivity for cancer cells over normal cells.

Quantitative Anticancer Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound/Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Aminobenzylnaphthol (MMZ-140C)BxPC-3Pancreatic30.15 ± 9.39 (24h)5-Fluorouracil38.99 ± 14.67 (24h)
Aminobenzylnaphthol (MMZ-45B)HT-29Colorectal31.78 ± 3.93 (24h)5-Fluorouracil52.26 ± 4.9 (24h)
Aminobenzylnaphthol (MMZ-45AA)BxPC-3Pancreatic13.26 (72h)5-Fluorouracil13.43 ± 1.9 (72h)
Aminobenzylnaphthol (MMZ-140C)HT-29Colorectal11.55 (72h)5-Fluorouracil4.38 ± 1.1 (72h)
Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l)HeLaCervical4.63 - 5.54--
Thiophene-containing aminobenzylnaphtholsA549, PC-3, MCF-7, HEPG2Lung, Prostate, Breast, Liver~10Doxorubicin~10
Mechanism of Action: Apoptosis Induction and Signaling Pathways

The anticancer activity of certain naphthol derivatives has been linked to the induction of programmed cell death, or apoptosis. Studies on aminobenzylnaphthols have shown that these compounds can lead to an increase in the population of apoptotic cells in a dose-dependent manner. This is often confirmed through morphological changes like chromatin condensation and the formation of apoptotic bodies.

A key mechanism implicated in the anticancer effects of some naphthoquinone-naphthol derivatives is the inhibition of the EGFR/PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and metastasis, and its dysregulation is a hallmark of many cancers. By downregulating the phosphorylation of key proteins in this pathway, these derivatives can suppress cancer cell growth and induce apoptosis.

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Derivative This compound Derivative Derivative->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Akt->Caspase3 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: EGFR/PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compound solutions to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant (MDR) strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110--
1-(piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDR100Ciprofloxacin200
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatum400Griseofulvin500
1-(dimethylaminomethyl)naphthalen-2-olPenicillium funiculosum400Griseofulvin500
Experimental Protocols for Antimicrobial Susceptibility Testing
  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Disk Application: Apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

experimental_workflow start Synthesis of This compound Derivatives purification Purification & Characterization start->purification screening Biological Activity Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) screening->antioxidant data_analysis Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism apoptosis Apoptosis Assays mechanism->apoptosis pathway Signaling Pathway Analysis mechanism->pathway lead_optimization Lead Optimization apoptosis->lead_optimization pathway->lead_optimization

Caption: A general experimental workflow for the evaluation of this compound derivatives.

Antioxidant Activity

Certain this compound derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compounds with the DPPH solution. Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development to explore the full potential of this important class of compounds. Future research should focus on elucidating the detailed mechanisms of action, optimizing the lead compounds for improved efficacy and safety, and exploring their potential in in vivo models.

Spectroscopic Characterization of 1-Amino-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Amino-2-naphthol (C₁₀H₉NO), a crucial molecule in various chemical syntheses. The document summarizes its Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data, offers detailed experimental protocols for data acquisition, and illustrates the logic of spectroscopic analysis.

Molecular Structure

This compound is an aromatic organic compound consisting of a naphthalene (B1677914) core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group on adjacent carbon atoms.

IUPAC Name: 1-aminonaphthalen-2-ol Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data used to identify and characterize this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the primary functional groups within the molecule. The spectrum of this compound hydrochloride shows characteristic absorption bands corresponding to O-H, N-H, C=C aromatic, C-N, and C-O bonds.

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
2900O-H (hydroxyl)StretchWeak
2800N-H (amino)StretchBroad
1678C=C (aromatic)StretchWeak
1495C-C (aromatic)BendMedium
1465C-H (aromatic)BendMedium
1310C-O (hydroxyl)StretchStrong
1250C-N (amino)StretchMedium

Data sourced from a study on this compound hydrochloride[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a prominent molecular ion peak and several key fragments.

m/z (Mass-to-Charge Ratio)InterpretationRelative Intensity
159[M]⁺ (Molecular Ion)100%
130[M - HCN]⁺ or [M - CO - H]⁺~70%
103Fragment~15%

Data sourced from PubChem and a discussion on its fragmentation mechanism[2][3][4]. The molecular ion at m/z 159 confirms the molecular weight of the compound. The major fragment at m/z 130 likely arises from the loss of hydrogen cyanide (HCN) or a combination of carbon monoxide (CO) and a hydrogen radical[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts in DMSO-d₆)

ProtonExpected δ (ppm)Multiplicity
Ar-H (6 protons)6.8 - 7.8Multiplets
-OH9.0 - 10.0Broad Singlet
-NH₂4.5 - 5.5Broad Singlet

Note: The chemical shifts for -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature and can exchange with deuterium (B1214612) in the solvent. The aromatic protons will appear as a series of complex multiplets.

¹³C NMR (Expected Chemical Shifts)

CarbonExpected δ (ppm)
C-NH₂140 - 150
C-OH150 - 160
Aromatic C-H110 - 130
Aromatic Quaternary C120 - 140

Note: Specific assignments require 2D NMR experiments. The values are estimations based on typical ranges for substituted naphthalenes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound like this compound.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Dissolve approximately 50 mg of solid this compound in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

  • Film Deposition: Place a single drop of the resulting solution onto the surface of a polished salt plate (NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate into the sample holder of an FT-IR spectrometer.

  • Spectrum Recording: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. If peak intensity is too low, add another drop of the solution and re-measure. If too high, clean the plate and use a more dilute solution.

Mass Spectrometry Protocol (LC/MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture, such as methanol/water. Filter the solution through a 0.2 µm membrane filter.

  • Chromatographic Separation (LC): Inject the sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. For an aromatic amine, a positive mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is typically used.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments. For higher sensitivity and specificity, tandem MS (MS/MS) can be used.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm for chemical shift referencing.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to achieve high homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds. Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Peak integration is performed to determine the relative ratios of protons.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical relationships and experimental workflow involved in the spectroscopic characterization of this compound.

G cluster_methods Spectroscopic Techniques cluster_info Information Obtained MS Mass Spectrometry (MS) MW Molecular Weight (m/z = 159) & Fragmentation MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (-OH, -NH₂, Aromatic) IR->FG NMR NMR Spectroscopy (¹H & ¹³C) Framework C-H Framework & Connectivity NMR->Framework Structure Structure Elucidation of This compound MW->Structure FG->Structure Framework->Structure

Caption: Logical flow of structural elucidation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation SamplePrep Sample Preparation (Dissolving, Diluting, etc.) IR_Acq IR Spectrometer SamplePrep->IR_Acq MS_Acq LC/MS System SamplePrep->MS_Acq NMR_Acq NMR Spectrometer SamplePrep->NMR_Acq DataProc Data Processing & Analysis (Peak Picking, Integration) IR_Acq->DataProc MS_Acq->DataProc NMR_Acq->DataProc StructConf Structure Confirmation DataProc->StructConf

References

An In-depth Technical Guide to the Solubility of 1-Amino-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-amino-2-naphthol (B1212963). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for its determination, alongside qualitative solubility information and comparative data for structurally related compounds.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. The compound is generally described as being sparingly soluble in water and soluble in organic solvents.[1][2] Its hydrochloride salt is noted to be slightly soluble in dilute hydrochloric acid and alcohol.

For the purpose of context and comparison, the following table provides solubility data for the related compounds, 1-naphthol (B170400) and 2-naphthol (B1666908), in water at 25°C. It is crucial to note that these values are for the parent naphthols and do not represent the solubility of this compound, which will be influenced by the presence of the amino group.

CompoundSolventTemperature (°C)Solubility (mol/kg)Solubility (g/L)
1-NaphtholWater256.01 x 10⁻³~0.87
2-NaphtholWater254.95 x 10⁻³~0.71

Data for 1-naphthol and 2-naphthol is provided for comparative purposes and was sourced from a study on the quantitative analysis of naphthalene (B1677914) and its derivatives.[3]

Experimental Protocol for Solubility Determination

Given the absence of readily available data, the following experimental protocol outlines a reliable method for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • To minimize the risk of including undissolved solids, it is recommended to filter the supernatant through a syringe filter that is compatible with the solvent.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

      • UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of this compound of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor Where:

      • S is the solubility of this compound in the chosen solvent at the specified temperature.

      • C_diluted is the concentration of the diluted solution determined by the analytical method.

      • Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vials A->B C Isothermal Shaking (24-72h) B->C D Settling / Centrifugation C->D E Syringe Filtration D->E F Dilution of Filtrate E->F G UV-Vis / HPLC Quantification F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

References

The Betti Base Reaction: A Comprehensive Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rediscovering a Classic Reaction for Modern Drug Discovery

The Betti base reaction, a multicomponent reaction first described over a century ago, is experiencing a renaissance in the field of medicinal chemistry and drug development.[1][2] This powerful one-pot synthesis provides a straightforward and atom-economical route to a class of compounds known as Betti bases (aminoalkylnaphthols), which have emerged as "privileged scaffolds" due to their diverse and potent pharmacological activities.[3][4] These activities include anticancer, antibacterial, antifungal, antioxidant, and anti-Alzheimer properties.[5] The inherent chirality and versatile functional groups of Betti bases also make them valuable as chiral ligands and auxiliaries in asymmetric synthesis.[6]

This technical guide provides an in-depth exploration of the Betti base reaction, from its historical discovery to its modern applications in the synthesis of biologically active molecules. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data, and insights into the mechanisms of action of these promising compounds.

Discovery and History: The Pioneering Work of Mario Betti

The Betti reaction was first reported in the early 20th century by the Italian chemist Mario Betti (1875-1942).[7][8] In 1900, Betti hypothesized that 2-naphthol (B1666908) could act as a carbon nucleophile towards an imine formed from the reaction of benzaldehyde (B42025) and an amine.[7] His successful experiments, initially involving the three-component condensation of 2-naphthol, benzaldehyde, and ammonia (B1221849) or aniline, led to the synthesis of the first α-aminobenzylphenols, which came to be known as "Betti bases."[7][8] The reaction is recognized as a specific case of the more general Mannich reaction.[7] For many years, the Betti reaction remained a niche area of organic synthesis until its rediscovery and popularization in the late 20th and early 21st centuries, driven by the growing interest in multicomponent reactions and the discovery of the significant biological potential of Betti bases.[2]

The Betti Base Reaction: Mechanism of Action

The Betti reaction is a three-component condensation that proceeds through a well-established mechanism involving the initial formation of an imine, followed by a nucleophilic attack from the electron-rich phenol (B47542). The general mechanism can be outlined in two key steps:

  • Imine Formation: The reaction is initiated by the condensation of an aldehyde and a primary or secondary amine to form a reactive imine (or iminium ion) intermediate, with the elimination of a water molecule.

  • Nucleophilic Attack: The electron-rich aromatic ring of the phenol (typically at the ortho position to the hydroxyl group) acts as a nucleophile and attacks the electrophilic carbon of the imine. Subsequent proton transfer and tautomerization lead to the formation of the stable Betti base product.

Betti_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (e.g., Benzaldehyde) Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Amine (e.g., Aniline) Amine->Imine Phenol Phenol (e.g., 2-Naphthol) BettiBase Betti Base (α-Aminobenzylphenol) Phenol->BettiBase Imine->BettiBase + Phenol

Synthesis of Betti Bases: Quantitative Data and Reaction Conditions

The versatility of the Betti reaction allows for the synthesis of a wide array of derivatives by varying the phenol, aldehyde, and amine components. Numerous catalytic systems and reaction conditions have been developed to improve yields, shorten reaction times, and promote environmentally friendly procedures. Below is a summary of representative synthetic yields for various Betti bases.

PhenolAldehydeAmineCatalyst/ConditionsYield (%)Reference
2-NaphtholBenzaldehydeAnilineNeat, 110°C, FeCl3·6H2O (5 mol%)95[9]
2-Naphthol4-ChlorobenzaldehydePyrrolidineNeat, 110°C, FeCl3·6H2O (5 mol%)98[9]
2-Naphthol4-NitrobenzaldehydePiperidineNeat, 110°C, FeCl3·6H2O (5 mol%)92[9]
2-Naphthol2-HydroxybenzaldehydeMorpholineNeat, 110°C, FeCl3·6H2O (5 mol%)96[9]
2-NaphtholBenzaldehydeAnilineWater, 70°C, ZnO nanomicelles (10 mol%)85[10]
2-Naphthol4-MethylbenzaldehydeAnilineWater, 70°C, ZnO nanomicelles (10 mol%)88[10]
2-Naphthol4-ChlorobenzaldehydeAnilineWater, 70°C, ZnO nanomicelles (10 mol%)92[10]
2-NaphtholBenzaldehydePiperidineWater, 70°C, ZnO nanomicelles (10 mol%)93[10]
2-NaphtholBenzaldehyde(R)-(+)-1-Phenylethylamine60°C, 8h, neat93[8]
β-NaphtholIsatinPiperidineCH2Cl2, reflux, 24h75[11]
β-NaphtholN-BenzylisatinMorpholineCH2Cl2, reflux, 24h82[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative Betti bases and the evaluation of their biological activity.

General Procedure for the Synthesis of Betti Bases using FeCl3·6H2O Catalyst[9]

Synthesis_Workflow Reactants 1. Mix Reactants: - 2-Naphthol (1 mmol) - Aldehyde (1 mmol) - Amine (1.1 mmol) - FeCl3·6H2O (5 mol%) Heating 2. Heat mixture at 110°C (5-15 minutes) Reactants->Heating TLC 3. Monitor reaction by TLC Heating->TLC Workup 4. Cool to room temperature and add ethanol (B145695) TLC->Workup Reaction complete Crystallization 5. Recrystallize from ethanol Workup->Crystallization Product 6. Isolate pure Betti Base Crystallization->Product

Materials:

  • 2-Naphthol

  • Substituted aromatic aldehyde

  • Secondary amine (e.g., pyrrolidine, piperidine, morpholine)

  • Iron(III) chloride hexahydrate (FeCl3·6H2O)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-naphthol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), the secondary amine (1.1 mmol), and FeCl3·6H2O (0.05 mmol, 5 mol%).

  • Heat the reaction mixture at 110 °C under neat (solvent-free) conditions for the time specified in the table above (typically 5-15 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol to the solidified mixture and stir to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure Betti base.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol for In Vitro Anti-proliferative Activity Assay (SRB Assay)[3]

Materials:

  • Human cancer cell lines (e.g., A549, HBL-100, T-47D, HeLa, SW1573, WiDr)

  • Complete cell culture medium

  • Betti base derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA) solution (50% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris buffer

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the Betti base derivatives (typically in a micromolar range) for 48 hours.

  • After the incubation period, fix the cells by adding cold TCA solution and incubate for 60 minutes at 4 °C.

  • Wash the plates with water and stain with SRB solution for 15 minutes at room temperature.

  • Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

  • Solubilize the bound SRB dye with Tris buffer.

  • Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the 50% growth inhibition (GI50) values from the dose-response curves.

Betti Bases in Drug Development: Targeting Cancer Signaling Pathways

Betti bases have garnered significant attention in drug development due to their broad spectrum of biological activities, particularly their anticancer effects.[2] Their mechanism of action is multifaceted, with evidence suggesting they can modulate key signaling pathways involved in cancer progression.

Inhibition of the SLC6A14 Amino Acid Transporter

One of the most promising mechanisms of action for Betti bases as anticancer agents is the inhibition of the SLC6A14 transporter.[3][4] SLC6A14 is a sodium- and chloride-dependent transporter for neutral and cationic amino acids that is overexpressed in various cancers, including breast, colon, and pancreatic cancer, to meet the high metabolic demands of tumor cells.[12][13] By blocking SLC6A14, Betti bases can induce amino acid starvation in cancer cells, leading to the suppression of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[13] This ultimately results in cell cycle arrest and apoptosis.[14] The upregulation of SLC6A14 in some cancers has been linked to the Wnt signaling pathway.[13][15]

SLC6A14_Pathway cluster_membrane Cell Membrane SLC6A14 SLC6A14 Transporter mTOR mTOR Signaling SLC6A14->mTOR Activates BettiBase Betti Base BettiBase->SLC6A14 Inhibits AminoAcids Amino Acids AminoAcids->SLC6A14 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Topoisomerase I Inhibition

Another important mechanism through which Betti bases exert their anticancer effects is the inhibition of topoisomerase I.[2] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[16][17] Inhibitors of topoisomerase I trap the enzyme-DNA covalent complex, leading to the accumulation of DNA single-strand breaks.[18] These DNA lesions can be converted to double-strand breaks during DNA replication, which are highly cytotoxic and trigger apoptosis.[19] Several clinically used anticancer drugs, such as camptothecin (B557342) and its derivatives, target topoisomerase I.[20] The ability of certain Betti base derivatives to inhibit this enzyme highlights their potential as a novel class of topoisomerase-targeting agents.[2]

Topoisomerase_Pathway cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoisomeraseI Topoisomerase I DNA->TopoisomeraseI CleavageComplex Topoisomerase I-DNA Cleavage Complex TopoisomeraseI->CleavageComplex Binds & Cleaves DNA CleavageComplex->TopoisomeraseI Re-ligation DNA_Breaks DNA Strand Breaks CleavageComplex->DNA_Breaks Accumulation Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces BettiBase Betti Base BettiBase->CleavageComplex Stabilizes

Anticancer Activity of Betti Base Derivatives: Quantitative Data

The anticancer potential of Betti bases has been demonstrated against a variety of human cancer cell lines. The following table summarizes the 50% growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for selected Betti base derivatives.

Compound IDCancer Cell LineGI50 / IC50 (µM)Reference
Series 14 [3]
14jA549 (Lung)7.9[3]
14tHBL-100 (Breast)5.0[3]
14tHeLa (Cervical)4.1[3]
14tSW1573 (Alveolar)6.3[3]
14tT-47D (Breast)8.4[3]
MMZ Series [2]
MMZ-140CBxPC-3 (Pancreatic) - 24h30.15[2]
MMZ-45BHT-29 (Colorectal) - 24h31.78[2]
MMZ-45AABxPC-3 (Pancreatic) - 72h13.26[2]
MMZ-140CHT-29 (Colorectal) - 72h11.55[2]
Pyrazole-linked [2]
4jHeLa (Cervical)4.63[2]
4kHeLa (Cervical)5.54[2]
4lHeLa (Cervical)5.21[2]

Conclusion and Future Perspectives

The Betti base reaction, a classic name reaction in organic chemistry, has proven to be a highly valuable tool for the synthesis of structurally diverse and biologically active molecules. The resulting Betti bases represent a "privileged scaffold" with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to modulate key signaling pathways, such as those involving the SLC6A14 transporter and topoisomerase I, provides a strong rationale for their further investigation.

Future research in this area will likely focus on the design and synthesis of new generations of Betti base derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of additional molecular targets will be crucial for their successful translation into clinical candidates. The continued development of efficient and green synthetic methodologies for the Betti reaction will further enhance its utility in generating large and diverse compound libraries for high-throughput screening. The journey of the Betti base from a historical chemical curiosity to a modern drug discovery platform is a testament to the enduring power of fundamental organic chemistry in addressing contemporary challenges in human health.

References

1-Amino-2-naphthol: A Critical Metabolite in the Carcinogenicity of Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I (1-phenylazo-2-naphthol) is a synthetic azo dye classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3] Its use as a food additive is prohibited in many countries, yet it is still illegally used to color various food products. The carcinogenicity of Sudan I is intricately linked to its metabolic activation into reactive species that can damage cellular macromolecules, including DNA. This technical guide provides a comprehensive overview of the metabolic pathways of Sudan I, with a particular focus on the formation and toxicological significance of one of its key metabolites, 1-amino-2-naphthol (B1212963). This document details the enzymatic processes involved, summarizes quantitative metabolic data, provides in-depth experimental protocols for studying Sudan I metabolism and toxicity, and illustrates the key pathways and workflows using diagrams.

Metabolic Activation and Detoxification of Sudan I

The metabolism of Sudan I proceeds through two primary routes: oxidative metabolism, predominantly in the liver, and reductive metabolism, which occurs in both the liver and the gastrointestinal tract through the action of the intestinal microflora.[4][5]

Oxidative Metabolism: The Pathway to Genotoxicity

The primary route of metabolic activation of Sudan I is through oxidation by cytochrome P450 (CYP) enzymes in the liver.[3][6][7] This pathway leads to the formation of both detoxified metabolites and highly reactive genotoxic intermediates.

  • Key Enzymes: The principal enzyme responsible for the oxidation of Sudan I in both rats and humans is CYP1A1 .[6][8][9] To a lesser extent, CYP3A4 in humans also contributes to its metabolism.[6] Sudan I itself has been shown to be a potent inducer of CYP1A1, which can enhance its own metabolic activation and carcinogenic potential.[2][3] The activity of CYP1A1 in metabolizing Sudan I can be further stimulated by cytochrome b5.[10][11]

  • Metabolic Products:

    • C-Hydroxylated Metabolites: The main products of CYP-mediated oxidation are C-hydroxylated derivatives, such as 4'-hydroxy-Sudan I and 6-hydroxy-Sudan I. This hydroxylation is generally considered a detoxification step, as it increases the water solubility of the compound, facilitating its conjugation and excretion.

    • Benzenediazonium Ion (BDI): A critical step in the genotoxicity of Sudan I is the enzymatic splitting of the azo bond, which leads to the formation of the highly reactive benzenediazonium ion (BDI) . BDI is a potent electrophile that can covalently bind to DNA, forming DNA adducts.[7] The major DNA adduct formed has been identified as 8-(phenylazo)guanine.[7]

Reductive Metabolism: Formation of Aromatic Amines

The azo bond of Sudan I can be cleaved by azoreductase enzymes, which are present in the liver and, most significantly, in the anaerobic environment of the large intestine, where they are produced by the gut microflora.[4]

  • Key Enzymes: Bacterial azoreductases are primarily responsible for the reductive cleavage of Sudan I in vivo.

  • Metabolic Products: This reductive cleavage yields two aromatic amines: aniline and This compound .[5] While this pathway is considered a detoxification route for the parent Sudan I molecule, the resulting aromatic amines can undergo further metabolic activation to form their own reactive and potentially carcinogenic species.

This compound: A Metabolite of Toxicological Concern

While the reductive cleavage of Sudan I is a detoxification step for the dye itself, the formation of this compound introduces a new molecule with its own toxicological profile.

Further Metabolism of this compound

Aromatic amines like this compound can undergo further metabolism by Phase II enzymes, which can lead to either detoxification or, in some cases, metabolic activation.

  • N-Acetylation: A common metabolic pathway for aromatic amines is N-acetylation, catalyzed by N-acetyltransferases (NATs). There is evidence for the N-acetylation of a sulfonic acid derivative of this compound, suggesting that this compound itself is likely a substrate for NATs.[8][12] The resulting N-acetyl-1-amino-2-naphthol may have different toxicological properties than the parent compound.

  • Sulfation and Glucuronidation: Other potential metabolic pathways for this compound include sulfation by sulfotransferases (SULTs) and glucuronidation by UDP-glucuronosyltransferases (UGTs). These reactions typically increase the water solubility of the metabolite, facilitating its excretion.

Toxicological Effects of this compound

The toxicological data for this compound is not as extensive as for its parent compound, Sudan I. However, studies on this compound and structurally related compounds suggest several mechanisms of toxicity.

  • Genotoxicity and Mutagenicity: The genotoxic potential of this compound appears to be complex. While one study found this compound hydrochloride to be non-mutagenic in the Ames test, other research indicates that it can induce DNA damage.[13] For instance, a sulfonic acid derivative of this compound was found to be toxic and mutagenic in Drosophila melanogaster.[14][15] Furthermore, studies on human lymphocytes have shown that 1-naphthol (B170400) and 2-naphthol (B1666908), metabolites of naphthalene, can cause DNA fragmentation.[16][17][18][19] The parent amine, 1-naphthylamine, is considered a potential human carcinogen, and its N-hydroxylated metabolite is mutagenic.[14][20][21][22][23] This suggests that this compound could be metabolically activated to a genotoxic species.

  • Induction of Oxidative Stress and Apoptosis: The toxicity of 1-naphthol, a related compound, is thought to be mediated by its conversion to 1,2- and 1,4-naphthoquinones.[7] These quinones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This, in turn, can lead to cellular damage and apoptosis. Studies on various aminonaphthol derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism of cytotoxicity for this compound.[1][24][25][26][27]

Quantitative Data on Sudan I Metabolism

The following tables summarize the available quantitative data on the metabolism of Sudan I.

Table 1: Rates of Formation of C-Hydroxylated Metabolites of Sudan I in Liver Microsomes

SpeciesMicrosomal SystemMetaboliteRate of Formation (pmol/min/mg protein)Reference
HumanPooled Liver MicrosomesTotal C-hydroxylated metabolites~5.0 - 20.0[20]
RatLiver Microsomes4'-hydroxy-Sudan I~15.0[20]
RatLiver Microsomes6-hydroxy-Sudan I~5.0[20]

Note: The rate of formation in human liver microsomes can vary significantly between individuals due to genetic polymorphisms in CYP enzymes.

Table 2: Genotoxicity of this compound and a Related Derivative

CompoundTest SystemEndpointResultReference
This compound hydrochlorideSalmonella typhimurium (Ames test)MutagenicityNon-mutagenic[13]
This compound-4-sulphonic acidDrosophila melanogasterDominant lethal mutationsMutagenic[14][15]
This compound-4-sulphonic acidDrosophila melanogasterViabilityToxic (dose-dependent decrease)[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and toxicity of Sudan I and its metabolites.

In Vitro Metabolism of Sudan I Using Rat Liver Microsomes

This protocol describes the incubation of Sudan I with rat liver microsomes to study its metabolic conversion.

Materials:

  • Rat liver microsomes

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Sudan I stock solution (in a suitable solvent like DMSO or acetonitrile)

  • Ice-cold acetonitrile (B52724)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Microcentrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (e.g., 0.5-1.0 mg/mL protein) and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Addition of Substrate: Add Sudan I to the incubation mixture to achieve the desired final concentration (typically in the range of 1-100 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal or double volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a new tube for analysis by HPLC or LC-MS.

HPLC Analysis of Sudan I and its Metabolites

This protocol outlines a general method for the separation and detection of Sudan I and its metabolites by reverse-phase HPLC.[21][24][25][28][29]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or photodiode array detector).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water is commonly used. The exact composition may need to be optimized for the specific separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 40°C.

  • Detection Wavelength: Sudan I and its metabolites can be detected in the visible range (e.g., 490 nm).

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Sample Preparation: The supernatant from the in vitro metabolism assay can be directly injected or may require further concentration or dilution.

  • Injection: Inject the sample onto the HPLC system.

  • Chromatography: Run the HPLC method to separate the components of the sample.

  • Detection and Quantification: Identify and quantify Sudan I and its metabolites by comparing their retention times and peak areas to those of authentic standards.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[1][13][23][26][30][31][32][33]

Principle:

The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radiolabeled at their 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP. The 32P-labeled adducts are then separated by multidirectional thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.

Procedure Overview:

  • DNA Isolation and Digestion: Isolate DNA from cells or tissues exposed to Sudan I. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the digest. This can be achieved by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.

  • 5'-Labeling: Label the enriched adducts with 32P by incubating with [γ-32P]ATP and T4 polynucleotide kinase.

  • TLC Separation: Separate the 32P-labeled adducts by multidirectional TLC on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the amount of radioactivity in each spot using a scintillation counter or phosphorimager. The level of DNA adducts is expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][16][34][35]

Principle:

Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids). The slides are then subjected to electrophoresis at high pH. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Procedure Overview:

  • Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest that has been treated with this compound.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis buffer (containing high salt and detergent) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to induce the migration of the damaged DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Visualizations

Metabolic Pathways of Sudan I

Sudan_I_Metabolism cluster_detox Detoxification cluster_activation Activation Sudan I Sudan I C-Hydroxylated Metabolites C-Hydroxylated Metabolites Sudan I->C-Hydroxylated Metabolites CYP1A1, CYP3A4 (Oxidation) Benzenediazonium Ion (BDI) Benzenediazonium Ion (BDI) Sudan I->Benzenediazonium Ion (BDI) CYP1A1 (Oxidative Cleavage) Aniline + this compound Aniline + this compound Sudan I->Aniline + this compound Azoreductases (Reduction) DNA Adducts DNA Adducts Benzenediazonium Ion (BDI)->DNA Adducts Covalent Binding Further Metabolism Further Metabolism Aniline + this compound->Further Metabolism Phase II Enzymes Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis Reactive Metabolites? Reactive Metabolites? Further Metabolism->Reactive Metabolites? Toxicity Toxicity Reactive Metabolites?->Toxicity In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rat Liver Microsomes Rat Liver Microsomes Incubation Mixture Incubation Mixture Rat Liver Microsomes->Incubation Mixture NADPH Regenerating System NADPH Regenerating System NADPH Regenerating System->Incubation Mixture Sudan I Stock Solution Sudan I Stock Solution Sudan I Stock Solution->Incubation Mixture Incubate at 37°C Incubate at 37°C Incubation Mixture->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant for HPLC Supernatant for HPLC Centrifugation->Supernatant for HPLC Aminonaphthol_Toxicity_Pathway cluster_metabolism Metabolism cluster_stress Cellular Stress cluster_apoptosis Apoptosis This compound This compound Naphthoquinones Naphthoquinones This compound->Naphthoquinones ROS Production ROS Production Naphthoquinones->ROS Production Redox Cycling DNA Damage DNA Damage ROS Production->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase DNA Damage->Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

References

A Technical Guide to the Theoretical and Computational Chemistry of Aminonaphthols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Aminonaphthols, bicyclic aromatic compounds containing both amino and hydroxyl functional groups, are a class of molecules with significant interest in medicinal chemistry and materials science. Their structural features allow for diverse chemical modifications, leading to a wide range of biological activities, including antioxidant and anticancer properties. Theoretical studies and computational chemistry provide invaluable tools for understanding the structure-property relationships of aminonaphthols, guiding the design of novel derivatives with enhanced efficacy and desired characteristics. This technical guide delves into the core theoretical and computational methodologies used to study aminonaphthols, presenting key data and experimental protocols for researchers in the field.

Theoretical Framework and Computational Methodologies

The theoretical investigation of aminonaphthols primarily relies on quantum chemical methods to elucidate their electronic structure, geometry, and reactivity. The most commonly employed methods are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state of a molecule is a functional of the electron density. A widely used functional for studying organic molecules like aminonaphthols is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more sophisticated calculations and is often used for initial geometry optimizations and electronic structure analysis.

Basis Sets: Both DFT and HF calculations require the use of a basis set to represent the molecular orbitals. A commonly used and robust basis set for studies on aminonaphthols is the Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for more flexibility in describing the bonding environment.

Experimental Protocols: Computational Chemistry

A typical computational workflow for the theoretical study of aminonaphthols involves the following steps:

  • Molecular Structure Drawing and Initial Optimization: The 2D structure of the aminonaphthol isomer of interest is drawn using a molecular editor. A preliminary geometry optimization is then performed using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Chemical Geometry Optimization: The pre-optimized structure is then subjected to a full geometry optimization using either DFT (e.g., B3LYP/6-311++G(d,p)) or HF (e.g., HF/6-311++G(d,p)) methods. This step aims to find the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, identifying electrophilic and nucleophilic sites.

  • Molecular Docking Studies: To investigate the potential biological activity of aminonaphthols, molecular docking simulations are performed. This involves docking the optimized ligand (aminonaphthol) into the active site of a target protein to predict the binding affinity and interaction modes.

Data Presentation: Calculated Properties of Aminonaphthols

The following tables summarize key quantitative data obtained from theoretical studies on various aminonaphthol isomers. These values are typically calculated at the B3LYP/6-311++G(d,p) level of theory.

Isomer HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
2-amino-1-naphthol-5.12-0.874.251.89
4-amino-1-naphthol-5.08-1.024.062.54
5-amino-1-naphthol-5.21-0.914.302.11
6-amino-2-naphthol-5.15-0.954.202.33
8-amino-2-naphthol-5.25-0.894.361.98

Table 1: Calculated Electronic Properties of Selected Aminonaphthol Isomers.

Isomer Bond Length (C-N) (Å) Bond Length (C-O) (Å) Bond Angle (C-C-N) (°) Bond Angle (C-C-O) (°)
2-amino-1-naphthol1.3981.365121.5119.8
4-amino-1-naphthol1.4011.363120.9120.1
5-amino-1-naphthol1.3951.368122.1119.5
6-amino-2-naphthol1.3971.366121.8119.9
8-amino-2-naphthol1.3961.367121.9119.7

Table 2: Selected Calculated Geometric Parameters of Aminonaphthol Isomers.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the computational study of aminonaphthols.

Computational_Workflow cluster_input Input cluster_preprocessing Preprocessing cluster_quantum_calc Quantum Chemical Calculations cluster_application Application cluster_output Output mol_struct 2D Molecular Structure pre_opt Molecular Mechanics Optimization (MMFF94) mol_struct->pre_opt geom_opt Geometry Optimization (DFT/HF) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, NBO, MEP) geom_opt->elec_prop mol_dock Molecular Docking geom_opt->mol_dock opt_geom Optimized Geometry geom_opt->opt_geom spec_analysis Spectroscopic Analysis (IR, Raman) freq_calc->spec_analysis properties Calculated Properties elec_prop->properties binding_affinity Binding Affinity & Interactions mol_dock->binding_affinity spectra Theoretical Spectra spec_analysis->spectra

Caption: Computational workflow for theoretical studies of aminonaphthols.

Structure_Activity_Relationship cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_activity Biological Activity substituents Substituent Position & Type homo_lumo HOMO-LUMO Gap substituents->homo_lumo influences mep Molecular Electrostatic Potential substituents->mep modifies isomerism Isomerism dipole Dipole Moment isomerism->dipole affects antioxidant Antioxidant Activity homo_lumo->antioxidant correlates with anticancer Anticancer Activity dipole->anticancer may influence binding Receptor Binding mep->binding guides

Caption: Conceptual structure-activity relationship for aminonaphthols.

Conclusion

Theoretical and computational chemistry offers a powerful and cost-effective approach to understanding the chemical behavior and biological potential of aminonaphthols. By employing methods such as DFT and HF, researchers can predict molecular geometries, electronic properties, and spectroscopic signatures with high accuracy. This information, in turn, can guide the synthesis of new derivatives and the interpretation of experimental results. The integration of computational techniques like molecular docking further bridges the gap between theoretical calculations and practical applications in drug discovery, enabling the rational design of aminonaphthol-based therapeutic agents. This guide provides a foundational understanding of the key theoretical concepts and practical workflows, serving as a valuable resource for scientists engaged in the study and application of these versatile molecules.

Methodological & Application

Application Notes: Protocol for Phosphate Determination using 1-Amino-2-naphthol-4-sulfonic acid (ANSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of inorganic phosphate (B84403) is crucial in a multitude of biological and chemical research areas, including enzymology, environmental analysis, and drug development. The Fiske-Subbarow method, a classic and reliable colorimetric assay, is widely used for this purpose. This method relies on the reaction of phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by a mild reducing agent, 1-Amino-2-naphthol-4-sulfonic acid (ANSA), to produce a stable blue-colored solution. The intensity of the color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically.

Principle of the Assay

In an acidic environment, inorganic phosphate reacts with ammonium molybdate to form the yellow phosphomolybdate complex. Subsequently, this compound-4-sulfonic acid (ANSA) reduces the phosphomolybdate complex to a stable, intensely blue-colored molybdenum blue complex. The absorbance of this blue complex is measured at a wavelength between 660 and 700 nm. The concentration of phosphate in the sample is then determined by comparing its absorbance to a standard curve prepared with known concentrations of a phosphate standard.

G Phosphate Phosphate (PO₄³⁻) Phosphomolybdate Phosphomolybdate Complex (Yellow) Phosphate->Phosphomolybdate Molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) Molybdate->Phosphomolybdate Acid Acidic Medium (H₂SO₄) Acid->Phosphomolybdate MolybdenumBlue Molybdenum Blue Complex (Blue) Phosphomolybdate->MolybdenumBlue Reduction ANSA This compound-4-sulfonic acid (ANSA) ANSA->MolybdenumBlue

Caption: Chemical principle of the Fiske-Subbarow method.

Materials and Reagents

  • This compound-4-sulfonic acid (ANSA), powder

  • Sodium sulfite (B76179) (Na₂SO₃), anhydrous

  • Sodium bisulfite (NaHSO₃)

  • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Trichloroacetic acid (TCA)

  • Distilled or deionized water

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Test tubes and rack

  • Centrifuge (for sample deproteinization)

Experimental Protocols

Reagent Preparation
  • 5 M Sulfuric Acid: Slowly and carefully add 278 mL of concentrated H₂SO₄ to 722 mL of distilled water in a flask placed in an ice bath. Caution: Always add acid to water, never the other way around. Allow the solution to cool to room temperature.

  • Ammonium Molybdate Solution (2.5% w/v): Dissolve 2.5 g of ammonium molybdate in 100 mL of 5 M sulfuric acid.

  • ANSA Reducing Solution:

    • In a 100 mL volumetric flask, dissolve 15 g of sodium bisulfite and 0.5 g of sodium sulfite in approximately 90 mL of distilled water.

    • Add 0.25 g of this compound-4-sulfonic acid and stir until dissolved.

    • Bring the final volume to 100 mL with distilled water.

    • Store this solution in a dark, tightly sealed bottle at 4°C. The solution is stable for up to 4 weeks.

  • Phosphate Standard Stock Solution (100 µg/mL):

    • Dry potassium dihydrogen phosphate (KH₂PO₄) at 110°C for 1 hour and cool in a desiccator.

    • Accurately weigh 0.4394 g of the dried KH₂PO₄ and dissolve it in distilled water in a 1 L volumetric flask.

    • Make up the volume to 1 L with distilled water. This stock solution contains 100 µg of phosphate per mL.

  • Working Phosphate Standard Solution (10 µg/mL):

    • Dilute 10 mL of the phosphate standard stock solution to 100 mL with distilled water in a volumetric flask.

Sample Preparation (Deproteinization)

For biological samples containing proteins, such as serum or cell lysates, it is essential to remove the proteins as they can interfere with the assay.

  • To 1 volume of the sample, add 9 volumes of 10% (w/v) Trichloroacetic acid (TCA).

  • Vortex thoroughly and let it stand for 10 minutes on ice.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the supernatant, which is the protein-free filtrate, for the phosphate assay.

Assay Procedure
  • Set up a series of test tubes for the blank, standards, and samples.

  • Prepare the standard curve:

    • Pipette 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the working phosphate standard solution (10 µg/mL) into separate test tubes. These correspond to 0, 2, 4, 6, 8, and 10 µg of phosphate per tube.

    • Add distilled water to each tube to bring the final volume to 1.0 mL.

  • Prepare the samples: Pipette 1.0 mL of the protein-free filtrate into a test tube.

  • Add 1.0 mL of the Ammonium Molybdate Solution to all tubes (blank, standards, and samples) and mix well.

  • Add 0.4 mL of the ANSA Reducing Solution to all tubes and mix immediately.

  • Incubate the tubes at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance of the solutions at 660 nm using a spectrophotometer, after zeroing the instrument with the blank.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Molybdate, ANSA, Standards) Setup Set up Tubes (Blank, Standards, Samples) Reagents->Setup Samples Prepare Samples (Deproteinization if needed) Samples->Setup AddMolybdate Add Ammonium Molybdate Solution Setup->AddMolybdate AddANSA Add ANSA Reducing Solution AddMolybdate->AddANSA Incubate Incubate at Room Temperature (10-15 min) AddANSA->Incubate Measure Measure Absorbance at 660 nm Incubate->Measure Analyze Plot Standard Curve & Determine Sample Concentration Measure->Analyze

Caption: Experimental workflow for phosphate determination.

Data Presentation

The quantitative data from the standard curve can be summarized in a table as follows. The absorbance values are representative and may vary slightly depending on the specific instrument and reaction conditions.

Phosphate (µg)Phosphate Concentration (µg/mL in assay)Absorbance at 660 nm (AU)
00.00.000
22.00.150
44.00.300
66.00.450
88.00.600
1010.00.750

A standard curve is then plotted with absorbance on the y-axis and the amount of phosphate (µg) on the x-axis. The concentration of phosphate in the unknown sample can be determined from the linear regression equation of the standard curve.

Calculation

The concentration of phosphate in the original sample can be calculated using the following formula:

Phosphate Concentration (µg/mL) = (Phosphate in µg from standard curve) x (Dilution factor of the sample)

For samples that underwent deproteinization with TCA (a 1:10 dilution), the dilution factor is 10.

Troubleshooting

  • High Blank Absorbance: This may be due to contaminated glassware or reagents. Ensure all glassware is thoroughly cleaned and rinsed with distilled water. Prepare fresh reagents if necessary.

  • Low Color Development: This could result from an inactive ANSA reagent or incorrect pH. Ensure the ANSA solution is fresh and stored properly. Verify the concentration of the sulfuric acid used.

  • Precipitate Formation: This may occur in samples with very high phosphate concentrations. Dilute the sample and repeat the assay.

  • Non-linear Standard Curve: Ensure accurate pipetting and thorough mixing at each step. Prepare fresh standards if the problem persists.

Application Notes and Protocols: Fiske-Subbarow Method for Inorganic Phosphate Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fiske-Subbarow method is a classic and widely used colorimetric technique for the quantitative determination of inorganic phosphate (B84403) in biological samples.[1][2] The principle of this assay is based on the reaction of inorganic phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex.[3][4] This complex is then reduced by a reducing agent, such as 1-amino-2-naphthol-4-sulfonic acid (ANSA) or ascorbic acid, to produce a stable blue-colored complex known as molybdenum blue.[3] The intensity of the blue color is directly proportional to the concentration of inorganic phosphate in the sample and is measured spectrophotometrically at a specific wavelength.[3] For biological samples containing proteins, such as serum, a deproteinization step using trichloroacetic acid (TCA) is necessary to prepare a protein-free filtrate.[3][5]

Experimental Protocols

This section provides a detailed methodology for the determination of inorganic phosphate using the Fiske-Subbarow method.

1. Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results.

ReagentPreparation Instructions
10% Trichloroacetic Acid (TCA) Dissolve 10 g of trichloroacetic acid in distilled water and make up the volume to 100 ml.[5]
Molybdate Reagent Dissolve 2.5 g of ammonium molybdate in 5N sulfuric acid and dilute to 100 ml with 5N sulfuric acid. Alternatively, dissolve 25g of ammonium molybdate in 200ml of water, add 500ml of 10N sulfuric acid, and dilute to 1 liter with water.[5]
Reducing Agent (ANSA Solution) Prepare a stock solution of 15% sodium bisulfite and 20% sodium sulfite (B76179). To 97.5 ml of the sodium bisulfite solution, add 0.25 g of this compound-4-sulfonic acid (ANSA). Then add 2.5 ml of the 20% sodium sulfite solution and mix to dissolve. Store in a dark bottle.[5] Alternatively, a saturated solution of vitamin C can be used.[3]
Stock Phosphate Standard Solution (e.g., 100 µg/mL) Dissolve a precise amount of potassium dihydrogen phosphate (KH2PO4) in distilled water. For example, dissolve 43.9 mg of anhydrous KH2PO4 in distilled water and make up to 100 ml to get a 100 µg/mL phosphate standard.
Working Phosphate Standard Solution (e.g., 10 µg/mL) Dilute the stock phosphate standard solution with distilled water to achieve the desired concentration. For example, dilute 10 ml of the 100 µg/mL stock solution to 100 ml with distilled water to get a 10 µg/mL working standard.

2. Preparation of Protein-Free Filtrate (for serum or plasma samples)

  • Pipette 1.0 ml of the serum or plasma sample into a centrifuge tube.

  • Add 4.0 ml of 10% trichloroacetic acid (TCA) to the tube with constant shaking.[3]

  • Mix thoroughly using a vortex mixer and let it stand for 10 minutes to allow for complete protein precipitation.[3]

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully collect the clear supernatant, which is the protein-free filtrate, for the phosphate assay.

3. Standard Curve Preparation

  • Label a set of test tubes for the blank and a series of phosphate standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL).

  • Pipette the corresponding volumes of the working phosphate standard solution and distilled water into each tube as detailed in the table below.

TubeWorking Standard (10 µg/mL) (mL)Distilled Water (mL)Phosphate (µg)
Blank01.00
Std 10.20.82
Std 20.40.64
Std 30.60.46
Std 40.80.28
Std 51.00.010

4. Colorimetric Assay

  • Label test tubes for the blank, standards, and unknown samples.

  • Pipette 1.0 ml of distilled water (for the blank), each standard solution, and the protein-free filtrate of the sample into the respective tubes.

  • Add 1.0 ml of the molybdate reagent to all tubes and mix well.[3][6]

  • Add 0.4 ml of the ANSA reducing agent to all tubes and mix immediately.[3][6]

  • Allow the tubes to stand at room temperature for 10 minutes for color development.[3]

  • Measure the absorbance of the solutions at 660 nm using a spectrophotometer, setting the blank to zero absorbance.[3] Some protocols may use a wavelength of 680 nm or 690 nm.[5][6]

5. Calculation of Inorganic Phosphate

  • Plot a standard curve of absorbance versus the amount of phosphate (µg) for the standards.

  • Determine the amount of inorganic phosphate in the sample from the standard curve using the absorbance value of the sample.

  • Calculate the concentration of inorganic phosphate in the original sample (e.g., in mg/dL) using the following formula:

    Inorganic Phosphate (mg/dL) = (µg of phosphate in sample / Volume of sample used) x 100

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Fiske-Subbarow Method

FiskeSubbarow_Workflow cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Serum) Add_TCA Add 10% TCA Sample->Add_TCA Centrifuge Centrifuge Add_TCA->Centrifuge PFF Collect Protein-Free Filtrate Centrifuge->PFF Mix Mix Filtrate/Standard with Molybdate Reagent PFF->Mix Add_Reducer Add Reducing Agent (ANSA) Mix->Add_Reducer Incubate Incubate for Color Development Add_Reducer->Incubate Measure Measure Absorbance at 660 nm Incubate->Measure Std_Curve Prepare Standard Curve Measure->Std_Curve Calculate Calculate Phosphate Concentration Std_Curve->Calculate

Caption: Workflow of the Fiske-Subbarow method for inorganic phosphate determination.

Chemical Principle of the Fiske-Subbarow Method

FiskeSubbarow_Principle Phosphate Inorganic Phosphate (PO4^3-) Phosphomolybdate Phosphomolybdate Complex (Uncolored) Phosphate->Phosphomolybdate + Molybdate Ammonium Molybdate ((NH4)2MoO4) Molybdate->Phosphomolybdate + Acid Acidic Medium (H2SO4) MolybdenumBlue Molybdenum Blue Complex (Colored) Phosphomolybdate->MolybdenumBlue + Reducer Reducing Agent (e.g., ANSA) Reducer->MolybdenumBlue

Caption: Chemical reaction principle of the Fiske-Subbarow method.

References

Application Notes and Protocols for the Synthesis of Azo Dyes from 1-Amino-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the synthesis of azo dyes using 1-Amino-2-naphthol as a key precursor. It outlines the fundamental chemical principles, a generalized experimental protocol, and critical safety considerations. The synthesis of azo dyes is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction.[1][2] this compound can serve as the amine component to be diazotized. The resulting diazonium salt is then coupled with a suitable aromatic compound to yield the final azo dye. Due to the inherent instability and potential explosive nature of diazonium salts, this procedure should only be performed by trained professionals in a controlled laboratory setting with strict adherence to safety protocols.[3][4][5]

Chemical Principles

The synthesis of azo dyes is fundamentally a two-stage process:

  • Diazotization: This reaction converts a primary aromatic amine, in this case, this compound, into a diazonium salt.[6] The reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite (B80452) (NaNO₂).[7][8] The nitrous acid (HNO₂) generated in situ reacts with the amine to form the diazonium salt.[6][9] Maintaining a low temperature (0-5°C) is crucial as diazonium salts are thermally unstable and can decompose violently at higher temperatures.[3][4][10]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a nucleophilic aromatic compound, known as the coupling component.[8][10] Common coupling components include phenols, naphthols, or aromatic amines.[8] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a chromophore that imparts color to the molecule.[1][10]

Below is a diagram illustrating the general chemical pathway for the synthesis of an azo dye from this compound.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B Diazonium Salt of This compound A->B NaNO₂, HCl 0-5°C D Azo Dye B->D C Coupling Component (e.g., Phenol, Naphthol) C->D

Caption: General reaction pathway for azo dye synthesis.

Experimental Protocols

The following is a generalized protocol and should be adapted and optimized by qualified researchers for specific target molecules and laboratory conditions.

Materials and Reagents
  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Coupling component (e.g., 2-naphthol, resorcinol, N,N-dimethylaniline)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Starch-iodide paper

  • Urea (B33335) or Sulfamic acid (to quench excess nitrous acid)

  • Ice

  • Distilled water

  • Appropriate solvents for recrystallization (e.g., ethanol (B145695), acetic acid)

General Synthesis Workflow

The overall experimental workflow is depicted in the following diagram:

G prep Reagent Preparation diazotization Diazotization of This compound (0-5°C) prep->diazotization coupling Azo Coupling Reaction (0-5°C) diazotization->coupling isolation Isolation of Crude Dye (Vacuum Filtration) coupling->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (UV-Vis, FT-IR, etc.) purification->characterization

Caption: Generalized experimental workflow for azo dye synthesis.

Detailed Methodology

Step 1: Preparation of the Diazonium Salt Solution (Diazotization)

  • In a beaker, prepare a solution of this compound in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.[3]

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution. Maintain the temperature strictly between 0-5°C throughout the addition.[7]

  • After the addition is complete, continue stirring for 15-30 minutes in the ice bath.

  • Confirm the completion of diazotization by testing a drop of the solution with starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid.[7]

  • If excess nitrous acid is present, it can be neutralized by the careful addition of a small amount of urea or sulfamic acid.

Step 2: Preparation of the Coupling Component Solution

  • Dissolve the chosen coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide, which is more reactive.[1]

  • Cool this solution to 0-5°C in an ice-water bath.

Step 3: The Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.

  • The formation of a colored precipitate indicates the formation of the azo dye.

  • Maintain the low temperature and continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[11]

Step 4: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold water to remove any unreacted salts.[11]

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid).[12]

  • Dry the purified crystals in a vacuum oven at a low temperature.

Critical Safety Precautions

Many diazonium salts are thermally unstable and can be sensitive to friction and shock, posing a significant explosion hazard, especially when dry.[3][4] The following safety rules are mandatory:

Twelve Cardinal Rules for Handling Diazonium Salts: [3][4][5]

  • Assume Explosive Properties: Unless proven otherwise, always assume diazonium salts are explosive.[5]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess.[3][4]

  • Check for Excess Nitrous Acid: Use starch-potassium iodide paper to check for and subsequently neutralize excess nitrous acid.[3][4]

  • Minimize Nitrous Acid Presence: Combine the amine and acid first before adding sodium nitrite.[3][4]

  • Maintain Low Temperature: Keep the reaction temperature below 5°C at all times.[3][4][10]

  • Vent Gases: Ensure adequate ventilation to safely vent any gases generated during the reaction.[3][4]

  • Determine Thermal Stability: If possible, determine the thermal stability of the specific diazonium compound being synthesized.[3][4]

  • Prevent Precipitation: Do not allow the undesired precipitation of diazonium salts out of the solution.[3][4]

  • Analyze Residuals: Analyze the final product for any residual diazo compounds.[3][4]

  • Quench Remaining Diazonium Salts: Quench any remaining diazonium salts before workup or disposal.[3][4]

  • Isolate Minimal Quantities: Do not isolate more than 0.75 mmol of potentially explosive diazonium salts at one time.[3][4][5][13]

  • Use Appropriate Tools: Use a plastic spatula when handling solid diazonium salts; do not scratch or grind the solid.[3][4][5]

General Laboratory Safety:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Primary aromatic amines and naphthols can be toxic and irritating; avoid inhalation and skin contact.[11]

Data Presentation: Properties of Azo Dyes

Azo dyes synthesized from derivatives of this compound exhibit a range of colors and properties. The table below summarizes data for a series of acid dyes synthesized from this compound-4-sulphonic acid, demonstrating the influence of different coupling components.

Coupling ComponentResulting Dye ColorWashing Fastness (1-5 Scale)Light Fastness (1-8 Scale)
1-Nitroso-2-naphtholBrown46
2-Nitroso-1-naphtholDeep Brown4-57
1-NaphtholReddish Brown45
2-NaphtholOrange45
N,N-DimethylanilineDeep Red3-43

Data adapted from studies on dyes derived from this compound-4-sulphonic acid.[7][14] Fastness properties are highly dependent on the substrate and dyeing conditions.

References

Application of 1-Amino-2-naphthol in the Colorimetric Analysis of Silica

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

The accurate determination of silica (B1680970) (silicon dioxide, SiO₂) in aqueous solutions is critical in various scientific and industrial fields, including water quality monitoring, industrial process control, and geological and biological research. The colorimetric analysis method based on the formation of a silicomolybdate complex, followed by its reduction to a heteropoly blue, is a widely used, sensitive, and reliable technique for quantifying low concentrations of silica. 1-Amino-2-naphthol-4-sulfonic acid is a key reagent in this method, serving as a potent reducing agent to develop the intensely colored molybdenum blue complex, thereby enhancing the sensitivity and accuracy of the analysis.

This document provides detailed application notes and experimental protocols for the use of this compound in the colorimetric determination of silica, intended for researchers, scientists, and professionals in drug development and other relevant fields.

Principle of the Method

The analysis is a two-step process. First, silicic acid in the sample reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a yellow silicomolybdate complex. Subsequently, this complex is selectively reduced by this compound-4-sulfonic acid to form a stable and intensely colored molybdenum blue complex. The intensity of the blue color, which is directly proportional to the silica concentration, is measured spectrophotometrically.

Key Applications

  • Water Quality Analysis: Monitoring silica levels in drinking water, surface water, and industrial wastewater.[1]

  • Industrial Process Control: Controlling silica concentrations in boiler feedwater and cooling tower water to prevent scaling.

  • Geochemical Analysis: Determining dissolved silica in geological samples.

  • Pharmaceutical and Biomedical Research: Quantifying silica in biological samples and drug formulations.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the colorimetric silica analysis using this compound.

Table 1: Method Performance and Concentration Ranges

ParameterValueReference
Applicable Concentration Range0.02 to 2 mg/LStandard Methods 4500-SiO₂ D
< 1 mg/L (with reducing agent)EPA Method 370.1[1]
2 to 25 mg/L (standard method)EPA Method 370.1[1]
Wavelength of Maximum Absorbance815 nm or 650 nmStandard Methods 4500-SiO₂ D
Limit of Detection (LOD)Approximately 0.01 mg/LGeneral literature values

Table 2: Example Calibration Curve Data

Silica Concentration (mg/L)Absorbance at 815 nm (AU)
0.000.000
0.200.110
0.400.215
0.600.320
0.800.430
1.000.540
Note: This is example data and a new calibration curve must be generated for each analysis.

Table 3: Precision and Accuracy Data

Study TypeSample Concentration (mg/L)Relative Standard Deviation (%)Relative Error (%)Reference
Inter-laboratory Study5.014.37.8Standard Methods 4500-SiO₂ C
Inter-laboratory Study15.08.44.2Standard Methods 4500-SiO₂ C
Inter-laboratory Study30.07.79.8Standard Methods 4500-SiO₂ C
Single Laboratory5.0014.308EPA Method 370.1[1]

Experimental Protocols

Reagent Preparation
  • Ammonium Molybdate Reagent: Dissolve 10 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of deionized water. In a separate beaker, cautiously add 28 mL of concentrated sulfuric acid to 400 mL of deionized water and cool. Combine the two solutions and dilute to 1 L with deionized water.

  • Oxalic Acid Solution: Dissolve 10 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 100 mL of deionized water.

  • This compound-4-sulfonic Acid Reducing Agent:

    • Dissolve 0.5 g of this compound-4-sulfonic acid and 1 g of anhydrous sodium sulfite (B76179) (Na₂SO₃) in 50 mL of deionized water with gentle warming.

    • In a separate beaker, dissolve 30 g of sodium bisulfite (NaHSO₃) in 200 mL of deionized water.

    • Mix the two solutions and dilute to 250 mL with deionized water. Store in a dark, plastic bottle. This solution is typically stable for about a month when refrigerated.

Standard Silica Solution Preparation
  • Stock Silica Solution (500 mg/L): Dissolve 2.500 g of anhydrous silica (SiO₂) in 20 mL of 20% sodium hydroxide (B78521) solution in a platinum crucible by gentle heating. Cool and dilute to 1 L in a volumetric flask with silica-free deionized water. Store in a tightly sealed plastic bottle.

  • Working Standard Silica Solution (10 mg/L): Dilute 20.0 mL of the stock silica solution to 1 L with silica-free deionized water in a volumetric flask.

Analytical Procedure
  • Sample Preparation: If the sample contains turbidity, filter it through a 0.45 µm membrane filter.

  • Color Development:

    • To 50.0 mL of the sample (or an aliquot diluted to 50.0 mL) in a plastic beaker, add 1.0 mL of the ammonium molybdate reagent.

    • Mix well and allow the solution to stand for 5 to 10 minutes for the formation of the yellow silicomolybdate complex.

    • Add 1.5 mL of the oxalic acid solution and mix thoroughly. Allow to stand for at least 2 minutes but not more than 15 minutes to destroy any phosphomolybdate complexes.

    • Add 2.0 mL of the this compound-4-sulfonic acid reducing agent and mix.

    • Allow the color to develop for at least 10 minutes. The color is stable for several hours.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 815 nm using a spectrophotometer.

    • Use a reagent blank (50.0 mL of deionized water carried through the same procedure) to zero the instrument.

  • Calibration Curve:

    • Prepare a series of silica standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L) from the working standard solution.

    • Follow the same procedure as for the samples to develop the color.

    • Plot the absorbance of the standards against their corresponding concentrations to construct a calibration curve.

  • Calculation: Determine the silica concentration in the sample by comparing its absorbance to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Molybdate, Oxalic Acid, this compound) add_molybdate Add Ammonium Molybdate (Forms yellow silicomolybdate complex) reagent_prep->add_molybdate standard_prep Standard Preparation (Stock and Working Solutions) calibration Generate Calibration Curve standard_prep->calibration sample_prep Sample Preparation (Filtration if needed) sample_prep->add_molybdate add_oxalic Add Oxalic Acid (Destroys phosphate (B84403) interference) add_molybdate->add_oxalic add_anSA Add this compound (Reduces to Molybdenum Blue) add_oxalic->add_anSA measure_abs Measure Absorbance (at 815 nm) add_anSA->measure_abs measure_abs->calibration calculate Calculate Silica Concentration calibration->calculate

Caption: Experimental workflow for silica analysis.

chemical_reaction cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_reducing_agent Reducing Agent cluster_product Final Product silica Silicic Acid (H₄SiO₄) yellow_complex Yellow Silicomolybdate Complex silica->yellow_complex Step 1 molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) molybdate->yellow_complex Step 1 acid Acidic Medium (H⁺) acid->yellow_complex Step 1 blue_complex Molybdenum Blue Complex yellow_complex->blue_complex Step 2: Reduction anSA This compound-4-sulfonic acid anSA->blue_complex

Caption: Chemical reaction pathway.

interference_mitigation cluster_interferences Potential Interferences cluster_mitigation Mitigation Strategies phosphate Phosphate oxalic_acid Addition of Oxalic Acid phosphate->oxalic_acid iron Iron complexation Complexation Agents (e.g., EDTA) iron->complexation sulfide Sulfide oxidation_removal Oxidation/Removal sulfide->oxidation_removal turbidity Turbidity & Color filtration_blank Filtration / Sample Blank turbidity->filtration_blank

Caption: Interferences and mitigation strategies.

References

Application Notes and Protocols: One-Pot Synthesis of 1-Aminoalkyl-2-naphthols via Betti Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Betti reaction is a versatile and atom-economical one-pot, three-component condensation reaction that provides a direct route to 1-aminoalkyl-2-naphthols, commonly known as Betti bases.[1][2][3] This reaction involves the condensation of a 2-naphthol (B1666908), an aldehyde (typically aromatic), and an amine.[1][2] The resulting Betti bases are not only crucial intermediates in organic synthesis but also exhibit a wide spectrum of biological activities, including antibacterial, antitumor, and antihypertensive properties, making them attractive scaffolds in drug discovery.[4][5][6]

These application notes provide a comprehensive overview of the one-pot synthesis of 1-aminoalkyl-2-naphthols, detailing various catalytic systems, experimental protocols, and quantitative data to guide researchers in optimizing this important transformation.

Reaction Mechanism and Workflow

The generally accepted mechanism for the acid-catalyzed Betti reaction initiates with the reaction between 2-naphthol and an aldehyde to form a highly reactive ortho-quinone methide (o-QM) intermediate.[2][6][7] This intermediate then undergoes a nucleophilic conjugate addition by the amine to yield the final 1-aminoalkyl-2-naphthol product.[2][6]

A general workflow for the synthesis involves the combination of the three reactants, often in the presence of a catalyst, followed by heating or stirring at a specific temperature for a designated time. The product is then isolated and purified.

Betti_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product 2_Naphthol 2-Naphthol o_QM ortho-Quinone Methide (o-QM) 2_Naphthol->o_QM + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Aldehyde->o_QM Amine Amine Betti_Base 1-Aminoalkyl-2-naphthol (Betti Base) Amine->Betti_Base o_QM->Betti_Base + Amine (Nucleophilic Addition)

Caption: Plausible mechanism for the Betti reaction.

Betti_Synthesis_Workflow Start Start Mix_Reactants Mix 2-Naphthol, Aldehyde, Amine, and Catalyst Start->Mix_Reactants Reaction Heat/Stir (Specified Time & Temperature) Mix_Reactants->Reaction Workup Reaction Work-up (e.g., Trituration with Ethanol) Reaction->Workup Isolation Isolate Product (e.g., Filtration) Workup->Isolation Purification Purify Product (e.g., Recrystallization) Isolation->Purification Characterization Characterize Product (NMR, IR, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Betti base synthesis.

Data Presentation: Comparison of Catalytic Systems

The efficiency of the Betti reaction is significantly influenced by the choice of catalyst and reaction conditions. A variety of catalysts have been employed, ranging from simple acids to sophisticated nanocatalysts.[4][8] The following tables summarize the performance of different catalytic systems for the synthesis of 1-aminoalkyl-2-naphthols.

Table 1: Lewis and Brønsted Acid Catalysts

CatalystAldehydeAmineCatalyst LoadingTemperature (°C)TimeSolventYield (%)
FeCl₃·6H₂OBenzaldehyde (B42025)Pyrrolidine50 mol%1105-15 minSolvent-free100
Tannic AcidVanillin4-Nitroaniline0.02 mmol120-Solvent-free87-89
Oxalic AcidAromatic Aldehydes2-Aminobenzothiazole20 mol%804-30 minSolvent-free57-98
Methane Sulphonic Acidp-Chlorobenzaldehydep-HydroxyanilineCatalyticAmbient3 minSolvent-free (Grindstone)95

Table 2: Nanocatalysts and Other Systems

CatalystAldehydeAmineCatalyst LoadingTemperature (°C)TimeSolventYield (%)
Reverse ZnO NanomicellesSubstituted AldehydesAnilines10 mol%Room Temp0.5-24 hWaterHigh
Nanocrystalline MgOAromatic AldehydesAliphatic Amines-Room Temp2-6 hWater78-92
Fe₃O₄ NanoparticlesAromatic AldehydesCyclic/Acyclic Amines5 mol%Room Temp1-2 hSolvent-free86-95
Catalyst-freeBenzaldehyde(R)-(+)-1-Phenylethylamine-608 hSolvent-free93

Experimental Protocols

The following are generalized protocols for the one-pot synthesis of 1-aminoalkyl-2-naphthols based on common methodologies reported in the literature. Researchers should adapt these protocols based on the specific substrates and catalysts used.

Protocol 1: Solvent-Free Synthesis Using a Lewis Acid Catalyst (e.g., FeCl₃·6H₂O)

Materials:

  • 2-Naphthol

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Pyrrolidine)

  • FeCl₃·6H₂O

  • Ethanol (B145695) (for work-up)

  • Ethyl acetate (B1210297) and Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-naphthol (1.0 eq), the aromatic aldehyde (1.2 eq), the amine (1.05 eq), and FeCl₃·6H₂O (50 mol%).

  • Stir the mixture at 110 °C for 5-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol to the solidified mixture and triturate to break up the solid.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 1-aminoalkyl-2-naphthol.[3]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Aqueous Synthesis Using a Nanocatalyst (e.g., Nanocrystalline MgO)

Materials:

  • 2-Naphthol

  • Aromatic aldehyde

  • Aliphatic amine

  • Nanocrystalline MgO

  • Water

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • To a suspension of nanocrystalline MgO in water, add the 2-naphthol (1.0 eq), aromatic aldehyde (1.0 eq), and aliphatic amine (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired Betti base.[9]

  • Confirm the structure of the purified product by spectroscopic methods.

Protocol 3: Catalyst-Free Synthesis Under Thermal Conditions

Materials:

  • 2-Naphthol

  • Benzaldehyde

  • (R)-(+)-1-Phenylethylamine

  • Ethanol (for work-up)

  • Ethyl acetate and Hexane (for recrystallization)

Procedure:

  • In a flask, mix 2-naphthol (1.0 eq), benzaldehyde (1.2 eq), and (R)-(+)-1-phenylethylamine (1.05 eq).[3]

  • Stir the mixture at 60 °C for 8 hours under a nitrogen atmosphere. The reaction mixture may solidify as the product forms.[3]

  • After cooling to room temperature, triturate the solid with ethanol.[3]

  • Collect the white crystals by filtration and wash with ethanol.[3]

  • Further purify the product by recrystallization from ethyl acetate/hexane to obtain the pure 1-aminoalkyl-2-naphthol with a reported yield of 93%.[3]

  • Characterize the product to confirm its identity and purity.

Conclusion

The one-pot synthesis of 1-aminoalkyl-2-naphthols via the Betti reaction is a highly efficient and adaptable method for generating a diverse library of these valuable compounds. By selecting the appropriate catalyst and reaction conditions—ranging from solvent-free and high-temperature to aqueous and room-temperature systems—researchers can optimize the synthesis for high yields, short reaction times, and environmental compatibility. The protocols and comparative data presented herein serve as a practical guide for the synthesis and exploration of novel Betti bases for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: 1-Amino-2-naphthol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthol and its derivatives are valuable intermediates in organic synthesis, serving as foundational scaffolds for a diverse array of compounds with significant applications in the dye industry and pharmaceutical development. The inherent reactivity of the amino and hydroxyl groups on the naphthalene (B1677914) ring system allows for versatile chemical modifications, leading to the creation of potent bioactive molecules and vibrant coloring agents. This document provides detailed application notes and experimental protocols for the synthesis of key derivatives of this compound, including acid dyes and pharmacologically active 1-aminoalkyl-2-naphthols, also known as Betti bases.

Applications in Dye Synthesis

This compound-4-sulfonic acid is a crucial precursor in the synthesis of various acid dyes and azo dyes. The diazotization of its amino group, followed by coupling with different naphthalene derivatives, yields a range of colors with good fastness properties, making them suitable for dyeing textiles such as nylon.

Experimental Protocol: Synthesis of Acid Dyes from this compound-4-sulfonic Acid

This protocol outlines the synthesis of a series of acid dyes through the diazotization of this compound-4-sulfonic acid and subsequent coupling with various aromatic compounds.

Materials:

  • This compound-4-sulfonic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling agents (e.g., 1-nitroso-2-naphthol, 2-nitroso-1-naphthol, 1-naphthol, 2-naphthol (B1666908), N,N-dimethylaniline)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • Dissolve this compound-4-sulfonic acid (0.01 mol) in 50 cm³ of distilled water containing sodium hydroxide (0.40 g).

    • Cool the solution in an ice bath.

    • Add a solution of sodium nitrite (0.69 g, 0.01 mol) in 50 cm³ of distilled water dropwise over 30 minutes while maintaining the temperature between 0-5°C.

    • Slowly add concentrated hydrochloric acid (0.0125 mol) to the mixture, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture for an additional 30 minutes.

    • Confirm the completion of diazotization using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Coupling:

    • Prepare a solution of the coupling agent (0.01 mol) in 50 cm³ of distilled water. For phenolic coupling agents like naphthols, dissolve them in an aqueous solution of sodium hydroxide (0.40 g).

    • Cool the coupling agent solution in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with continuous stirring.

    • Continue stirring the reaction mixture for 1 hour to ensure complete coupling.

    • The synthesized dye will precipitate out of the solution.

  • Purification:

    • Filter the precipitated dye using a Büchner funnel.

    • Wash the dye with cold distilled water to remove any unreacted starting materials and salts.

    • Recrystallize the dye from an appropriate solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain a pure product.

    • Dry the purified dye in a desiccator.

Quantitative Data for Synthesized Acid Dyes
Dye (Coupling Component)Molecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)Color
Dye A (1-nitroso-2-naphthol)C₂₀H₁₂N₃O₆SNa457.3865.2110-112Dark brown
Dye B (2-nitroso-1-naphthol)C₂₀H₁₂N₃O₆SNa457.3870.5115-117Brown
Dye C (1-naphthol)C₂₀H₁₃N₂O₅SNa432.3878.3120-122Reddish brown
Dye D (2-naphthol)C₂₀H₁₃N₂O₅SNa432.3881.9100-101Reddish brown
Dye E (N,N-dimethylaniline)C₁₈H₁₈N₃O₄SNa411.4150.7104-106Dark brown

Data compiled from a representative study.[1]

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction This compound-4-sulfonic acid This compound-4-sulfonic acid Diazonium Salt Diazonium Salt This compound-4-sulfonic acid->Diazonium Salt  0-5°C NaNO2, HCl NaNO2, HCl Acid Dye Acid Dye Diazonium Salt->Acid Dye Coupling Agent Coupling Agent Coupling Agent->Acid Dye

Caption: General workflow for the synthesis of acid dyes.

Applications in Pharmaceutical Synthesis: Betti Bases

This compound serves as a key building block in the multicomponent Betti reaction, a one-pot synthesis that yields 1-aminoalkyl-2-naphthols, commonly known as Betti bases. These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of 1-Aminoalkyl-2-naphthols (Betti Reaction)

This protocol describes a general and efficient one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols.

Materials:

  • 2-Naphthol

  • An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)

  • A secondary amine (e.g., dimethylamine, piperidine)

  • Ethanol (optional, for solvent-free conditions or as a solvent)

  • Reaction vessel with a stirrer and condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2-naphthol (1 equivalent), the aldehyde (1 equivalent), and the secondary amine (1 equivalent).

    • The reaction can be performed neat (solvent-free) or in a minimal amount of a suitable solvent like ethanol.

  • Reaction Conditions:

    • Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for a period ranging from a few hours to overnight.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • If the product is in solution, remove the solvent under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol or hexane) to remove unreacted starting materials.

    • Recrystallize the product from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure 1-aminoalkyl-2-naphthol.

Quantitative Data for Synthesized Betti Bases with Antimicrobial Activity
CompoundAldehydeAmineYield (%)MIC (µg/mL) vs. P. aeruginosa MDR1MIC (µg/mL) vs. S. aureus MDR
1 FormaldehydeDimethylamine->1500>1500
2 (1-(dimethylaminomethyl)naphthalen-2-ol)FormaldehydeDimethylamine7515001500
3 (1-(piperidin-1-ylmethyl)naphthalen-2-ol)FormaldehydePiperidine8210100
Ciprofloxacin (Control)---200200

Data compiled from a representative study.[2][3]

G 2-Naphthol 2-Naphthol One-Pot Reaction One-Pot Reaction 2-Naphthol->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Amine Amine Amine->One-Pot Reaction Betti Base Betti Base One-Pot Reaction->Betti Base Betti Reaction

Caption: The one-pot, three-component Betti reaction.

Anticancer Mechanisms of Betti Bases

Recent studies have revealed that Betti bases exert their anticancer effects through multiple mechanisms, including the inhibition of key cellular targets involved in cancer cell proliferation, survival, and metabolism.

Inhibition of SLC6A14 and Disruption of mTOR Signaling

Certain Betti bases act as inhibitors of the solute carrier family 6 member 14 (SLC6A14), an amino acid transporter that is overexpressed in various cancers. By blocking SLC6A14, these compounds induce amino acid starvation within cancer cells, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5][6]

G Betti Base Betti Base SLC6A14 SLC6A14 Betti Base->SLC6A14 Inhibits Amino Acid Uptake Amino Acid Uptake SLC6A14->Amino Acid Uptake Mediates Amino Acid Starvation Amino Acid Starvation SLC6A14->Amino Acid Starvation mTOR Signaling mTOR Signaling Amino Acid Uptake->mTOR Signaling Activates Amino Acid Starvation->mTOR Signaling Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation Promotes

Caption: Inhibition of SLC6A14 by Betti bases leads to mTOR pathway disruption.

Modulation of ADORA1 and ERα Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, there is a positive feedback loop between the Adenosine A1 Receptor (ADORA1) and Estrogen Receptor Alpha (ERα). Betti bases have been shown to inhibit ADORA1, which can disrupt this feedback loop, leading to reduced ERα transcriptional activity and a decrease in cancer cell proliferation.[7]

G Betti Base Betti Base ADORA1 ADORA1 Betti Base->ADORA1 Inhibits ERα Signaling ERα Signaling ADORA1->ERα Signaling Activates ERα Signaling->ADORA1 Upregulates Gene Transcription Gene Transcription ERα Signaling->Gene Transcription Promotes Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Caption: Betti bases disrupt the ADORA1-ERα positive feedback loop.

Inhibition of CDK2 and Cell Cycle Arrest

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S transition in the cell cycle. Betti bases can inhibit CDK2 activity, leading to the accumulation of the retinoblastoma (Rb) protein in its active, hypophosphorylated state. This prevents the release of the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and inhibiting cell proliferation.[8][9][10]

G Betti Base Betti Base Cyclin E/CDK2 Cyclin E/CDK2 Betti Base->Cyclin E/CDK2 Inhibits Rb Phosphorylation Rb Phosphorylation Cyclin E/CDK2->Rb Phosphorylation Promotes E2F Release E2F Release Rb Phosphorylation->E2F Release Leads to S-Phase Gene Transcription S-Phase Gene Transcription E2F Release->S-Phase Gene Transcription Activates Cell Cycle Progression (G1->S) Cell Cycle Progression (G1->S) S-Phase Gene Transcription->Cell Cycle Progression (G1->S) Drives

Caption: Betti bases induce G1 cell cycle arrest by inhibiting CDK2.

Interference with TRIM24 and the Wnt/β-catenin Signaling Pathway

Tripartite motif-containing 24 (TRIM24) is an oncogenic protein that can promote cancer progression by activating the Wnt/β-catenin signaling pathway. Inhibition of TRIM24 by certain Betti bases can prevent the stabilization and nuclear translocation of β-catenin, thereby downregulating the expression of Wnt target genes involved in cell proliferation and survival.

G Betti Base Betti Base TRIM24 TRIM24 Betti Base->TRIM24 Inhibits β-catenin Degradation Complex β-catenin Degradation Complex TRIM24->β-catenin Degradation Complex Inhibits β-catenin Stabilization β-catenin Stabilization β-catenin Degradation Complex->β-catenin Stabilization Prevents Nuclear Translocation Nuclear Translocation β-catenin Stabilization->Nuclear Translocation Wnt Target Gene Expression Wnt Target Gene Expression Nuclear Translocation->Wnt Target Gene Expression Activates

Caption: Betti bases inhibit the Wnt/β-catenin pathway via TRIM24.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its utility spans from the production of commercially important dyes to the synthesis of complex, biologically active molecules with therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and expand upon the diverse applications of this important chemical scaffold. The elucidation of the anticancer mechanisms of Betti bases opens new avenues for the rational design and development of novel targeted cancer therapies.

References

Application Notes and Protocols for the Preparation of Photochromic Spirooxazines from 1-Amino-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photochromic spirooxazines are a class of organic compounds that exhibit reversible color change upon exposure to light. This unique property makes them highly valuable in a variety of applications, including optical data storage, smart windows, ophthalmic lenses, and photoswitchable biological systems. Spirooxazines consist of two heterocyclic moieties, typically an indoline (B122111) and a naphthoxazine, linked by a spiro carbon atom. The photochromic behavior arises from the reversible cleavage of the C-O bond in the oxazine (B8389632) ring upon UV irradiation, leading to the formation of a colored, open-ring merocyanine (B1260669) isomer.

This document provides detailed protocols for the synthesis of photochromic spirooxazines starting from 1-amino-2-naphthol (B1212963). The primary method described is a one-pot condensation reaction with an indoline precursor, offering a straightforward and efficient route to these versatile molecules.

Reaction Principle

The synthesis of spirooxazines from this compound typically involves a condensation reaction with a methylene-substituted azaheterocycle, such as 1,3,3-trimethyl-2-methyleneindoline (B94422) (commonly known as Fischer's base). The reaction is generally carried out in the presence of an oxidizing agent. It is believed that the this compound is first oxidized in situ to the corresponding 1-nitroso-2-naphthol, which then undergoes condensation with the Fischer's base to form the spirooxazine ring system.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6'-Amino-Substituted Spiroindolinonaphthoxazines

This protocol is adapted from a general method for the one-pot synthesis of 6'-amino-substituted spirooxazines.[1]

Materials:

  • This compound or its hydrochloride salt

  • 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base) or its derivatives

  • A secondary amine (e.g., piperidine, morpholine, etc. - this is for introducing the 6'-amino substituent)

  • An oxidizing agent (e.g., air, manganese dioxide)

  • Solvent (e.g., methanol (B129727) or toluene)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and ethyl acetate (B1210297) for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and the desired secondary amine (3.5 mmol) in methanol or toluene (B28343) (20 mL).

  • Addition of Indoline Base: To the stirred solution, add 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) (1.5 mmol) dissolved in the same solvent (20 mL).

  • Oxidation and Reflux: Add the oxidizing agent to the reaction mixture. If using air as the oxidant, simply allow the reaction to proceed open to the atmosphere (with a reflux condenser). If using a chemical oxidant like manganese dioxide, add it portion-wise. Heat the mixture to reflux and stir for 20-24 hours.

  • Workup: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and determine its melting point.

Data Presentation

The following tables summarize typical quantitative data for spirooxazine derivatives synthesized from naphthol precursors.

Table 1: Physicochemical Properties of Representative Spirooxazines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b][2][3]oxazine]C₂₂H₂₀N₂O328.41192-19360[4][5]
6'-(Morpholin-4-yl)-1,3,3-trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b][2][3]oxazine]C₂₆H₂₇N₃O₂413.51192-193Moderate to Good[2]
6'-(Indolin-1-yl)-1,3,3-trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b][2][3]oxazine]C₃₀H₂₇N₃O445.56263-265Moderate to Good[2][6]

Table 2: Spectroscopic Data for a Representative Spirooxazine

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (ESI) m/z
6'-(Morpholin-4-yl)-1,3,3-trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b][2][3]oxazine] 1.36 (s, 6H), 2.17 (s, 3H), 3.07 (m, 4H), 3.94 (m, 4H), 6.57 (d, 1H), 6.62 (s, 1H), 6.89 (dd, 1H), 7.10 (d, 1H), 7.22 (dd, 1H), 7.38 (ddd, 1H), 7.56 (ddd, 1H), 7.65 (s, 1H), 8.05 (d, 1H), 8.56 (d, 1H)29.6, 45.6, 51.4, 54.2, 98.6-152.1 (Aromatic C)3066, 2935, 2844, 1610, 1586, 1486, 1448, 1408, 1361, 1302, 1240, 1201, 1138, 1028, 886, 849, 815, 763, 739414.2 [M+H]⁺

Data adapted from reference[2].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of photochromic spirooxazines from this compound.

experimental_workflow reagents reagents process process product product analysis analysis A This compound E Mixing and Reflux A->E B Fischer's Base B->E C Secondary Amine C->E D Solvent & Oxidant D->E F Solvent Removal E->F Reaction Completion G Column Chromatography F->G H Pure Spirooxazine G->H Purification I Characterization (NMR, MS, etc.) H->I

Caption: One-pot synthesis workflow for photochromic spirooxazines.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 1-Amino-2-naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal screening of 1-Amino-2-naphthol derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

This compound derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their rigid bicyclic aromatic structure combined with a flexible aminomethyl side chain provides a versatile scaffold for the development of novel therapeutic agents. Several studies have demonstrated their potential as effective antimicrobial and antifungal agents, showing activity against a range of pathogenic bacteria and fungi.[1][2] This document aims to provide researchers with the necessary information to explore the antimicrobial and antifungal properties of this promising class of compounds.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for representative this compound derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
1-(Dimethylaminomethyl)naphthalen-2-ol10040025200[1][2]
1-(Piperidin-1-ylmethyl)naphthalen-2-ol100 (MDR)2002510 (MDR)[1][2]
Ciprofloxacin (Control)200 (MDR)---[2]

MDR: Multi-drug resistant strain

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerPenicillium notatumPenicillium funiculosumReference
1-(Dimethylaminomethyl)naphthalen-2-ol>1500>1500400400[1]
1-(Piperidin-1-ylmethyl)naphthalen-2-ol40040015001500[1]
Griseofulvin (Control)--500500[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of novel compounds. The following are standard protocols for determining the antimicrobial and antifungal activity of this compound derivatives.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains of interest.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Positive control (a known antibiotic or antifungal drug).

  • Negative control (broth with solvent).

  • Microplate reader or visual inspection.

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the stock solution to the first well of each row designated for a test compound. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound across the row.

  • Inoculum Preparation: a. Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard. b. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the test compound dilutions, positive control, and growth control. b. The final volume in each well will be 200 µL.

  • Incubation: a. Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria; 35°C for 48 hours for yeast).

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar (B569324) Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a particular antimicrobial agent.

Materials:

  • Test compounds.

  • Sterile filter paper discs (6 mm in diameter).

  • Petri dishes containing appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Standardized microbial inoculum.

  • Sterile swabs.

  • Positive and negative controls.

Procedure:

  • Inoculation of Agar Plates: a. Dip a sterile swab into the standardized microbial inoculum. b. Streak the swab evenly across the entire surface of the agar plate to ensure confluent growth.

  • Application of Discs: a. Impregnate sterile filter paper discs with a known concentration of the test compound. b. Aseptically place the impregnated discs onto the surface of the inoculated agar plates. c. Gently press the discs to ensure complete contact with the agar. d. Place a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic/antifungal as a positive control.

  • Incubation: a. Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of new drugs. For this compound derivatives, studies suggest that their antimicrobial and antifungal effects may be attributed to the inhibition of essential microbial enzymes.

Bacterial DNA Gyrase Inhibition

In bacteria, DNA gyrase is a critical enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death. Molecular docking studies have suggested that this compound derivatives can bind to the active site of E. coli DNA gyrase, indicating this as a potential mechanism of their antibacterial activity.[1][2]

bacterial_dna_gyrase_inhibition cluster_bacterium Bacterial Cell Amino_Naphthol This compound Derivative DNA_Gyrase DNA Gyrase Amino_Naphthol->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Fungal Lanosterol (B1674476) 14α-Demethylase Inhibition

In fungi, lanosterol 14α-demethylase (CYP51) is a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Azole antifungal drugs, a major class of antifungals, target this enzyme. Molecular docking studies have indicated that this compound derivatives can also bind to the active site of Candida albicans lanosterol 14α-demethylase, suggesting a similar mechanism of action.[1][2]

fungal_ergosterol_inhibition cluster_fungus Fungal Cell Amino_Naphthol This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Amino_Naphthol->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Maintains Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Disruption leads to

Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

Experimental Workflow for Antimicrobial Screening

A systematic workflow is essential for the efficient screening and identification of promising antimicrobial candidates.

antimicrobial_screening_workflow Start Start: Library of This compound Derivatives Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Start->Primary_Screening Active_Hits Identification of Active 'Hits' Primary_Screening->Active_Hits Secondary_Screening Secondary Screening (MIC Determination) Active_Hits->Secondary_Screening Active End Preclinical Development Active_Hits->End Inactive Potent_Compounds Selection of Potent Compounds Secondary_Screening->Potent_Compounds Potent_Compounds->Secondary_Screening Less Potent Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Docking) Potent_Compounds->Mechanism_Studies Potent Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization Lead_Optimization->End

Caption: A typical workflow for the discovery of novel antimicrobial agents.

Conclusion

This compound derivatives represent a promising scaffold for the development of new antimicrobial and antifungal agents. The data and protocols presented in these application notes provide a solid foundation for researchers to further investigate this class of compounds. Future studies should focus on synthesizing a broader range of derivatives to establish a clear structure-activity relationship and on conducting in-depth mechanistic studies to validate the proposed targets and elucidate the precise molecular interactions. This will be crucial for the optimization of lead compounds and their progression towards preclinical and clinical development.

References

Application Note: Quantification of Aminonaphthol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Aminonaphthols are aromatic compounds containing both amino and hydroxyl functional groups on a naphthalene (B1677914) core. They serve as crucial intermediates in the synthesis of various dyes and pharmaceuticals. Accurate and reliable quantification of aminonaphthol isomers is essential for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for the separation and quantification of these compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed protocol for the development of an RP-HPLC method for the quantification of aminonaphthol, suitable for researchers, scientists, and drug development professionals.

Principle The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate aminonaphthol from other components in a sample matrix. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture. Aminonaphthol, being a moderately polar compound, partitions between the stationary and mobile phases. Its retention on the column is controlled by adjusting the composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[2] The separated analyte is then detected by a UV-Vis or Fluorescence detector, and its concentration is determined by comparing its peak area to a calibration curve generated from known standards.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Analytical balance (4-decimal place).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • Water purification system (for HPLC-grade water).

Chemicals and Reagents
  • Aminonaphthol reference standard (e.g., 1-Amino-2-naphthol, 4-Amino-1-naphthol).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (Analytical grade).[2]

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

Experimental Protocols

HPLC Operating Conditions

A generalized set of starting conditions is provided below. Optimization is recommended for specific aminonaphthol isomers and sample matrices. A C18 column is a common choice for this type of analysis.[3]

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 4 µm particle size)[3]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid(Note: Use Formic Acid for MS compatibility)[2][4]
Elution Mode Isocratic (e.g., 50:50 A:B) or Gradient Elution. A gradient may be needed to separate isomers or impurities.
Flow Rate 1.0 mL/min
Column Temperature 25 °C[3]
Injection Volume 10 µL
UV Detection 280 nm or λmax of the specific isomer. Naphthols show absorbance maxima between 270-330 nm.[5]
Fluorescence Detection Excitation: 280 nm; Emission: 347 nm (highly sensitive and selective; requires optimization for specific isomer).[6]
Run Time 10 - 15 minutes, sufficient to elute the analyte and any late-eluting peaks.
Preparation of Solutions

2.2.1 Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly.

  • Degas both mobile phases for at least 15 minutes using a sonicator or an online degasser before use.

2.2.2 Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the aminonaphthol reference standard into a 10 mL amber volumetric flask.

  • Dissolve the standard in a small amount of diluent (e.g., 50:50 Acetonitrile:Water).

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Bring the flask to volume with the diluent. This is the Stock Solution. Note: Aminonaphthol compounds can be unstable and are prone to oxidation, which may cause solutions to darken.[7] It is crucial to use freshly prepared solutions and store them protected from light in amber containers.

2.3 Preparation of Calibration Standards Prepare a series of calibration standards by performing serial dilutions of the Stock Solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Label six 10 mL amber volumetric flasks.

  • Pipette the required volume of the Stock Solution into each flask as per the dilution calculations.

  • Dilute to the mark with the diluent. Mix well.

  • These standards should be prepared fresh daily.

Sample Preparation
  • Accurately weigh a known amount of the sample containing aminonaphthol.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure the analyte is fully extracted and dissolved.[8]

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[9][10]

System Equilibration and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the aminonaphthol standard against its concentration.

  • Determine the concentration of aminonaphthol in the samples using the linear regression equation derived from the calibration curve.

Data and Method Validation

Quantitative data should be summarized for clarity. The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.

Table 2: Typical Method Validation Parameters

ParameterTypical Specification
Linearity (R²) ≥ 0.999[11][12]
Range 1 - 100 µg/mL (Example)
Limit of Detection (LOD) ~0.2 µg/L (Highly dependent on detector choice; FLD is more sensitive)[13]
Limit of Quantification (LOQ) ~0.6 µg/L (Highly dependent on detector choice; FLD is more sensitive)
Precision (%RSD) Intraday < 2%; Interday < 3%
Accuracy (% Recovery) 98 - 102%

Visual Workflow Diagrams

The following diagrams illustrate the logical and experimental workflows for this analysis.

start Define Analytical Goal (Quantify Aminonaphthol) lit_search Literature Search & Select Initial Conditions start->lit_search screening Screening Phase (Column, Mobile Phase) lit_search->screening optimization Optimization Phase (Gradient, Flow, Temp) screening->optimization validation Method Validation (Linearity, LOD, LOQ, etc.) optimization->validation routine Routine Sample Analysis validation->routine

Caption: Logical workflow for HPLC method development.

prep_solutions 1. Prepare Mobile Phase & Standard Stock Solutions prep_cal 2. Prepare Calibration Standards (Serial Dilution) prep_solutions->prep_cal prep_sample 3. Prepare Sample (Weigh, Dissolve, Filter) prep_cal->prep_sample equilibrate 4. Equilibrate HPLC System (Stable Baseline) prep_sample->equilibrate inject 5. Inject Standards & Samples equilibrate->inject acquire 6. Data Acquisition (Integrate Peak Areas) inject->acquire calculate 7. Create Calibration Curve & Calculate Concentration acquire->calculate

References

Safe laboratory handling and storage of 1-Amino-2-naphthol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 1-Amino-2-naphthol hydrochloride in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Quantitative Data

This compound hydrochloride is a chemical that presents several hazards. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause skin and serious eye irritation.[1][2][4] Furthermore, it is suspected of causing genetic defects and cancer.[2][4] The toxicological properties of this material have not been fully investigated.[5]

Data PointValueReference
Molecular Formula C₁₀H₉NO · HCl[3][6]
Molecular Weight 195.65 g/mol [3][6]
Appearance Violet powder or crystals[3][5]
Melting Point 250 °C (decomposes)[3]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, Germ Cell Mutagenicity 2, Carcinogenicity 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[2][3][4]
Signal Word Warning[1][3]

Safe Handling Protocols

2.1. Engineering Controls

  • Work in a well-ventilated area. Use a chemical fume hood to keep airborne concentrations low.[1][5]

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[5]

2.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][6]

  • Skin Protection: Wear impervious protective clothing and gloves (e.g., natural rubber) to prevent skin contact.[1][6] Gloves must be inspected before use.[1]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[5][6]

2.3. General Hygiene Practices

  • Wash hands thoroughly after handling the substance.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Remove contaminated clothing and wash it before reuse.[1][5]

Storage Procedures

  • Store in a tightly closed, original container.[1][2][5]

  • Keep in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • Protect from excess heat and dust generation.[5]

  • The substance is hygroscopic; consider storing under an inert atmosphere like argon.[2]

Experimental Protocol: Preparation of a Standard Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% (w/v) solution of this compound hydrochloride for use in a hypothetical analytical procedure.

Materials:

  • This compound hydrochloride

  • Deionized water

  • Analytical balance

  • Volumetric flask (100 mL)

  • Beaker

  • Spatula

  • Magnetic stirrer and stir bar

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation: Ensure all work is conducted inside a certified chemical fume hood. Don the appropriate PPE.

  • Weighing: Accurately weigh 0.1 g of this compound hydrochloride using an analytical balance and transfer it to a 100 mL beaker.

  • Dissolution: Add approximately 50 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the solid is completely dissolved. The hydrochloride salt is unstable in solution and can decompose rapidly; this process can be largely prevented by the addition of sodium bisulfite.

  • Transfer: Carefully transfer the dissolved solution into a 100 mL volumetric flask.

  • Dilution: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Repeat this step twice to ensure all the compound is transferred.

  • Final Volume: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, tightly sealed container. Store in a cool, dark place. Due to its instability in solution, it is recommended to prepare this solution fresh for each use.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical help immediately.[5]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Spills: Clean up spills immediately. Avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[5]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Store_Chemical Store Chemical Correctly Dispose_Waste->Store_Chemical

Caption: Workflow for Safe Handling of this compound hydrochloride.

Safety_Precautions_Relationship cluster_controls Control Measures cluster_procedures Procedures Central_Compound This compound hydrochloride Engineering_Controls Engineering Controls (Fume Hood, Eyewash) Central_Compound->Engineering_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Central_Compound->PPE Administrative_Controls Administrative Controls (SOPs, Training) Central_Compound->Administrative_Controls Handling Safe Handling Engineering_Controls->Handling PPE->Handling Administrative_Controls->Handling Storage Proper Storage Administrative_Controls->Storage Emergency Emergency Response Administrative_Controls->Emergency

Caption: Interrelationship of Safety Precautions.

References

Troubleshooting & Optimization

Why does 1-Amino-2-naphthol darken or turn black in air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: Why does my solid this compound darken over time, even when stored in a container?

A1: this compound is highly sensitive to atmospheric oxygen. The darkening you observe is due to autoxidation, a spontaneous oxidation reaction with air. This process leads to the formation of highly colored quinone-imine derivatives and dimers, which cause the material to turn from off-white or light tan to brown or even black. Even trace amounts of oxygen in a container can be sufficient to initiate this process over time. For this reason, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon).

Q2: My freshly prepared this compound solution rapidly turned pink/red/brown. What is happening?

A2: This rapid discoloration is also a result of autoxidation, which is often accelerated in solution. The rate of darkening can be influenced by several factors, including the pH of the solution, the presence of dissolved oxygen, exposure to light, and the solvent used. Neutral to alkaline conditions can particularly increase the rate of oxidation.

Q3: Is the darkened this compound still usable for my experiment?

A3: The usability of darkened this compound depends on the specific requirements of your experiment. The colored impurities are oxidation products and represent a decrease in the purity of the starting material. For applications requiring high purity, such as in the synthesis of pharmaceuticals or for quantitative analytical standards, using discolored this compound is not recommended as it can lead to side reactions and inaccurate results. For some applications, minor discoloration may be acceptable, but it is always best to use the purest starting material possible.

Q4: How can I prevent or minimize the darkening of this compound?

A4: To minimize discoloration, it is essential to limit the exposure of this compound to air and light. This can be achieved by:

  • Storing the solid under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container, preferably at reduced temperatures (e.g., in a refrigerator or freezer).

  • Preparing solutions fresh just before use.

  • Using deoxygenated solvents for preparing solutions. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.

  • Adding antioxidants to solutions. Sodium bisulfite or stannous chloride are effective in preventing oxidation.[1]

  • Working with the hydrochloride salt (this compound hydrochloride), which is generally more stable to air oxidation than the free base.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Solid Darkens Rapidly After Purchase Improper storage, exposure to air and/or light during packaging or handling.Store the compound in a desiccator under an inert atmosphere (nitrogen or argon) in a dark, cool place. If possible, transfer to smaller vials for daily use to avoid repeated exposure of the bulk material to air.
Solution Discolors Immediately Upon Preparation Use of oxygenated solvent, high pH of the solution, presence of metal ion contaminants.1. Deoxygenate your solvent: Before dissolving the this compound, purge the solvent with nitrogen or argon for 15-30 minutes. 2. Control pH: If your protocol allows, prepare the solution under acidic conditions. The hydrochloride salt is more stable in solution. 3. Add a stabilizer: For applications where it will not interfere, add a small amount of a reducing agent like sodium bisulfite or stannous chloride to the solution.[1] 4. Use high-purity solvents and clean glassware: Trace metal impurities can catalyze oxidation.
Inconsistent Experimental Results Degradation of this compound stock solution, leading to lower effective concentration and presence of impurities.1. Prepare fresh solutions: Avoid using stock solutions that have been stored for an extended period, especially if they show any signs of discoloration. 2. Verify purity: If you suspect degradation, you can check the purity of your material using techniques like HPLC or TLC. The appearance of new, colored spots or peaks is indicative of degradation.
Precipitate Forms in Solution Poor solubility, change in temperature, or reaction with dissolved gases (e.g., CO2).1. Ensure complete dissolution: this compound has limited solubility in some solvents. Gentle warming or sonication may be required.[2] 2. Check solvent compatibility: Verify the solubility of this compound in your chosen solvent at the working temperature. 3. Use deoxygenated and CO2-free (if applicable) solvents.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

Factor Effect on Stability Observations and Recommendations
Oxygen (Air) HighThe primary cause of darkening. Autoxidation leads to the formation of colored quinone-imines and dimers. Recommendation: Handle and store under an inert atmosphere (N₂ or Ar).
Light ModerateCan accelerate the rate of oxidation. Recommendation: Store in amber-colored bottles or protect from light.
Temperature ModerateHigher temperatures generally increase the rate of chemical reactions, including oxidation. Recommendation: Store at low temperatures (refrigeration or freezing) to slow down the degradation process.
pH HighStability is greater in acidic conditions. The free amino group is susceptible to oxidation, which is enhanced at neutral to alkaline pH. Recommendation: Use the hydrochloride salt or prepare solutions in acidic media when possible.
Purity HighImpurities, especially trace metals, can catalyze the oxidation process. Recommendation: Use high-purity this compound and high-purity, deoxygenated solvents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability against aerial oxidation, suitable for use in various laboratory procedures where the stabilizer does not interfere.

Materials:

  • This compound hydrochloride

  • Deionized water (or other suitable solvent)

  • Sodium bisulfite (NaHSO₃) or Stannous chloride (SnCl₂·2H₂O)

  • Nitrogen or Argon gas supply

  • Schlenk flask or a flask with a three-way stopcock

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent: Place the desired volume of solvent in the Schlenk flask. Bubble nitrogen or argon gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Reagents: In a glove bag or box under an inert atmosphere, weigh the required amount of this compound hydrochloride and a small amount of the stabilizer (e.g., ~0.1-0.5% w/w relative to the solvent).

  • Dissolution: Quickly add the weighed this compound hydrochloride and stabilizer to the deoxygenated solvent in the Schlenk flask while maintaining a positive pressure of the inert gas.

  • Stirring: Stir the mixture until all solids are completely dissolved.

  • Storage and Handling: Keep the solution under a positive pressure of the inert gas. Use a syringe to withdraw the required amount of solution for your experiment, ensuring that the inert atmosphere in the flask is maintained.

Protocol 2: Purification of Discolored this compound Hydrochloride by Recrystallization

This protocol can be used to purify this compound hydrochloride that has become discolored due to oxidation.

Materials:

  • Discolored this compound hydrochloride

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride (SnCl₂·2H₂O)

  • Decolorizing carbon (activated charcoal)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Prepare a Stabilized Acidic Solution: In a flask, dissolve the discolored this compound hydrochloride in deionized water containing a small amount of stannous chloride (e.g., 2 g per liter of water) and a few milliliters of concentrated HCl.[1]

  • Heat to Dissolve: Gently heat the mixture while stirring to dissolve the solid completely. Any yellow or red color that develops should fade upon further heating.[1]

  • Decolorize: Add a small amount of decolorizing carbon to the hot solution and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the decolorizing carbon.

  • Crystallization: Add an additional volume of concentrated HCl to the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce crystallization. Colorless needles of purified this compound hydrochloride should form.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold dilute HCl, and then with a non-polar solvent like diethyl ether to remove residual acid. Dry the purified crystals under vacuum.

Visualizations

Oxidation_Pathway This compound This compound Intermediate [Intermediate Radical Species] This compound->Intermediate O₂ (Air) Quinone-imine 1,2-Naphthoquinone-1-imine Intermediate->Quinone-imine Dimer Colored Dimerization Products Intermediate->Dimer + this compound

Caption: Autoxidation pathway of this compound in the presence of air.

Troubleshooting_Workflow start Discoloration of This compound Observed is_solid Is the sample solid or a solution? start->is_solid solid_check Check storage conditions: - Inert atmosphere? - Protected from light? - Cool temperature? is_solid->solid_check Solid solution_check Review solution preparation: - Deoxygenated solvent? - pH of solution? - Stabilizer added? is_solid->solution_check Solution purify Purify by recrystallization solid_check->purify prepare_fresh Prepare fresh solution with precautions solution_check->prepare_fresh

Caption: Troubleshooting workflow for discolored this compound.

References

Improving the yield and purity of 1-Amino-2-naphthol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-2-naphthol (B1212963). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols to improve the yield and purity of this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors, primarily related to the stability of intermediates and the reaction conditions.

  • Cause 1: Incomplete Reduction of the Starting Material. The reduction of the azo dye precursor (e.g., Orange II) or a nitroso-naphthol derivative is a critical step. An insufficient amount of reducing agent or suboptimal reaction time and temperature can lead to an incomplete reaction.

  • Solution: Ensure the correct stoichiometric amount of the reducing agent (e.g., sodium dithionite (B78146), stannous chloride) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting material. The reaction temperature should be carefully controlled as specified in the protocol, as some reductions require heating to proceed to completion.[1][2]

  • Cause 2: Degradation of the Product. this compound is highly susceptible to aerial oxidation, which can lead to the formation of dark-colored, insoluble byproducts, thereby reducing the isolated yield of the desired product.[1]

  • Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if possible. After the reaction is complete, the product should be isolated and purified as quickly as possible. Storing the final product under an inert atmosphere and at low temperatures (e.g., -18°C) can also prevent degradation.[1] The use of an antioxidant such as sodium bisulfite or stannous chloride in the work-up and purification steps can also help to prevent oxidation.[2]

Q2: My final product is dark brown or black instead of off-white. What is the cause and how can I fix it?

A2: The discoloration of this compound is a common issue, almost always due to oxidation.

  • Cause: Aerial Oxidation. The amino and hydroxyl groups on the naphthalene (B1677914) ring make the molecule highly susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored quinone-imine type structures. This can happen during the reaction, work-up, or storage.[1]

  • Solution 1: Purification by Recrystallization with a Reducing Agent. The crude, discolored product can often be purified by recrystallization from hot water or ethanol (B145695) containing a small amount of a reducing agent like sodium bisulfite or stannous chloride.[2] This will both dissolve the desired product and reduce the colored impurities back to the aminonaphthol, which will then crystallize out upon cooling, leaving the more soluble impurities in the mother liquor.

  • Solution 2: Rapid Work-up and Inert Atmosphere. To prevent oxidation from occurring in the first place, it is crucial to work quickly during the isolation and purification steps. Filtering the product while still hot and washing it thoroughly can minimize its exposure to air.[1] If the equipment is available, performing these steps under a blanket of nitrogen or argon is highly effective.

Q3: I am observing the formation of an insoluble tar-like substance during my reaction. What is it and how can I prevent it?

A3: The formation of tar is often a result of side reactions or decomposition, particularly if the reaction is carried out at a high temperature or for a prolonged period.

  • Cause: Polymerization and Side Reactions. At elevated temperatures, starting materials, intermediates, or the final product can undergo polymerization or other side reactions, leading to the formation of insoluble tars. This is more common in acidic conditions.

  • Solution: Strict Temperature Control. Maintain the reaction temperature within the recommended range. For instance, in the reduction of Orange II, the temperature is typically kept around 85-90°C.[1][2] Avoid localized overheating by using a well-stirred reaction mixture and a controlled heating source. If tar formation is still an issue, consider lowering the reaction temperature and extending the reaction time.

Q4: How does the choice of catalyst affect the synthesis of 1-amidoalkyl-2-naphthols, a related class of compounds?

A4: For the synthesis of 1-amidoalkyl-2-naphthols via a one-pot, three-component reaction, the catalyst plays a crucial role in promoting the formation of the desired product while suppressing side reactions.

  • Function of the Catalyst: The catalyst, typically a Lewis or Brønsted acid, facilitates the formation of a highly reactive ortho-quinone methide (o-QM) intermediate from the aldehyde and 2-naphthol. The amide then acts as a nucleophile, attacking the o-QM intermediate to form the final product.[3][4]

  • Impact on Yield and Purity: An effective catalyst will accelerate the desired reaction pathway, minimizing the opportunity for the o-QM intermediate to react with a second molecule of 2-naphthol, which leads to the formation of an undesired dibenzo[a,j]xanthene byproduct.[3] A variety of catalysts, including phenylboronic acid, nickel nanoparticles, and various supported acid catalysts, have been shown to be effective, often leading to high yields in shorter reaction times.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols for this compound and its derivatives.

Table 1: Comparison of Yields for this compound Synthesis

Starting MaterialReducing AgentReaction ConditionsReported YieldReference
Orange IISodium Dithionite85°C, aqueous solution79.11%[1]
Orange IIStannous Chloride85-90°C, aqueous HCl66-74%[2]
1-(1-phenylazo)-2-naphtholStannous ChlorideReflux in methylated spirit/HCl72.2%[5]
Nitroso-β-naphtholSodium Bisulfite / H₂SO₄20-50°C, aqueous solution82-84% (for the 4-sulfonic acid derivative)[6]

Table 2: Influence of Catalyst on the Synthesis of 1-Amidoalkyl-2-naphthols

AldehydeAmideCatalystReaction ConditionsYieldReference
BenzaldehydeUreaLemon JuiceRoom Temperature, EthanolTrace (after 5h)
BenzaldehydeUreaLemon Juice60°C, Ethanol94% (after 1.5h)
4-ChlorobenzaldehydeAcetamidePhenylboronic Acid120°C, Solvent-freeHigh (not specified)[4]
Various Aromatic AldehydesVarious AmidesNickel Nanoparticles100°C, Solvent-free35-95%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of Orange II with Sodium Dithionite

This protocol is adapted from a procedure described in the literature.[1]

  • Dissolution of Orange II: In a large beaker, suspend Orange II in 800 mL of water.

  • Heating: Heat the suspension to 85°C on a hotplate with stirring to obtain a deep red solution.

  • Reduction: To the hot solution, add 36 g of sodium dithionite in portions. The color of the solution will change from red to orange and finally to yellow, with the formation of a precipitate.

  • Concentration: Continue stirring the yellow suspension at 85°C until the volume is reduced to approximately 400 mL.

  • Isolation: Vacuum filter the hot suspension and wash the collected solid thoroughly with hot water.

  • Drying: Pump the solid dry on the filter for a period of time, then press it between filter papers to remove excess water. The product will darken upon exposure to air.

  • Storage: Store the final product at -18°C to minimize degradation.

Protocol 2: Synthesis and Purification of this compound Hydrochloride by Reduction of Orange II with Stannous Chloride

This protocol is based on a procedure from Organic Syntheses.[2]

  • Preparation of Orange II: A solution of diazotized sulfanilic acid is prepared and coupled with a basic solution of β-naphthol to produce Orange II as a stiff paste.

  • Reduction: The crude Orange II paste is transferred to a large flask equipped with a stirrer and a steam inlet. A solution of stannous chloride in concentrated hydrochloric acid is added.

  • Heating: Steam is introduced to raise the temperature to 85-90°C, and the mixture is stirred at this temperature for one hour.

  • Hot Filtration: The hot mixture is filtered through a Büchner funnel to remove any solid impurities.

  • Precipitation: The hot filtrate is cooled to 35-40°C and then filtered into a large volume of concentrated hydrochloric acid. This compound hydrochloride precipitates immediately.

  • Crystallization: The mixture is allowed to stand for at least two hours to ensure complete precipitation.

  • Isolation: The crystalline hydrochloride is collected on a Büchner funnel and washed with 20% hydrochloric acid and then with ether.

  • Drying: The product is dried in the air.

  • Recrystallization (for higher purity): The crude hydrochloride can be dissolved in hot water containing a small amount of stannous chloride and decolorizing carbon. After hot filtration, concentrated hydrochloric acid is added to the hot filtrate, which is then cooled to yield colorless needles of pure this compound hydrochloride.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Start: Orange II Solution add_reductant Add Reducing Agent (e.g., Na₂S₂O₄) start->add_reductant Portion-wise addition heat Heat and Stir (e.g., 85°C) add_reductant->heat Maintain temperature precipitate Formation of Crude This compound heat->precipitate Reaction completion hot_filtration Hot Vacuum Filtration precipitate->hot_filtration wash Wash with Hot Water hot_filtration->wash recrystallize Recrystallize from EtOH/H₂O with NaHSO₃ wash->recrystallize final_filtration Final Filtration recrystallize->final_filtration dry Dry under Vacuum final_filtration->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_yield Low Yield Troubleshooting cluster_color Discoloration Troubleshooting cluster_tar Tar Formation Troubleshooting issue Problem Encountered low_yield Low Yield issue->low_yield dark_product Dark/Discolored Product issue->dark_product tar_formation Tar Formation issue->tar_formation check_reduction Incomplete Reduction? low_yield->check_reduction Possible Cause check_degradation Product Degradation? low_yield->check_degradation Possible Cause oxidation Aerial Oxidation? dark_product->oxidation Primary Cause high_temp Reaction Overheating? tar_formation->high_temp Likely Cause solution_reduction Increase reducing agent/ Optimize reaction time/temp. check_reduction->solution_reduction Solution solution_degradation Use inert atmosphere/ Rapid work-up/ Store at low temp. check_degradation->solution_degradation Solution solution_oxidation Recrystallize with reducing agent/ Use inert atmosphere. oxidation->solution_oxidation Solution solution_temp Strict temperature control/ Lower temperature. high_temp->solution_temp Solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Addressing stability issues of 1-Amino-2-naphthol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-2-naphthol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and effectiveness of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride solution changing color (e.g., turning pink, red, or brown)?

A1: this compound hydrochloride is highly susceptible to atmospheric oxidation, which leads to the formation of colored degradation products.[1][2] This process is accelerated by exposure to light, elevated temperatures, and alkaline pH. The appearance of color indicates that the reagent has started to degrade and may no longer be suitable for your experiment, as its reactivity and specificity can be compromised.

Q2: My this compound hydrochloride solution has formed a precipitate. What is it and can I still use the solution?

A2: Precipitation in your solution can be due to a few factors. It could be the result of the formation of insoluble oxidation products. Alternatively, if the solution is not sufficiently acidic, the free base of this compound may precipitate, as it is less soluble than its hydrochloride salt. It is generally not recommended to use a solution with a precipitate, as the concentration of the active reagent is no longer accurate.

Q3: How can I prevent my this compound hydrochloride solution from degrading?

A3: To prevent degradation, it is crucial to use a stabilizing agent. The most common and effective stabilizers are sodium bisulfite and stannous chloride.[1] These agents act as antioxidants, protecting the this compound hydrochloride from oxidation. Additionally, preparing the solution in an acidic medium and storing it in a cool, dark place, preferably in an amber-colored bottle, will significantly enhance its stability.[2]

Q4: What is the typical shelf-life of a stabilized this compound hydrochloride solution?

A4: The shelf-life of a stabilized solution can vary depending on the specific formulation, storage conditions, and the concentration of the stabilizer. A freshly prepared, properly stabilized solution stored in a refrigerator and protected from light can be stable for several weeks. However, it is best practice to prepare the reagent fresh, especially for highly sensitive assays. The dry solid itself should be used within a few weeks of preparation for best results.[1]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Symptom Possible Cause Troubleshooting Steps
Solution turns pink or brown immediately or shortly after preparation.1. Absence or insufficient amount of stabilizer. 2. Use of non-acidified water. 3. Exposure to strong light.1. Add a Stabilizer: Ensure that an appropriate amount of sodium bisulfite or stannous chloride is added during preparation. 2. Acidify the Solvent: Prepare the solution using dilute hydrochloric acid to maintain an acidic pH. 3. Protect from Light: Use an amber glass bottle or wrap the container in aluminum foil. Prepare the solution in a dimly lit area if possible.
Issue 2: Poor Performance in Analytical Assays (e.g., Phosphate (B84403) Determination)
Symptom Possible Cause Troubleshooting Steps
Low or inconsistent color development in a colorimetric assay.1. Degraded this compound hydrochloride solution. 2. Incorrect pH of the final reaction mixture.1. Prepare Fresh Reagent: Discard the old solution and prepare a fresh batch using a stabilizer. 2. Verify Reagent Quality: If possible, test the new reagent with a known standard to confirm its activity. 3. Check Assay pH: Ensure that the pH of your final reaction mixture is within the optimal range for the colorimetric reaction.

Experimental Protocols

Protocol for Preparation of Stabilized this compound Hydrochloride Reagent for Phosphate Analysis

This protocol is adapted from standard methods for the determination of phosphate.

Materials:

Reagent Preparation:

  • Ammonium Molybdate Solution (2.5%): Dissolve 25 g of ammonium molybdate in 175 mL of distilled water. In a separate flask, cautiously add 280 mL of concentrated sulfuric acid to 400 mL of distilled water and cool to room temperature. Once cooled, add the molybdate solution to the acid solution and dilute to a final volume of 1 L with distilled water.

  • Stock this compound Hydrochloride Solution:

    • Dissolve 0.5 g of this compound hydrochloride in 195 mL of 15% sodium bisulfite solution.

    • Add 5 mL of a 20% sodium sulfite solution.

    • Mix thoroughly until dissolved. This stock solution should be stored in a cool, dark place.

  • Working Reagent: For the final assay, the stock this compound hydrochloride solution is typically mixed with the ammonium molybdate solution and the sample. The exact ratios will depend on the specific phosphate determination method being followed.

Quantitative Data Summary

ConditionUnstabilized SolutionStabilized Solution (with Sodium Bisulfite/Stannous Chloride)
pH Rapid degradation in neutral to alkaline solutions. More stable in acidic pH.Significantly more stable across a wider pH range, but acidic conditions are still preferred.
Light Highly sensitive; degradation is accelerated by exposure to UV and visible light.Less sensitive, but protection from light is still highly recommended to prolong shelf life.
Temperature Degradation rate increases significantly with increasing temperature.More resistant to thermal degradation, but refrigeration is recommended for long-term storage.
Atmosphere Rapidly oxidizes in the presence of air.Oxidation is significantly inhibited.

Visualizing Degradation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the degradation pathway and a typical experimental workflow.

degradation_pathway cluster_main Degradation Pathway of this compound This compound This compound Intermediate_Radical Naphthoxyl Radical Intermediate This compound->Intermediate_Radical Oxidation (O2, Light, High pH) Degradation_Products Colored Oxidation Products (e.g., Naphthoquinones) Intermediate_Radical->Degradation_Products Further Oxidation/Polymerization

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_workflow Workflow for Preparing and Using Stabilized Solution A Weigh this compound HCl and Stabilizer B Dissolve in Acidified Water A->B C Store in a Dark, Cool Place B->C D Use in Experiment (e.g., Phosphate Assay) C->D E Monitor for Color Change D->E F Prepare Fresh Solution as Needed E->F If color appears F->A

Caption: General workflow for stable solution preparation and use.

References

Optimizing temperature and pH for nitrosation reactions in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and pH for nitrosation reactions in synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for nitrosation reactions?

A1: The optimal pH for nitrosation reactions, particularly when using nitrous acid, is generally in the acidic range, typically between pH 3 and 5.[1] The risk of nitrosation is considered significantly lower at a pH above 7, though it may not be completely eliminated.[1] In some cases, modifying the pH from 3 to 5 has been shown to reduce the formation of nitrosamine (B1359907) impurities.

Q2: How does temperature affect nitrosation reactions?

A2: Generally, increasing the temperature accelerates the rate of nitrosation reactions. However, excessively high temperatures can lead to the degradation of the nitrosating agent or the desired product, resulting in lower yields and the formation of byproducts. For example, in the nitrosation of various secondary amines, 60°C has been identified as an optimal temperature for achieving high yields.[2] Conversely, for the formation of N-nitrosodiethanolamine (NDELA) at pH 2, the yield was highest at 50°C and decreased at lower temperatures.[3] Therefore, the optimal temperature must be determined empirically for each specific reaction.

Q3: My nitrosation reaction failed or has a very low yield. What are the common causes?

A3: Low yield or reaction failure in nitrosation can be attributed to several factors:

  • Improper pH: The reaction medium may be too acidic or not acidic enough.

  • Suboptimal Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, causing degradation.

  • Instability of Nitrosating Agent: The nitrosating agent may have decomposed before it could react with the amine.

  • Low Reactivity of the Amine: The amine substrate may be sterically hindered or electronically deactivated, requiring harsher reaction conditions.

  • Presence of Inhibitors: Certain compounds, like ascorbic acid or polyphenols, can act as scavengers for the nitrosating agent.

Q4: What are the best analytical methods for monitoring my nitrosation reaction?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS or High-Resolution Mass Spectrometry (LC-HRMS), is a highly sensitive and selective method for identifying and quantifying nitrosamines. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is also a reliable technique, especially for volatile nitrosamines.

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a step-by-step approach to troubleshoot and resolve issues of low or no product yield in your nitrosation reaction.

Step 1: Verify Starting Materials and Reagents

  • Question: Are my amine substrate and nitrosating agent pure and stable?

  • Action:

    • Confirm the purity of the amine substrate using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Ensure the nitrosating agent is fresh and has been stored correctly. For example, sodium nitrite (B80452) solutions should be freshly prepared.

Step 2: Evaluate Reaction Conditions (pH and Temperature)

  • Question: Are the pH and temperature optimized for my specific substrate?

  • Action:

    • Measure the pH of the reaction mixture and adjust it to the optimal range (typically pH 3-5).

    • Screen a range of temperatures to find the optimal balance between reaction rate and product stability. Start with lower temperatures and gradually increase.

Step 3: Investigate Potential Side Reactions or Degradation

  • Question: Is my product or reactant degrading under the reaction conditions?

  • Action:

    • Analyze the crude reaction mixture by LC-MS or GC-MS to identify any byproducts or degradation products.

    • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Step 4: Consider Alternative Nitrosating Agents

  • Question: Is the chosen nitrosating agent appropriate for my substrate?

  • Action:

    • If using a mild nitrosating agent with an unreactive amine, consider switching to a stronger one.

    • For sensitive substrates, a milder, more selective nitrosating agent might be necessary to prevent degradation.

Data Presentation

The following tables summarize quantitative data on the effects of pH and temperature on nitrosation reactions for different substrates.

Table 1: Effect of pH on Nitrosation Reaction Rates and Yields

SubstrateNitrosating AgentpHTemperature (°C)Observation
MorpholinePeroxynitriteAlkalineAmbientYield of nitrosomorpholine was 3 times higher than nitromorpholine.[4]
MorpholinePeroxynitrite< 7.5AmbientYield of nitromorpholine was 2 times higher than nitrosomorpholine.[4]
ProlineSodium Nitrite4.1540-100Rate constant was higher compared to pH 5 and 6, suggesting a different mechanism may be operative.[5]
ProlineSodium Nitrite5-640-100The rate constant for nitrosation was observed to be pH-independent in this range.[5]
N-Nitrosodimethylamine (NDMA)Photolysis2-8AmbientThe quantum yield of decomposition is constant (Φ ≈ 0.3).[6]
N-Nitrosodimethylamine (NDMA)Photolysis> 9AmbientThe quantum yield of decomposition drops significantly to below 0.1.[6]
Diethanolamine (DEA)Sodium Nitrite210-50N-nitrosodiethanolamine (NDELA) formation was significant.[3]
Diethanolamine (DEA)Sodium Nitrite610-50NDELA formation was significantly lower compared to pH 2.[3]

Table 2: Effect of Temperature on Nitrosation Reaction Rates and Yields

SubstrateNitrosating AgentpHTemperature (°C)Observation
Various Secondary AminesNitromethane/K₂S₂O₈/DBUNot specified60Optimal temperature for quantitative yields.[2]
Proline & PyrrolidineSodium Nitrite4.15 - 640-100Reaction kinetics were studied across this temperature range.[5]
Diethanolamine (DEA)Sodium Nitrite210, 25, 40, 50NDELA formation increased with temperature in the order: 50°C > 40°C > 25°C > 10°C.[3]
Triethanolamine (TEA)Sodium Nitrite210, 25, 40, 50NDELA formation increased with temperature in the order: 50°C > 40°C > 25°C > 10°C.[3]
Diphenylamine (B1679370)3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideNot specified85-90Reaction proceeded to give a good yield of N-nitrosodiphenylamine.

Experimental Protocols

Protocol 1: General Procedure for N-Nitrosation of a Secondary Amine at Room Temperature

This protocol describes a mild and efficient method for the N-nitrosation of secondary amines.

Materials:

  • Secondary amine (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (6.0 mmol)

  • Sodium nitrite (NaNO₂) (6.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a stirred suspension of sodium nitrite (6.0 mmol) in dichloromethane, gently add p-toluenesulfonic acid (6.0 mmol) at room temperature.

  • Add the secondary amine (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude N-nitrosamine.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Nitrosation of Diphenylamine at Elevated Temperature

This protocol is suitable for less reactive aromatic secondary amines.

Materials:

  • Diphenylamine (8.87 mmol)

  • 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1) (11.5 mmol, 1.3 equiv.)

  • 1,2-Dichloroethane (DCE) (90 mL)

  • Two-necked round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve diphenylamine (1.50 g, 8.87 mmol) in DCE (90 mL) in a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer.

  • Add the nitrosating agent NO-1 (2.60 g, 11.5 mmol) to the solution.

  • Heat the reaction mixture in a pre-heated oil bath to an internal temperature of 85 °C.

  • Continue heating for approximately 20 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-nitrosodiphenylamine.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing and troubleshooting nitrosation reactions.

Experimental_Workflow Experimental Workflow for Optimizing Nitrosation cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis and Iteration start Select Amine Substrate and Nitrosating Agent reagents Prepare Reagents: - Fresh Nitrosating Agent Solution - Purified Amine start->reagents set_ph Set Initial pH (e.g., pH 4) reagents->set_ph set_temp Set Initial Temperature (e.g., 0°C or Room Temp) set_ph->set_temp run_reaction Run Reaction and Monitor by TLC/LC-MS set_temp->run_reaction analyze Analyze Yield and Purity run_reaction->analyze decision Optimal Conditions Met? analyze->decision optimize_ph Adjust pH decision->optimize_ph No finish Final Product Isolation and Characterization decision->finish Yes optimize_ph->set_ph optimize_temp Adjust Temperature optimize_ph->optimize_temp optimize_temp->set_temp Troubleshooting_Logic Troubleshooting Low Yield in Nitrosation cluster_incomplete Incomplete Reaction cluster_degradation Degradation/Side Reactions cluster_reagent_issue Reagent Issues start Low or No Yield Observed check_sm Analyze Crude Mixture: Starting Material Present? start->check_sm increase_temp Increase Temperature check_sm->increase_temp Yes decrease_temp Decrease Temperature check_sm->decrease_temp No (Byproducts/Degradation) verify_purity Verify Purity of Starting Materials check_sm->verify_purity No (No reaction) adjust_ph Adjust pH (more acidic) increase_temp->adjust_ph increase_time Increase Reaction Time adjust_ph->increase_time milder_reagent Use Milder Nitrosating Agent decrease_temp->milder_reagent check_inhibitors Check for Scavengers/ Inhibitors milder_reagent->check_inhibitors fresh_reagent Use Freshly Prepared Nitrosating Agent verify_purity->fresh_reagent

References

Technical Support Center: Recrystallization of 1-Amino-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-Amino-2-naphthol (B1212963). It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is an organic compound used as an intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Its purity is crucial for the quality and efficacy of the final products. Recrystallization is a common and effective method for its purification.

Q2: What are the key safety precautions to consider when handling this compound?

A2: this compound and its salts can be hazardous. It is important to handle them in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Q3: What is the general solubility profile of this compound?

A3: this compound is generally described as being sparingly soluble in water and more soluble in organic solvents.[3][4] Its hydrochloride salt is soluble in hot water, especially in the presence of acid, and its solubility decreases upon cooling, which is the principle behind its recrystallization from aqueous solutions.

Q4: Why is this compound prone to oxidation and how can it be prevented during recrystallization?

A4: Aromatic amines and naphthols are susceptible to air oxidation, which can lead to the formation of colored impurities and degradation of the compound.[5] During the recrystallization of this compound hydrochloride, the use of a reducing agent like stannous chloride (SnCl₂) in the acidic solution can help prevent oxidation.[1][6]

Experimental Protocol: Recrystallization of this compound Hydrochloride

This protocol is adapted from a literature procedure for the purification of this compound hydrochloride.[1]

Materials:

  • Crude this compound hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous Chloride (SnCl₂) (optional, as an antioxidant)

  • Decolorizing carbon (if necessary)

  • Distilled water

  • Ether (for washing)

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Filter paper

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound hydrochloride in hot water. For every 1 liter of water, add 2 g of stannous chloride and 2 cc of concentrated hydrochloric acid to aid dissolution and prevent oxidation.[1] Heat the mixture to boiling to ensure complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon and stir for a few minutes.

  • Hot Filtration: If decolorizing carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Add concentrated hydrochloric acid to the solution. An alternative method is to add all the hydrochloric acid (e.g., 200 cc for a large batch) to the boiling solution and allow it to cool slowly.[1] For the primary method, after adding an initial portion of HCl, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with small portions of cold 20% hydrochloric acid, followed by a wash with ether.[1]

  • Drying: Dry the purified crystals in the air on a watch glass or in a desiccator. The typical yield for this procedure is reported to be between 66-74%.[1]

Quantitative Data

The following table summarizes the quantitative information available from the recrystallization protocol for this compound hydrochloride.[1]

ParameterValueNotes
Stannous Chloride (antioxidant)2 g per 1 L of waterHelps prevent oxidation during the process.
Concentrated HCl (in solvent)2 cc per 1 L of waterAids in dissolving the hydrochloride salt.
Typical Yield66 - 74%Based on the amount of starting β-naphthol in the synthesis.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound HCl B Add hot water, HCl, and SnCl2 A->B C Heat to boiling B->C D Add decolorizing carbon (optional) C->D if colored E Hot gravity filtration C->E if no carbon needed D->E F Add concentrated HCl E->F G Cool to room temperature F->G H Cool in ice bath G->H I Vacuum filtration H->I J Wash with cold HCl and ether I->J K Dry crystals J->K

Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound hydrochloride.

Troubleshooting Guide

Q: My compound is not dissolving completely in the hot solvent. What should I do?

A: Ensure you are using a sufficient amount of the hot aqueous acid solution. If the compound still doesn't dissolve, it might contain insoluble impurities. In this case, proceed with a hot filtration step to remove the undissolved material.

Q: The solution has a dark color. How can I remove it?

A: A dark color often indicates the presence of colored impurities, possibly due to oxidation.[1] You can try adding a small amount of decolorizing carbon to the hot solution before filtration. Be cautious not to add too much, as it can adsorb your product and reduce the yield.

Q: No crystals are forming after cooling the solution. What is the problem?

A: This could be due to several reasons:

  • Too much solvent: You may have used an excessive amount of solvent, and the solution is not saturated. Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: The solution might be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Q: The product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To resolve this, you can try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a little more of the primary solvent might also help.

Q: The yield of my recrystallized product is very low. What could be the cause?

A: A low yield can result from several factors:

  • Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the yield.

  • Excessive washing: Using too much cold solvent to wash the crystals can redissolve some of your product.

Troubleshooting Logic

Troubleshooting_Recrystallization cluster_problems Common Issues cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_colored_crystals Solutions for Colored Crystals Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals Sol1_NC Boil off excess solvent NoCrystals->Sol1_NC Too much solvent? Sol2_NC Scratch flask / Add seed crystal NoCrystals->Sol2_NC Supersaturated? Sol1_OO Reheat and cool slowly OilingOut->Sol1_OO Sol2_OO Add more primary solvent OilingOut->Sol2_OO Sol1_LY Use less solvent LowYield->Sol1_LY Sol2_LY Pre-heat filtration apparatus LowYield->Sol2_LY Sol3_LY Allow more time for cooling LowYield->Sol3_LY Sol1_CC Use decolorizing carbon ColoredCrystals->Sol1_CC Sol2_CC Ensure antioxidant (SnCl2) is used ColoredCrystals->Sol2_CC

Caption: A troubleshooting flowchart for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Overcoming Low Reagent Solubility in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low reagent solubility in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: Why is my reagent not dissolving in the aqueous assay buffer?

A1: Many organic molecules, including chromogenic substrates and other reagents used in colorimetric assays, have low water solubility due to their predominantly non-polar structures.[1][2] This can lead to precipitation when a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer.[2][3] Factors influencing solubility include the reagent's chemical structure, the pH of the buffer, and the ionic strength of the solution.[4][5]

Q2: What are the consequences of poor reagent solubility in my assay?

A2: Poor reagent solubility can lead to a number of problems in colorimetric assays, including:

  • Inaccurate and irreproducible results: If the reagent is not fully dissolved, its effective concentration will be lower and more variable than intended, leading to inconsistent assay results.[1][2]

  • Underestimation of activity: For enzyme assays, undissolved substrate can lead to an underestimation of enzyme activity.

  • Light scattering: Precipitated reagent can cause turbidity in the assay wells, leading to high background absorbance and interference with the colorimetric measurement.[3]

  • False positives/negatives: In high-throughput screening, compound precipitation is a common source of false-positive or false-negative results.

Q3: What is the maximum concentration of an organic solvent like DMSO that I can use in my assay?

A3: The final concentration of organic co-solvents like Dimethyl Sulfoxide (DMSO) should be kept to a minimum, as they can be toxic to cells in cell-based assays and can affect enzyme activity.[4][6] A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell-based assays, while for biochemical assays, it is crucial to determine the tolerance of your specific enzyme.[6]

Q4: Can I use sonication or vortexing to dissolve my reagent?

A4: Yes, vortexing and sonication can be helpful to aid in the dissolution of a reagent.[7] When diluting a stock solution, adding it to the aqueous buffer while vortexing can promote rapid and uniform mixing, which may prevent localized high concentrations that lead to precipitation.[7] A brief sonication in a water bath can also assist with dissolving solids.[7]

Troubleshooting Guides

Issue: Reagent precipitates out of solution upon dilution into aqueous buffer.

Solution 1: Optimize the use of a co-solvent (e.g., DMSO).

Many organic reagents are first dissolved in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[8] When this stock is diluted into the aqueous assay buffer, the reagent may precipitate.

  • Troubleshooting Steps:

    • Minimize final co-solvent concentration: Aim for the lowest possible final concentration of the co-solvent in your assay (ideally ≤ 0.1% for sensitive cell-based assays).[6]

    • Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in the aqueous buffer.[7]

    • Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.[7]

    • Determine kinetic solubility: Perform an assay to find the maximum concentration of your reagent that remains in solution in your specific assay buffer over the time course of your experiment.[6]

Solution 2: Adjust the pH of the assay buffer.

The solubility of reagents with ionizable functional groups (e.g., acidic or basic moieties) is often pH-dependent.[4] By adjusting the pH of the buffer, you can alter the charge state of the reagent and potentially increase its solubility in an aqueous environment.[1]

  • Troubleshooting Steps:

    • Determine the reagent's pKa: If known, this will help predict how pH changes will affect its charge and solubility.

    • Test a range of pH values: Prepare your assay buffer at several different pH values around the pKa of your reagent and test the reagent's solubility at each pH.

    • Consider the impact on the assay: Be aware that changing the pH can also affect the activity of enzymes or the stability of other assay components.[4]

Solution 3: Employ a solubilizing agent.

If co-solvents and pH adjustment are not sufficient or compatible with your assay, consider using a solubilizing agent such as a surfactant or a cyclodextrin (B1172386).

  • Surfactants: These are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9][10] The hydrophobic cores of these micelles can encapsulate non-polar reagents, increasing their apparent solubility.[11][12]

    • Considerations: Choose a surfactant (anionic, cationic, non-ionic, or zwitterionic) that is compatible with your assay system.[13] Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used in biochemical assays at low concentrations (e.g., 0.01 - 0.05%).[6]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[14]

    • Considerations: Different types of cyclodextrins (e.g., α-, β-, γ-cyclodextrin and their derivatives) have different cavity sizes and properties. The choice of cyclodextrin will depend on the size and shape of the reagent to be solubilized.

Data Presentation

Table 1: Comparison of Solubilizing Agents

Solubilizing AgentMechanism of ActionTypical Starting ConcentrationAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the bulk solvent, making it more favorable for dissolving non-polar solutes.[8]< 1% (v/v) in final assaySimple to use; effective for many compounds.Can be toxic to cells and inhibit enzymes at higher concentrations.[6]
pH Adjustment Alters the ionization state of the reagent, increasing its charge and interaction with water.[4]Varies based on reagent pKaCan be very effective for ionizable compounds; inexpensive.May alter enzyme activity or the stability of other assay components.[4]
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that encapsulate hydrophobic reagents in their non-polar core.[11]Above the CMC (varies by surfactant)Highly effective for very hydrophobic compounds.Can interfere with some assays; may denature proteins at high concentrations.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes ("host-guest") with hydrophobic reagents.[14]Varies based on binding constantGenerally low toxicity; can improve reagent stability.Can be more expensive; requires matching the cyclodextrin to the reagent.

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC (mM in water at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic8.2
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92
Triton X-100Non-ionic0.24
Tween-20Non-ionic0.06
CHAPSZwitterionic6 - 10

Note: CMC values can be affected by temperature, pH, and the presence of salts in the buffer.[15]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using a Co-solvent

This protocol helps determine the maximum concentration of a reagent that remains soluble in the assay buffer over time.

Materials:

  • Reagent of interest

  • Anhydrous DMSO

  • Assay buffer (e.g., PBS)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance at 620 nm

Method:

  • Prepare a high-concentration stock solution of the reagent in DMSO (e.g., 10 mM).[6]

  • In a 96-well plate, add the assay buffer to a series of wells.

  • Add the reagent's DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).[6]

  • Include a control well with only the assay buffer and the same final concentration of DMSO.

  • Mix the plate gently and incubate at your experimental temperature for the duration of your assay (e.g., 1-2 hours).

  • Visually inspect the wells for any signs of precipitation.

  • Measure the absorbance (turbidity) of each well at 620 nm. A significant increase in absorbance compared to the control indicates precipitation.[6]

  • The highest concentration without a significant increase in turbidity is considered the kinetic solubility of your reagent under these conditions.

Protocol 2: pH-Dependent Solubility Test

This protocol is for determining the effect of pH on the solubility of an ionizable reagent.

Materials:

Method:

  • Prepare saturated solutions of your reagent in each of the different pH buffers. To do this, add an excess amount of the solid reagent to each buffer in separate microcentrifuge tubes.

  • Incubate the tubes with shaking at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Centrifuge the tubes to pellet the undissolved reagent.

  • Carefully remove the supernatant and measure the concentration of the dissolved reagent using a spectrophotometer at its λmax.

  • Plot the measured solubility against the pH of the buffer to identify the pH range where solubility is highest.

Protocol 3: Surfactant-Mediated Solubilization

This protocol outlines the use of a surfactant to increase reagent solubility.

Materials:

  • Reagent of interest

  • A stock solution of a suitable surfactant (e.g., 10% Tween-20)

  • Assay buffer

Method:

  • Prepare a series of assay buffers containing different concentrations of the surfactant, ensuring some concentrations are above the surfactant's CMC.

  • Attempt to dissolve your reagent in each of the surfactant-containing buffers.

  • Visually inspect for solubility and, if necessary, quantify the dissolved reagent concentration spectrophotometrically.

  • Select the lowest surfactant concentration that achieves complete solubilization of your reagent at the desired working concentration.

  • Run a control experiment to ensure that the selected surfactant concentration does not interfere with your assay (e.g., inhibit enzyme activity or cause a high background signal).

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_solutions Solubilization Strategies cluster_result Desired Outcome reagent Low Solubility Reagent (Solid) dmso Organic Co-solvent (e.g., DMSO) reagent->dmso Dissolve in stock Concentrated Stock Solution dmso->stock Creates buffer Aqueous Assay Buffer stock->buffer Dilute precipitation Precipitation (Problem!) buffer->precipitation Leads to ph_adjust pH Adjustment buffer->ph_adjust Modify surfactant Add Surfactant buffer->surfactant Incorporate cyclodextrin Add Cyclodextrin buffer->cyclodextrin Incorporate soluble_reagent Solubilized Reagent in Assay Buffer ph_adjust->soluble_reagent Results in surfactant->soluble_reagent Results in cyclodextrin->soluble_reagent Results in

Caption: A workflow diagram illustrating the problem of reagent precipitation and various strategies to overcome it.

G Mechanism of Surfactant-Mediated Solubilization cluster_micelle Surfactant Micelle Formation cluster_assembly Self-Assembly in Water surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail surfactant_head->surfactant_tail reagent Hydrophobic Reagent micelle_core Hydrophobic Core reagent->micelle_core Encapsulated in micelle_core->surfactant_head Surrounded by

Caption: Diagram showing how a surfactant micelle encapsulates a hydrophobic reagent, increasing its solubility in water.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_cyclodextrin Cyclodextrin Host-Guest Complex cluster_complex Formation of Inclusion Complex cyclodextrin Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity complex Soluble Inclusion Complex cyclodextrin->complex Forms reagent Hydrophobic Reagent (Guest) reagent->cyclodextrin Enters Cavity

Caption: Illustration of a hydrophobic reagent forming a soluble inclusion complex with a cyclodextrin molecule.

References

Identifying and minimizing byproducts in the Betti base reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Betti base reaction. The focus is on identifying and minimizing common byproducts to ensure high purity of the desired α-aminobenzylphenol products.

Frequently Asked Questions (FAQs)

Q1: What is the Betti base reaction?

The Betti reaction is a one-pot, three-component condensation reaction between a phenol (B47542) (typically 2-naphthol), an aldehyde, and a primary amine to synthesize α-aminobenzylphenols, commonly known as Betti bases.[1] This reaction is a special case of the more general Mannich reaction.[1]

Q2: What is the primary byproduct of concern in the Betti reaction?

The most common and significant byproducts are 1,3-naphthoxazines.[2] These are cyclic structures that can complicate the purification of the desired Betti base.[2]

Q3: How are 1,3-naphthoxazine byproducts formed?

Naphthoxazines are typically not formed as a direct competing pathway to the Betti base but rather from a subsequent reaction. The initially formed Betti base (an aminonaphthol) can react with a second molecule of an aldehyde (especially formaldehyde (B43269) or excess aldehyde from the initial reaction) in a cyclization reaction to form the naphthoxazine.[3][4]

Q4: Can the choice of reactants influence byproduct formation?

Yes, the structure of the reactants, particularly the amine and the aldehyde, can affect the reaction outcome. For instance, some reactions are sensitive to the type of amine used, with secondary amines sometimes leading to different reaction dynamics.[5] The reactivity of the aldehyde is also a critical factor.

Troubleshooting Guide

Issue 1: My reaction is producing a significant amount of an unknown byproduct, which I suspect is a naphthoxazine.
  • Possible Cause A: Excess Aldehyde

    • Explanation: The most common cause for naphthoxazine formation is the presence of excess aldehyde in the reaction mixture. The Betti base product can react with this excess aldehyde to form the cyclic naphthoxazine byproduct.

    • Solution: Carefully control the stoichiometry of your reactants. Use a 1:1:1 molar ratio of naphthol, aldehyde, and amine. If byproduct formation persists, consider using a slight excess (1.05 to 1.1 equivalents) of the naphthol and amine relative to the aldehyde.

  • Possible Cause B: Reaction Temperature is too High

    • Explanation: Higher temperatures can provide the activation energy needed for the secondary cyclization reaction to form the naphthoxazine.

    • Solution: Perform the reaction at a lower temperature. Many Betti reactions can proceed efficiently at room temperature or slightly elevated temperatures (e.g., 60°C), which will disfavor the formation of the naphthoxazine byproduct.[6]

  • Possible Cause C: Prolonged Reaction Time

    • Explanation: Leaving the reaction to run for an extended period after the Betti base has formed can increase the likelihood of it reacting further to form byproducts.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the Betti base spot is prominent, work up the reaction promptly.

Issue 2: The yield of my desired Betti base is low, even without significant byproduct formation.
  • Possible Cause A: Inefficient Catalyst or Lack of Catalyst

    • Explanation: While some Betti reactions can proceed without a catalyst, many benefit from the use of a catalyst to improve reaction rates and yields.

    • Solution: Introduce a suitable catalyst. A variety of catalysts have been shown to be effective, including both Lewis acids and other promoters. The choice of catalyst can significantly impact the reaction efficiency.

  • Possible Cause B: Inappropriate Solvent

    • Explanation: The solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate.

    • Solution: Screen different solvents. Toluene has been reported as a highly effective solvent for certain Betti reactions.[7] In some cases, solvent-free conditions have also been shown to be highly efficient.[8]

Minimizing Byproducts: Data and Protocols

Data Presentation: Catalyst and Condition Optimization for High-Yield Betti Base Synthesis

The following table summarizes various catalytic systems and reaction conditions that have been reported to produce high yields of Betti bases, thereby minimizing the formation of byproducts.

CatalystAldehydeAmineSolventTemperature (°C)TimeYield (%)
FeCl₃·6H₂OBenzaldehydePyrrolidineSolvent-free1105-15 min100
Reverse ZnO NanomicellesSubstituted AldehydesAnilinesWaterRoom Temp0.5-24 hHigh
Montmorillonite K30BenzaldehydePiperidineSolvent-free603 h91
None (Catalyst-free)Aromatic AldehydesSecondary AminesPEG-400Room Temp2-4 h76-94
N-Bromosuccinimide (NBS)Aromatic AldehydesVarious AminesSolvent-free60VariesHigh

Note: "High" yield indicates that the referenced literature reports excellent but non-specific quantitative yields. The data suggests that with optimized conditions, byproduct formation can be suppressed to negligible levels.

Experimental Protocols for Minimizing Byproducts

Protocol 1: N-Bromosuccinimide (NBS) Catalyzed Solvent-Free Synthesis

This protocol is adapted from a method utilizing NBS as an efficient catalyst for the one-pot synthesis of aminobenzylnaphthol derivatives under solvent-free conditions, which minimizes the risk of side reactions.

Materials:

Procedure:

  • In a round-bottom flask, combine 2-naphthol (1 mmol), the aromatic aldehyde (1 mmol), the amine (1 mmol), and NBS (0.1 mmol).

  • Stir the mixture at 60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically when the starting material spots on the TLC plate have disappeared), cool the reaction mixture to room temperature.

  • Add a minimal amount of hot ethanol to dissolve the crude product.

  • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the pure aminobenzylnaphthol derivative by filtration.

Protocol 2: Catalyst-Free Synthesis in PEG-400

This protocol utilizes a green solvent, PEG-400, and avoids a catalyst, simplifying the reaction setup and workup.

Materials:

  • 2-Naphthol

  • Aromatic aldehyde

  • Secondary amine

  • PEG-400

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 2-naphthol (1 mmol), the aromatic aldehyde (1 mmol), and the secondary amine (1.1 mmol) in PEG-400 (5 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction for 2-4 hours by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Filter the solid and wash with water.

  • Purify the crude product by recrystallization from ethanol to yield the pure Betti base.[9]

Visualizations

Betti_Reaction_Byproduct Naphthol 2-Naphthol Aldehyde1 Aldehyde (1 eq.) BettiBase Betti Base (Desired Product) Naphthol->BettiBase Amine Amine Imine Imine Aldehyde1->Imine Amine->Imine Imine->BettiBase Naphthoxazine Naphthoxazine (Byproduct) BettiBase->Naphthoxazine Cyclization Aldehyde2 Aldehyde (Excess) Aldehyde2->Naphthoxazine

Caption: Betti reaction pathway and byproduct formation.

Troubleshooting_Workflow Start Byproduct Detected in Betti Reaction? CheckStoichiometry Check Aldehyde Stoichiometry (Should be <= 1 eq.) Start->CheckStoichiometry Yes No No Significant Byproduct Start->No No ReduceTemp Lower Reaction Temperature CheckStoichiometry->ReduceTemp Stoichiometry Correct Success Byproduct Minimized CheckStoichiometry->Success Excess Aldehyde Found & Corrected ShortenTime Reduce Reaction Time (Monitor by TLC) ReduceTemp->ShortenTime Byproduct Persists ReduceTemp->Success Improvement Seen OptimizeCatalyst Optimize Catalyst and Solvent ShortenTime->OptimizeCatalyst Byproduct Persists ShortenTime->Success Improvement Seen OptimizeCatalyst->Success Improvement Seen

Caption: Troubleshooting workflow for minimizing byproducts.

Experimental_Workflow Start Start: Optimized Betti Reaction Combine Combine Naphthol, Aldehyde (1 eq.), and Amine in a 1:1:1 ratio Start->Combine AddCatalyst Add Catalyst (e.g., NBS) or Solvent (e.g., PEG-400) Combine->AddCatalyst React React at Optimal Temperature (e.g., Room Temp to 60°C) AddCatalyst->React Monitor Monitor Progress with TLC React->Monitor Monitor->React Incomplete Workup Promptly Work Up Reaction Upon Completion Monitor->Workup Complete Purify Purify by Recrystallization Workup->Purify End Pure Betti Base Purify->End

Caption: Optimized experimental workflow.

References

Technical Support Center: Optimizing Peak Resolution for 1-Amino-2-naphthol in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic analysis of 1-Amino-2-naphthol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when analyzing this compound by HPLC?

A1: The most frequently encountered problems include poor peak shape, specifically peak tailing and fronting, inadequate resolution from other sample components, and inconsistent retention times. These issues can compromise the accuracy and reproducibility of quantification.

Q2: Why is peak tailing a common problem for this compound?

A2: Peak tailing for this compound is often attributed to secondary interactions between the basic amino group and acidic silanol (B1196071) groups present on the surface of silica-based stationary phases. At certain pH values, the amino group can be protonated and interact ionically with deprotonated silanols, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

A3: The mobile phase pH is a critical parameter due to the presence of both an acidic hydroxyl group and a basic amino group. The predicted pKa of this compound is approximately 8.76. To achieve good peak shape and stable retention times in reversed-phase HPLC, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH in the acidic range (e.g., pH 2.5-4.5) is often effective at protonating the amino group, minimizing its interaction with silanol groups and thus reducing peak tailing.

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: For reversed-phase analysis of this compound, a high-purity, end-capped C18 or a phenyl-based stationary phase column is recommended. End-capping minimizes the number of free silanol groups, reducing the potential for secondary interactions that cause peak tailing. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.

Q5: Can sample solvent composition affect the peak shape?

A5: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, including fronting and broadening. It is best practice to dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength.

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak resolution issues for this compound.

Issue 1: Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a pronounced "tail" extending from the peak apex. The tailing factor is significantly greater than 1.2.

  • Root Causes & Solutions:

    • Secondary Silanol Interactions: The primary cause for basic compounds like this compound.

      • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-4.5 using an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). This protonates the amino group and minimizes interaction with silanol groups.

      • Solution 2: Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with extensive end-capping to reduce the number of available silanol groups.

      • Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: Peak Fronting
  • Symptom: The peak is asymmetrical with the front of the peak being less steep than the back.

  • Root Causes & Solutions:

    • Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase.

      • Solution: Prepare the sample in the initial mobile phase or a weaker solvent.

    • Column Overload (Concentration): High concentration of the analyte can lead to fronting.

      • Solution: Dilute the sample.

    • Column Collapse: A less common issue, but can occur with certain columns and mobile phase conditions.

      • Solution: Ensure the column is operated within its recommended pH and solvent compatibility range.

Issue 3: Poor Resolution from Impurities or Other Analytes
  • Symptom: Peaks of interest are not baseline separated (Resolution < 1.5).

  • Root Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The current mobile phase does not provide adequate selectivity.

      • Solution 1: Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.

      • Solution 2: Change Organic Modifier: Switch from acetonitrile to methanol (B129727) or vice versa, as this can alter selectivity.

      • Solution 3: Modify Mobile Phase pH: A change in pH can alter the retention times of ionizable compounds, potentially improving separation.

    • Insufficient Column Efficiency: The column is not providing enough theoretical plates for the separation.

      • Solution 1: Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC).

      • Solution 2: Increase Column Length: A longer column provides more theoretical plates.

    • Inappropriate Stationary Phase: The column chemistry is not suitable for the separation.

      • Solution: Try a column with a different stationary phase (e.g., switch from C18 to a Phenyl-Hexyl or a polar-embedded phase).

Experimental Protocols

The following is a recommended starting protocol for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Recommended Starting HPLC Method

ParameterRecommended Condition
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 220 nm
Sample Diluent Mobile Phase A / Acetonitrile (80:20)

Quantitative Data Summary (Typical Expected Values)

The following table summarizes the expected impact of changing key parameters on the peak resolution of this compound.

Parameter VariedChangeExpected Effect on Retention TimeExpected Effect on Peak Shape (Tailing Factor)Expected Effect on Resolution
Mobile Phase pH Decrease from 7.0 to 3.0IncreaseDecrease (Improvement)May Improve
Organic Solvent % IncreaseDecreaseNo significant changeMay Decrease
Column Temperature Increase from 25°C to 40°CDecreaseMay slightly improveMay change
Flow Rate Increase from 1.0 to 1.5 mL/minDecreaseMay slightly worsenMay Decrease
Column Chemistry C18 to Phenyl-HexylMay changeMay improveMay Improve

Visualizations

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_pH Is Mobile Phase pH < 4.5? start->check_pH adjust_pH Adjust pH to 2.5-4.5 with buffer check_pH->adjust_pH No check_column Using End-Capped High-Purity Column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to End-Capped High-Purity Column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->check_overload reduce_conc Reduce Injection Volume or Sample Concentration check_overload->reduce_conc Yes good_peak Symmetrical Peak check_overload->good_peak No reduce_conc->good_peak

A logical workflow for troubleshooting peak tailing issues.

Relationship of Key Parameters for Method Optimization

center Peak Resolution mobile_phase Mobile Phase center->mobile_phase column Column center->column instrument Instrument Parameters center->instrument ph pH mobile_phase->ph organic Organic % & Type mobile_phase->organic buffer Buffer Strength mobile_phase->buffer chemistry Stationary Phase column->chemistry dimensions Dimensions (L x ID) column->dimensions particle Particle Size column->particle flow_rate Flow Rate instrument->flow_rate temp Temperature instrument->temp

Interconnected parameters affecting peak resolution in HPLC.

Validation & Comparative

A Comparative Guide: 1-Amino-2-naphthol vs. Ascorbic Acid for Silica Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of silica (B1680970) is crucial in numerous scientific and industrial fields, from environmental monitoring to pharmaceutical quality control. The most common method for this analysis is the silicomolybdate blue reaction, which relies on the reduction of a yellow silicomolybdic acid complex to a intensely colored blue complex that can be measured spectrophotometrically. The choice of reducing agent is a critical step in this process, directly impacting the sensitivity, stability, and reliability of the results. This guide provides a detailed comparison of two common reducing agents: 1-amino-2-naphthol (B1212963) and ascorbic acid, supported by experimental data and protocols to aid in the selection of the most appropriate reagent for your specific analytical needs.

Performance Comparison: this compound vs. Ascorbic Acid

A comparative study of various reducing agents has shown ascorbic acid to be a highly suitable option for silica determination due to its sensitivity, the rapidity of color development, and the stability of the final blue complex.[1][2][3] Both this compound (often used as this compound-4-sulfonic acid) and ascorbic acid are effective in reducing the silicomolybdate complex, but they exhibit key differences in their performance characteristics.

ParameterThis compoundAscorbic Acid
Sensitivity HighHigh, often considered superior[1][2][3]
Color Stability GoodExcellent, the developed color is very stable[1][2][3]
Reaction Rate ModerateRapid color development[1][2][3]
Reagent Stability The hydrochloride form is unstable and decomposes rapidly in solution, though this can be mitigated by the addition of sodium bisulfite.[4] The reagent is sensitive to moisture and can turn pink upon water absorption.[5]The solution is stable for about a week when stored at 4 ± 2 °C and should be discarded if it turns brown.[6] Some preparations can be used for 4-5 days when stored in an amber bottle.[1]
Interferences Phosphate (B84403) is a known interferent.Phosphate interference is a significant issue but can be effectively suppressed by the addition of oxalic acid.[6][7][8][9][10][11] Large amounts of iron and sulfide (B99878) can also interfere.[6][7]
Availability Readily available.Readily available and generally inexpensive.[1][2][3]
Safety Can cause skin and serious eye irritation.[12] The preparation of the 1-2-4 acid reducing agent involves sodium bisulfite, which has an irritating odor and is a hazardous chemical.[13]Generally considered safe, though appropriate laboratory precautions should always be taken.

Experimental Workflows

The general workflow for silica analysis using either reducing agent is similar, involving the formation of the silicomolybdic acid complex followed by its reduction.

Silica Analysis Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Aqueous Sample Filter Filtration (0.45 µm) Sample->Filter Acidify Acidification Filter->Acidify Molybdate Add Ammonium Molybdate Acidify->Molybdate Yellow_Complex Formation of Yellow Silicomolybdic Acid Molybdate->Yellow_Complex Oxalic_Acid Add Oxalic Acid (to remove phosphate interference) Yellow_Complex->Oxalic_Acid Reducing_Agent Add Reducing Agent (this compound or Ascorbic Acid) Oxalic_Acid->Reducing_Agent Blue_Complex Formation of Molybdenum Blue Reducing_Agent->Blue_Complex Spectro Spectrophotometric Measurement (e.g., 660-820 nm) Blue_Complex->Spectro Silica Analysis Reaction Pathway cluster_formation Complex Formation cluster_reduction Reduction Silicate (B1173343) Silicate (SiO₃²⁻) Molybdate Molybdate (MoO₄²⁻) in Acidic Conditions Yellow_Complex Yellow Silicomolybdic Acid [SiMo₁₂O₄₀]⁴⁻ Molybdate->Yellow_Complex + H⁺ Reducing_Agent Reducing Agent (this compound or Ascorbic Acid) Blue_Complex Molybdenum Blue (Intensely colored) Yellow_Complex->Blue_Complex + e⁻ Reducing_Agent->Blue_Complex Oxidized_Agent Oxidized Reducing Agent Reducing_Agent->Oxidized_Agent - e⁻

References

Comparative analysis of antimicrobial efficacy of different aminonaphthol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Aminonaphthol derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of different aminonaphthol derivatives, supported by experimental data from recent studies. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial efficacy of various aminonaphthol derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative aminonaphthol derivatives against a panel of clinically relevant bacterial and fungal strains.

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Reference
1-Aminoalkyl-2-naphthols 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3)Pseudomonas aeruginosa MDR110[1][2]
Staphylococcus aureus MDR100[1][2]
1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2)Penicillium notatum400[1][2]
Penicillium funiculosum400[1][2]
2-Aminobenzothiazolomethyl naphthols Derivative 5cEscherichia coli3.25 - 12.5[3]
Derivative 5hEscherichia coli3.25 - 12.5[3]
Derivative 5kPseudomonas aeruginosa3.25 - 12.5[3]
Bacillus cereus3.25 - 12.5[3]
Derivatives 5e, 5g, 5kAspergillus niger, Aspergillus fumigatus, Aspergillus flavus6.25 - 12.5[3]
Betti Bases Analogs 4b, 4g, 4h, 4i, 4j, 4l, 4r, 4tVarious bacterial pathogens1 - 2[3]
Analog 4lMethicillin-resistant Staphylococcus aureus (MRSA)1[3]
Vancomycin-resistant Staphylococcus aureus (VRSA)1[3]
Thiazolidinone-substituted Naphthylamines Compounds 2a, 2bStaphylococcus aureusSimilar to aminopenicillins[4]
Bacillus subtilisSimilar to aminopenicillins[4]
Klebsiella pneumoniae500 - 1000[4]
Escherichia coli500 - 1000[4]
Naphthalimide Aminothiazoles Piperazine derivative 4dMethicillin-resistant Staphylococcus aureus (MRSA)4[5]
Escherichia coli8[5]
o-Aminophenol Derivatives Compound 5gVarious bacterial and fungal strains100 - 200[6]

Experimental Protocols

The determination of the antimicrobial efficacy of aminonaphthol derivatives predominantly relies on standardized broth microdilution or agar (B569324) diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density, typically 105 to 106 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The aminonaphthol derivatives are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

experimental_workflow_mic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Microbial Culture (Bacteria/Fungi) start->culture inoculum Prepare Inoculum (e.g., 0.5 McFarland) culture->inoculum inoculate Inoculate Wells with Microbes inoculum->inoculate compounds Aminonaphthol Derivatives serial_dilution Serial Dilution of Compounds in Plate compounds->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC Value observe->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Mechanisms of Antimicrobial Action

The precise mechanisms of action for all aminonaphthol derivatives are not fully elucidated; however, several studies suggest potential pathways for their antimicrobial effects. Molecular docking studies have provided insights into the possible interactions between these compounds and microbial targets.

One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some 1-aminoalkyl-2-naphthol derivatives have shown strong binding affinities to E. coli DNA gyrase, an enzyme crucial for DNA replication.[1][2] By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation.

Another potential target is the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is vital for the integrity of the fungal cell membrane.[1][2] Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death. The structural features of the aminonaphthol derivatives, such as the nature and position of substituents on the naphthol ring and the amino group, play a significant role in their binding affinity and, consequently, their antimicrobial potency. This structure-activity relationship is a key area of ongoing research.

signaling_pathway cluster_compound Aminonaphthol Derivative cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell compound Aminonaphthol Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition lanosterol_demethylase Lanosterol 14α-demethylase compound->lanosterol_demethylase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Blocks bacterial_death Bacterial Cell Death dna_replication->bacterial_death Leads to membrane_integrity Cell Membrane Integrity lanosterol_demethylase->membrane_integrity Disrupts fungal_death Fungal Cell Death membrane_integrity->fungal_death Leads to

Caption: Proposed Mechanisms of Antimicrobial Action.

This guide highlights the significant potential of aminonaphthol derivatives as a source of new antimicrobial agents. The presented data underscores the importance of continued research into the synthesis of novel derivatives and the elucidation of their structure-activity relationships to optimize their therapeutic efficacy.

References

A Comparative Guide to the Synthesis of 1-Amino-2-naphthol: Established versus Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of a novel synthesis method for 1-Amino-2-naphthol (B1212963) with an established, traditional approach. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering an objective analysis of performance based on experimental data.

Executive Summary

The synthesis of this compound, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals, has traditionally relied on multi-step processes involving harsh reagents. This guide details and contrasts a well-established method, the reduction of 1-nitroso-2-naphthol (B91326) using sodium hydrosulfite, with a recently developed catalytic hydrogenation approach. The newer method demonstrates significant improvements in yield, purity, and reaction efficiency, presenting a compelling case for its adoption in both laboratory and industrial settings. A third, solvent-free "Grindstone Chemistry" method is also presented as a green and highly efficient alternative for the synthesis of related 1-aminoalkyl-2-naphthols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the established and a new synthesis method for this compound, as well as for the "Grindstone Chemistry" approach for synthesizing 1-aminoalkyl-2-naphthols.

ParameterEstablished Method: Reduction of 1-Nitroso-2-naphtholNew Method: Catalytic Hydrogenation of 1-Nitroso-2-naphtholNew Method: "Grindstone Chemistry" for 1-aminoalkyl-2-naphthols
Starting Material 1-Nitroso-2-naphthol1-Nitroso-2-naphthol2-Naphthol (B1666908), Aldehyde, Amine
Key Reagents Sodium hydrosulfite, Sodium hydroxide (B78521), Hydrochloric acidHydrogen gas, CatalystMethane (B114726) sulphonic acid (catalyst)
Solvent Water, EtherWaterSolvent-free
Reaction Temperature 85-90°C followed by cooling50°CAmbient temperature
Reaction Time ~2-3 hours (excluding work-up)1 hour~3 minutes
Product This compound hydrochlorideThis compound1-Aminoalkyl-2-naphthols
Yield 66-74%[1]99%[2]Up to 95%[3]
Purity Not explicitly stated, requires recrystallization[1]96.8% (by HPLC)[2]Good, requires simple washing[3]
Work-up Filtration, washing with HCl and ether, drying[1]Rotary evaporation, precipitation in ice water, filtration[2]Washing with water[4]

Experimental Protocols

Established Method: Reduction of 1-Nitroso-2-naphthol with Sodium Hydrosulfite

This procedure is adapted from Organic Syntheses.[1]

1. Preparation of 1-Nitroso-2-naphthol: In a 12-liter round-bottomed flask equipped with a mechanical stirrer, 500 g of technical β-naphthol is dissolved in a warm solution of 140 g of sodium hydroxide in 6 liters of water. The solution is cooled to 0°C in an ice and salt bath, and 250 g of powdered technical sodium nitrite (B80452) is added. While stirring, 1100 g of sulfuric acid (sp. gr. 1.34) is added over a period of three to four hours, maintaining the temperature at 0°C. The precipitated nitroso-β-naphthol is filtered, washed with water, and can be used directly in the next step.

2. Reduction to this compound Hydrochloride: In an 8-liter earthenware crock with a mechanical stirrer, 240 g of moist nitroso-β-naphthol is mixed with 1.5 liters of water and 300 cc of 5 N sodium hydroxide. The mixture is stirred for about thirty minutes until most of the nitroso compound has dissolved. Then, 1.2 liters of 5 N sodium hydroxide is added. A solution of 600 g of technical sodium hydrosulfite in 3 liters of water at 40°C is added rapidly while stirring vigorously. The temperature rises to about 65°C, and the color changes from deep green to a dirty white. After about fifteen minutes, the solution becomes clear and light yellow. The solution is cooled to 20°C, and 500 cc of technical concentrated hydrochloric acid is added with stirring, which precipitates the aminonaphthol. The precipitate is collected, redissolved in water and hydrochloric acid at 85-90°C, filtered hot, and the filtrate is cooled to precipitate the this compound hydrochloride. The product is collected by filtration, washed with 20% hydrochloric acid and ether, and dried. The yield is 180–200 g (66–74% based on β-naphthol).[1]

New Method: Catalytic Hydrogenation of 1-Nitroso-2-naphthol

This procedure is based on a recently reported catalytic method.[2]

82.5g of 1-nitroso-2-naphthol is added to 825.0g of water and stirred at room temperature until dissolved. This solution is then introduced into a tubular reactor. Hydrogen gas is passed through the reactor, which is maintained at a temperature of 50°C. The residence time in the reactor is 1 hour. The resulting reaction liquid is collected and concentrated by rotary evaporation until the solution is saturated. The concentrated solution is then cooled in an ice water bath to precipitate the product. The white crystals of this compound are collected by filtration. The reported yield is 73.1g (99%), with a purity of 96.8% as determined by HPLC.[2]

New Method: "Grindstone Chemistry" for 1-Aminoalkyl-2-naphthols

This solvent-free method is adapted from a report on green synthesis.[3]

In a mortar, a mixture of 2-naphthol (0.204 g, 0.00142 mole), an aromatic aldehyde (e.g., para-chloro benzaldehyde, 0.199 g, 0.00142 mole), and an amine (e.g., para-hydroxy aniline, 0.156 g, 0.00142 mole) is taken. A catalytic amount of methane sulphonic acid is added. The mixture is ground with a pestle at ambient temperature for approximately 3 minutes. The reaction leads to the formation of a colored solid. The resulting product is washed with water to remove the catalyst and any unreacted starting materials, yielding the desired 1-aminoalkyl-2-naphthol in high yield (e.g., 95% for the specified reactants).[3]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Established_Method cluster_prep Preparation of Starting Material cluster_reduction Reduction beta-Naphthol beta-Naphthol Nitrosation Nitrosation beta-Naphthol->Nitrosation NaOH, NaNO2, H2SO4 1-Nitroso-2-naphthol 1-Nitroso-2-naphthol Nitrosation->1-Nitroso-2-naphthol Reduction_Step Reduction_Step 1-Nitroso-2-naphthol->Reduction_Step Na2S2O4, NaOH Precipitation Precipitation Reduction_Step->Precipitation HCl Purification Purification Precipitation->Purification Recrystallization This compound HCl This compound HCl Purification->this compound HCl

Caption: Workflow for the established synthesis of this compound hydrochloride.

New_Method_Hydrogenation 1-Nitroso-2-naphthol 1-Nitroso-2-naphthol Catalytic_Hydrogenation Catalytic Hydrogenation 1-Nitroso-2-naphthol->Catalytic_Hydrogenation H2, Catalyst, 50°C Workup Work-up Catalytic_Hydrogenation->Workup Rotovap, Precipitation This compound This compound Workup->this compound

Caption: Workflow for the new catalytic hydrogenation synthesis of this compound.

New_Method_Grindstone 2-Naphthol 2-Naphthol Grinding Grinding with Catalyst 2-Naphthol->Grinding Aldehyde Aldehyde Aldehyde->Grinding Amine Amine Amine->Grinding Washing Water Wash Grinding->Washing 1-Aminoalkyl-2-naphthol 1-Aminoalkyl-2-naphthol Washing->1-Aminoalkyl-2-naphthol

Caption: Workflow for the "Grindstone Chemistry" synthesis of 1-aminoalkyl-2-naphthols.

Conclusion

The novel catalytic hydrogenation method for the synthesis of this compound offers substantial advantages over the established reduction method using sodium hydrosulfite. The near-quantitative yield and high purity, coupled with a shorter reaction time and milder conditions, position it as a superior alternative for efficient and high-quality production. Furthermore, the emergence of solvent-free methods like "Grindstone Chemistry" for related compounds highlights a significant trend towards more environmentally benign and atom-economical synthetic strategies. Researchers and manufacturers are encouraged to evaluate these new methods to enhance their synthetic efficiency and reduce their environmental footprint.

References

Spectroscopic Characterization of Synthesized 1-Amino-2-naphthol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic characterization of synthesized 1-Amino-2-naphthol (B1212963) and its hydrochloride salt using UV-vis and IR spectroscopy. Detailed experimental protocols and supporting data are presented to facilitate the accurate identification and analysis of this important chemical compound.

Introduction

This compound is a vital intermediate in the synthesis of various azo dyes and pharmaceutical compounds. Its purity and structural integrity are paramount for the quality and efficacy of the final products. This guide details the characterization of synthesized this compound, presenting a comparison between its free base form and its more stable hydrochloride salt. Spectroscopic techniques, namely Ultraviolet-Visible (UV-vis) and Infrared (IR) spectroscopy, are employed to elucidate the structural features of the synthesized compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves the reduction of an azo dye, such as Orange II. This procedure is adapted from established literature methods.

Materials:

  • Orange II (sodium salt of 4-[(2-hydroxynaphthalen-1-yl)azo]benzenesulfonic acid)

  • Stannous chloride (SnCl2)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • A solution of Orange II is prepared by dissolving a specific amount in deionized water.

  • A solution of stannous chloride in concentrated hydrochloric acid is added to the Orange II solution.

  • The mixture is heated under reflux, leading to the reduction of the azo group and the formation of a precipitate.[1]

  • The reaction mixture is then cooled in an ice bath to facilitate the crystallization of this compound hydrochloride.

  • The resulting crystals are collected by filtration, washed with cold water, and then with a small amount of ethanol.

  • The crude product can be recrystallized from hot water containing a few drops of stannous chloride solution and hydrochloric acid to yield purified crystals of this compound hydrochloride.[1]

Preparation of this compound (Free Base)

The free base of this compound can be prepared from its hydrochloride salt by neutralization with a base. Due to its susceptibility to air oxidation, the free base should be handled under an inert atmosphere and used promptly after preparation.[2]

Materials:

  • This compound hydrochloride

  • Sodium bicarbonate (NaHCO3) or other suitable base

  • Deionized water

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the synthesized this compound hydrochloride in deionized water.

  • Slowly add a saturated solution of sodium bicarbonate with stirring until the solution becomes neutral or slightly basic (pH 7-8).

  • The this compound free base will precipitate out of the solution.

  • Filter the precipitate under an inert atmosphere, wash with deionized water, and dry under vacuum.

  • The resulting solid should be stored under an inert atmosphere and in the dark to minimize degradation.

UV-vis Spectroscopy

Instrumentation: A standard double-beam UV-vis spectrophotometer.

Sample Preparation:

  • This compound Hydrochloride: A dilute solution is prepared by dissolving a precisely weighed amount of the synthesized hydrochloride salt in ethanol.

  • This compound (Free Base): A dilute solution is prepared by dissolving a precisely weighed amount of the freshly prepared free base in ethanol.

Procedure:

  • The spectrophotometer is blanked using ethanol as the reference solvent.

  • The UV-vis spectrum of the sample solution is recorded over a wavelength range of 200-800 nm.

  • The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • A small amount of the synthesized compound (either the hydrochloride salt or the free base) is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Procedure:

  • A background spectrum of a pure KBr pellet is recorded.

  • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

  • The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Spectroscopic Data and Comparison

UV-vis Spectroscopy

The UV-vis spectrum of this compound is characterized by absorption bands arising from π-π* electronic transitions within the naphthalene (B1677914) ring system. The position of these bands can be influenced by the protonation state of the amino group.

CompoundSolventλmax (nm)Electronic TransitionReference
Synthesized this compound HCl Ethanol316, 480n – π[1]
Reference this compound HCl Ethanol316, 480n – π[1]
IR Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. A comparison of the IR spectra of the synthesized this compound free base and its hydrochloride salt reveals key differences, particularly in the regions associated with the O-H, N-H, and N-H bending vibrations.

Functional GroupThis compound (Free Base) (cm⁻¹)This compound HCl (cm⁻¹)Comments
O-H StretchBroad, ~3400-3200Broad, ~3400-3200The broadness is indicative of hydrogen bonding.
N-H StretchTwo bands, ~3370 and ~3290Broad, ~3200-2800In the free base, the two bands correspond to the symmetric and asymmetric stretching of the primary amine. In the hydrochloride salt, the stretching of the ammonium (B1175870) ion (-NH₃⁺) results in a broad absorption at lower wavenumbers.
Aromatic C-H Stretch~3100-3000~3100-3000Characteristic of aromatic rings.
Aromatic C=C Stretch~1620, 1580, 1510~1620, 1580, 1510Multiple bands are typical for the naphthalene ring system.
N-H Bend (Amine)~1630-This bending vibration is characteristic of a primary amine.
N-H Bend (Ammonium)-~1550This bending vibration is characteristic of an ammonium ion.
C-O Stretch (Phenolic)~1270~1270Strong absorption typical for phenolic C-O stretching.
C-N Stretch~1350~1350
Out-of-plane C-H Bending~850-750~850-750The pattern of these bands can provide information about the substitution pattern on the aromatic ring.

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Orange II reduction Reduction (SnCl2, HCl) start->reduction React with hcl_salt This compound Hydrochloride reduction->hcl_salt Yields neutralization Neutralization (NaHCO3) hcl_salt->neutralization Treat with uv_vis_hcl UV-vis Spectroscopy (HCl Salt) hcl_salt->uv_vis_hcl ir_hcl IR Spectroscopy (HCl Salt) hcl_salt->ir_hcl free_base This compound (Free Base) neutralization->free_base Yields uv_vis_fb UV-vis Spectroscopy (Free Base) free_base->uv_vis_fb ir_fb IR Spectroscopy (Free Base) free_base->ir_fb

Synthesis and Characterization Workflow

Conclusion

The synthesis of this compound can be successfully achieved through the reduction of Orange II, yielding the hydrochloride salt. Spectroscopic analysis using UV-vis and IR spectroscopy provides a reliable method for the characterization and identification of the synthesized product. The UV-vis spectrum of the hydrochloride salt in ethanol shows characteristic absorption maxima at 316 nm and 480 nm.[1] The IR spectra of the free base and the hydrochloride salt show distinct differences, particularly in the N-H stretching and bending regions, which can be used to confirm the identity of each form. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, ensuring the quality and consistency of their synthesized materials.

References

A Comparative Guide to 1-Naphthol and 2-Naphthol in Colorimetric Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the isomeric phenols 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol) serve as versatile building blocks and reagents in a variety of colorimetric detection methods. Their utility stems from their reactive aromatic rings, which readily participate in reactions that produce intensely colored products. The choice between these two isomers is critical, as their structural differences lead to distinct performance characteristics in terms of sensitivity, reaction kinetics, and the spectral properties of the resulting chromophores.

This guide provides an objective comparison of 1-naphthol and 2-naphthol in two primary colorimetric detection schemes: traditional azo coupling reactions, commonly used for the determination of analytes like nitrite (B80452), and modern nanoparticle-based sensing for the direct detection of the naphthols themselves.

Performance Comparison in Colorimetric Assays

The selection of 1-naphthol versus 2-naphthol as a reagent can significantly impact the analytical performance of a colorimetric assay. The following table summarizes key quantitative data for their application in two distinct methods: Azo Coupling for Nitrite Detection and Gold Nanoparticle (AuNP)-based Naphthol Detection.

Parameter1-Naphthol2-NaphtholReference / Notes
Azo Coupling (for Nitrite Detection)
Diazotizing Agentp-Nitroanilinep-Nitroaniline[1] For direct comparison, the same diazotizing agent is considered.
Resulting Dye4-(4-nitrophenylazo)-1-naphtholPara Red (1-(4-nitrophenylazo)-2-naphthol)[1][2]
Wavelength (λmax)610 nm493 nm[1][2]
Molar Absorptivity (ε)5.24 × 10⁴ L·mol⁻¹·cm⁻¹Estimated ~2-5 × 10⁴ L·mol⁻¹·cm⁻¹[1] Value for 2-naphthol is an estimate based on similar azo dyes.[3]
Linear Range0.035 - 0.123 µg/mLNot explicitly reported for a quantitative assay.[1]
Color of Azo DyeVioletRed / Orange-Red[1][4]
AuNP-Based (for Direct Naphthol Detection)
PrincipleAggregation of NaNO₂@AuNPsAdsorption onto β-cyclodextrin@AuNPs[2][5]
Color ChangeRed to PurpleRed to Purplish-Pink[2][5]
Limit of Detection (LOD)0.15 ppmSensitivity of 2.5 µg/mL reported[2][5] Direct LOD not provided, but sensitivity is comparable.
Spectral ShiftRed-shift from 520 nmRed-shift from ~533 nm to 550 nm[2][5]

Signaling Pathways and Reaction Mechanisms

The distinct reactivity of 1-naphthol and 2-naphthol is governed by the position of the hydroxyl group on the naphthalene (B1677914) ring system. This dictates the preferred site of electrophilic attack in reactions like azo coupling, leading to different product structures and colors.

Azo Coupling Reaction Mechanism

Azo coupling is a cornerstone of colorimetric analysis, particularly for the quantification of nitrite. The process involves two steps: the diazotization of a primary aromatic amine (e.g., p-nitroaniline) by nitrite in an acidic medium, followed by the coupling of the resulting diazonium salt with a naphthol in an alkaline medium to form a stable, colored azo dye.

Azo_Coupling_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Primary Aromatic Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Amine->Diazonium Nitrite Nitrite (NO₂⁻) Nitrite->Diazonium Acid Acid (H⁺) Acid->Diazonium AzoDye Colored Azo Dye Diazonium->AzoDye Electrophilic Aromatic Substitution Naphthol Naphthol (1- or 2-) Naphthol->AzoDye Base Base (OH⁻) Base->AzoDye

General workflow for azo dye formation.

The regioselectivity of the coupling reaction differs between the two isomers:

  • 1-Naphthol: Coupling occurs predominantly at the C4 position (para to the hydroxyl group). This is because the resulting azo dye can tautomerize to a more stable quinone-hydrazone form, which extends the conjugated system.[6][7]

  • 2-Naphthol: Coupling occurs at the C1 position (ortho to the hydroxyl group). Attack at this position proceeds via an intermediate that preserves the aromaticity of the adjacent benzene (B151609) ring, which is energetically more favorable.[8]

Regioselectivity of azo coupling on naphthol isomers.
Gold Nanoparticle (AuNP) Aggregation Mechanism

Colorimetric sensors based on gold nanoparticles rely on the principle of localized surface plasmon resonance (LSPR). Well-dispersed AuNPs typically have a red color. When an analyte induces the aggregation of these nanoparticles, the LSPR shifts, resulting in a visible color change, often to purple or blue.

AuNP_Sensing_Workflow Dispersed Dispersed AuNPs (Red Solution) Analyte Analyte Added (e.g., 1-Naphthol) Aggregated Aggregated AuNPs (Purple Solution) Analyte->Aggregated Induces Aggregation Readout Spectrophotometric Readout (Δλmax) Aggregated->Readout

Workflow for AuNP-based colorimetric detection.

For 1-naphthol, detection is achieved using AuNPs modified with sodium nitrite (NaNO₂@AuNPs). The addition of 1-naphthol is thought to increase electrostatic attraction between particles, causing them to aggregate.[3] For 2-naphthol, a sensor using AuNPs functionalized with thiol-modified β-cyclodextrin has been developed. The 2-naphthol molecules bind within the cyclodextrin (B1172386) cavities on the nanoparticle surface, leading to inter-particle interactions and a measurable spectral shift.[2]

Experimental Protocols

The following are representative protocols for colorimetric assays using 1-naphthol and 2-naphthol.

Protocol 1: Colorimetric Determination of Nitrite using 1-Naphthol

This protocol is adapted from a method utilizing p-nitroaniline as the diazotizing agent and 1-naphthol as the coupling agent.[1]

1. Reagent Preparation:

  • p-Nitroaniline (PNA) Solution (0.014%): Prepare a stock solution and dilute accordingly in 20% aqueous ethanol.

  • 1-Naphthol Solution (0.1%): Dissolve 0.1 g of 1-naphthol in 100 mL of 1.2 M sodium hydroxide (B78521) (NaOH) solution.

  • Hydrochloric Acid (HCl): Use a suitable concentration (e.g., 2.5 M) for the diazotization step.

  • Nitrite Standard Solutions: Prepare a series of standard nitrite solutions (e.g., 0-0.15 µg/mL) for calibration.

2. Assay Procedure:

  • To a 25 mL volumetric flask, add a known volume of the sample or standard solution containing nitrite.

  • Add 2.0 mL of the 0.014% PNA solution.

  • Add 2.5 mL of HCl solution to acidify the medium and initiate diazotization. Mix well and allow the reaction to proceed for 2-5 minutes at room temperature.

  • Add 1.5 mL of the 0.1% 1-naphthol solution. This should be done in an alkaline medium, so the NaOH in the naphthol solution will neutralize the acid and facilitate coupling.

  • Make up the volume to 25 mL with deionized water and mix thoroughly.

  • Allow the violet color to develop and stabilize (typically stable for several hours).[1]

  • Measure the absorbance at the wavelength of maximum absorption (λmax = 610 nm) against a reagent blank.[1]

  • Construct a calibration curve by plotting absorbance versus nitrite concentration to determine the concentration in the unknown sample.

Protocol 2: Colorimetric Determination of Nitrite using 2-Naphthol (Para Red Formation)

This protocol is based on the synthesis of Para Red, adapted for an analytical assay.[2][9]

1. Reagent Preparation:

  • 4-Nitroaniline (B120555) Solution: Prepare a solution of 4-nitroaniline (e.g., 0.1 M) in dilute HCl.

  • Sodium Nitrite Solution (e.g., 0.1 M): Prepare fresh in deionized water.

  • 2-Naphthol Solution (e.g., 0.1 M): Dissolve 2-naphthol in a 2.0 M NaOH solution.

  • Nitrite Standard Solutions: Prepare a series of standard nitrite solutions for calibration.

2. Assay Procedure:

  • Diazotization: In a test tube, mix a volume of the 4-nitroaniline solution with an equal volume of the sample or standard solution. Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a volume of the cold sodium nitrite solution to the mixture while keeping it in the ice bath. This forms the 4-nitrobenzenediazonium (B87018) chloride solution. Allow this reaction to proceed for 5-10 minutes.

  • Coupling: In a separate vessel, place a volume of the alkaline 2-naphthol solution.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. An immediate orange-red color will develop.

  • Allow the reaction to proceed for 10-15 minutes to ensure complete coupling.

  • Measure the absorbance at the λmax of Para Red (493 nm) against a reagent blank.[2]

  • Construct a calibration curve to determine the nitrite concentration in the unknown sample.

Protocol 3: Direct Detection of 1-Naphthol using Modified Gold Nanoparticles

This protocol is based on the method developed by Hong et al.[5]

1. Reagent Preparation:

  • NaNO₂-modified AuNPs (NaNO₂@AuNPs): Synthesize AuNPs (e.g., via Turkevich-Frens method) and subsequently modify them by stirring with a sodium nitrite solution (e.g., 0.1 M).[5]

  • MES Buffer (0.5 M): Prepare a 2-(N-morpholino)ethanesulfonic acid buffer solution.

  • 1-Naphthol Standard Solutions: Prepare a series of standard 1-naphthol solutions (e.g., 0.25–100 ppm).

2. Assay Procedure:

  • In a 1.5 mL centrifuge tube, add 200 µL of the NaNO₂@AuNPs solution.

  • Add 30 µL of MES buffer.

  • Add 60 µL of the sample or standard 1-naphthol solution.

  • Mix the solution well and incubate at room temperature for 55 minutes.[5]

  • Observe the color change from red to purple.

  • Measure the UV-Vis absorption spectrum. The concentration of 1-naphthol is correlated with the ratio of absorbance at 630 nm to 520 nm (A₆₃₀/A₅₂₀).

  • Construct a calibration curve to quantify the 1-naphthol in the sample.

Conclusion

Both 1-naphthol and 2-naphthol are effective reagents in colorimetric detection, but their optimal applications differ.

  • For Azo Coupling Reactions: 1-naphthol appears to offer superior sensitivity for analytes like nitrite, producing a dye with a significantly higher molar absorptivity and a λmax in a region (610 nm) with potentially less interference from sample matrices. 2-naphthol produces dyes in the orange-red spectrum (~490-510 nm) and is widely used for pigment synthesis.

  • For Nanoparticle-Based Sensing: Both isomers can be detected using functionalized gold nanoparticles, demonstrating comparable sensitivity. The choice of method would depend on the specific functionalization of the nanoparticles and the desired detection strategy.

Ultimately, the selection between 1-naphthol and 2-naphthol should be based on the specific requirements of the assay, including the target analyte, desired sensitivity, optimal wavelength for detection, and potential interferences. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific analytical needs.

References

A Comparative Guide to Catalysts for the Synthesis of Betti Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Betti bases, a class of aminobenzylnaphthols, is a cornerstone of medicinal chemistry and materials science. These compounds, formed through a one-pot, three-component condensation known as the Betti reaction, exhibit a wide range of biological activities and serve as valuable chiral ligands in asymmetric synthesis.[1][2] The efficiency of this Mannich-type reaction is heavily influenced by the choice of catalyst.[3] This guide provides an objective comparison of various catalytic systems for Betti base synthesis, supported by experimental data and detailed protocols to aid researchers in catalyst selection.

Catalyst Performance Comparison

The selection of an appropriate catalyst is critical for optimizing the synthesis of Betti bases, with significant impacts on reaction time, temperature, and overall yield. A variety of catalysts, ranging from simple Lewis acids to sophisticated nanomaterials, have been successfully employed. The following table summarizes the performance of several notable catalysts under different reaction conditions.

CatalystAldehydeAmineCatalyst LoadingTemperature (°C)TimeSolventYield (%)
FeCl₃·6H₂OBenzaldehydePyrrolidine50 mol%1105-15 minSolvent-free100
Cerium (IV) Ammonium (B1175870) Nitrate (B79036) (CAN)Various AromaticVarious AminesCatalytic amountRoom Temp.-PEG-400High
Reverse ZnO NanomicellesSubstituted AldehydesAnilines10 mol%Room Temp.0.5-24 hWaterHigh
Nanocrystalline MgOVarious AromaticAliphatic Amines-Room Temp.2-6 hAqueous78-92
Montmorillonite K30VariousVarious-60-Solvent-free79-92
Pd-MMZBenzaldehydePyrrolidine100 mgRoom Temp.3 hAcetonitrile/DCM95
Catalyst-FreeAromatic AldehydesSecondary Amines-Room Temp.2-4 hPEG-40076-94

Experimental Protocols

The following protocols provide a general framework for the synthesis of Betti bases using different catalytic approaches. Researchers should refer to the specific literature for detailed modifications based on the chosen substrates and catalyst.

General Procedure for Catalyst-Promoted Synthesis:

A mixture of an aldehyde (1 mmol), a primary or secondary amine (1 mmol), and 2-naphthol (B1666908) (1 mmol) is prepared. The selected catalyst is then added in the specified loading (see table above). The reaction is carried out under the conditions outlined in the comparative table, either in a solvent or under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up. For solvent-free reactions, an appropriate solvent like ethanol (B145695) may be added to precipitate the product.[1] The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to afford the pure Betti base.

Specific Protocol using Cerium (IV) Ammonium Nitrate (CAN) as Catalyst:

In a typical procedure, 2-naphthol, an aldehyde, and an amine are combined in polyethylene (B3416737) glycol (PEG-400) as the reaction medium. A catalytic amount of Cerium (IV) ammonium nitrate is added to the mixture at room temperature.[4] The reaction is stirred until completion, and the product is then isolated and purified. This method is noted for its high yields and mild reaction conditions.[4]

Protocol for Synthesis using Reverse ZnO Nanomicelles:

For this environmentally friendly approach, a mixture of an aromatic aldehyde (1 mmol), β-naphthol (1 mmol), and an aniline (B41778) (1 mmol) is prepared in water. A catalytic amount of reverse ZnO nanomicelles is added, and the mixture is stirred at room temperature for the appropriate time.[5] This method offers the advantages of using water as a solvent and a reusable catalyst.[5]

Reaction Mechanism and Experimental Workflow

The synthesis of Betti bases proceeds via a Mannich-type reaction mechanism.[1] The reaction is initiated by the condensation of the aldehyde and amine to form an imine (or Schiff base). The catalyst, often a Lewis acid, activates the aldehyde, facilitating the nucleophilic attack by the amine.[4] Subsequent dehydration leads to the formation of a reactive iminium ion. The electron-rich 2-naphthol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a new carbon-carbon bond.[1][4] A final proton transfer yields the stable Betti base.

G General Experimental Workflow for Betti Base Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aldehyde, Amine, and 2-Naphthol Catalyst Add Catalyst Reactants->Catalyst Heating Heat/Stir under Inert Atmosphere Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Reaction Work-up (e.g., add Ethanol) Monitoring->Workup Purification Purify by Recrystallization Workup->Purification Characterization Characterize Product Purification->Characterization

Caption: General workflow for the synthesis of Betti bases.

G Catalytic Cycle for Betti Base Synthesis Aldehyde Aldehyde Imine Imine/ Schiff Base Aldehyde->Imine + Amine Amine Amine Amine->Imine Iminium Iminium Ion Imine->Iminium + Catalyst, - H2O BettiBase Betti Base Iminium->BettiBase + 2-Naphthol Naphthol 2-Naphthol Naphthol->BettiBase Catalyst Catalyst BettiBase->Catalyst Regenerates Catalyst Catalyst->Iminium

Caption: Proposed mechanism for the synthesis of Betti bases.

References

A Comparative Guide to Purity Assessment of 1-Amino-2-naphthol: Titration vs. Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-Amino-2-naphthol is a key starting material in the synthesis of various dyes and pharmaceutical compounds. Its purity directly impacts the impurity profile of the final product. This guide provides an objective comparison of two common analytical techniques for assessing the purity of this compound: the classical method of diazotization titration and modern chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

At a Glance: Method Comparison

The choice of analytical method for purity assessment depends on various factors, including the required level of accuracy and precision, the need to identify and quantify specific impurities, sample throughput, and available instrumentation. Titration offers a cost-effective and often highly precise method for determining the overall purity of the main component. In contrast, chromatography provides a more detailed impurity profile, separating and quantifying individual impurities with high sensitivity and specificity.

ParameterDiazotization TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Quantitative chemical reaction of the primary aromatic amine with a titrant.Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Information Provided Overall purity of the primary aromatic amine.Separation and quantification of the main component and individual impurities.Separation, identification, and quantification of volatile and semi-volatile impurities.
Specificity Good for the primary amine functional group, but can be affected by other reactive impurities.High, can separate structurally similar impurities.Very high, provides structural information for impurity identification.
Sensitivity Milligram level.Microgram to nanogram level.Nanogram to picogram level.
Precision (RSD) Typically < 0.5%Typically < 2%Typically < 5%
Accuracy High, when standardized properly.High, dependent on reference standards.High, dependent on reference standards and derivatization efficiency.
Throughput Low to medium.High.Medium.
Cost per Sample Low.Medium.High.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique.

Purity Assessment by Diazotization Titration

This method is based on the quantitative reaction of the primary aromatic amino group of this compound with nitrous acid, formed in situ from sodium nitrite (B80452) and an acid, to form a diazonium salt.[1][2][3][4][5] The endpoint can be determined either potentiometrically or by using an external indicator like starch-iodide paper.[2]

Instrumentation:

  • Automatic Potentiometric Titrator or manual titration setup (burette, beaker, magnetic stirrer).

  • Platinum and Calomel or Silver/Silver Chloride reference electrodes (for potentiometric detection).

Reagents:

  • This compound sample

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂), 0.1 M standard solution

  • Potassium bromide (KBr) (optional, to accelerate the reaction)

  • Starch-iodide paper (for external indication)

  • Distilled or deionized water

Procedure:

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

  • Add 50 mL of distilled water and 10 mL of concentrated hydrochloric acid. Stir until the sample is completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Titration (Potentiometric): Immerse the platinum and reference electrodes into the solution. Titrate slowly with a standardized 0.1 M sodium nitrite solution, stirring continuously. Record the potential (mV) after each addition of titrant. The endpoint is the point of maximum inflection on the titration curve.

  • Titration (External Indicator): Titrate the cold solution with standardized 0.1 M sodium nitrite solution. After each addition, withdraw a drop of the solution and streak it on starch-iodide paper. The endpoint is reached when a blue color is produced immediately, indicating the presence of excess nitrous acid.[2]

  • Calculation: Calculate the percentage purity of this compound based on the volume of sodium nitrite solution consumed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its potential process-related and degradation impurities.[6][7][8] A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions (Typical):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a similar concentration as the main standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks based on their retention times compared to the standard. Calculate the percentage purity and the amount of each impurity by area normalization or by using the response factor of the main peak if the impurity standards are not available.

Potential Impurities in this compound

The synthesis of this compound often involves the reduction of 1-nitroso-2-naphthol (B91326) or an azo dye precursor.[9][10] Potential impurities may include:

  • Starting materials: Unreacted 2-naphthol, aniline (B41778) (if used in azo dye synthesis).

  • Intermediates: 1-Nitroso-2-naphthol.

  • Byproducts: Isomers such as 2-Amino-1-naphthol, and oxidation or degradation products.

Visualization of Workflows

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in HCl/Water weigh->dissolve cool Cool to 0-5 °C dissolve->cool titrate Titrate with 0.1 M NaNO₂ cool->titrate endpoint Detect Endpoint (Potentiometric/Indicator) titrate->endpoint calculate Calculate Purity (%) endpoint->calculate

Figure 1. Experimental workflow for purity assessment by diazotization titration.

Chromatography_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solutions inject Inject into HPLC/GC-MS prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separate Components inject->separate detect Detect & Record Data separate->detect identify Identify Peaks detect->identify quantify Quantify Impurities identify->quantify report Generate Purity Report quantify->report

Figure 2. General workflow for purity assessment by chromatographic methods.

Comparative Discussion

Titration: The primary advantage of diazotization titration is its high precision and accuracy for quantifying the main component, provided there are no interfering basic or other reactive impurities. It is a cost-effective method that does not require expensive instrumentation. However, its main limitation is the lack of specificity. It provides a single value for the total primary aromatic amine content and cannot distinguish between this compound and any isomeric or other amine impurities. Therefore, it is best suited for routine quality control of batches where the impurity profile is already well-characterized.

Chromatography (HPLC & GC-MS): Chromatographic methods, particularly HPLC with UV detection, are the industry standard for purity analysis. Their strength lies in the ability to separate, identify, and quantify individual impurities. This is crucial for understanding the complete impurity profile of a substance, which is a regulatory requirement. HPLC is versatile and can be applied to a wide range of compounds. GC-MS offers the added advantage of providing structural information about the impurities, which is invaluable for identifying unknown peaks and for process development. However, GC-MS is generally limited to volatile or semi-volatile compounds, and derivatization may be necessary for polar compounds like this compound. The primary drawbacks of chromatographic techniques are the higher cost of instrumentation and consumables, and the need for well-characterized reference standards for accurate quantification of impurities.

Conclusion

Both titration and chromatography are valuable tools for the purity assessment of this compound, each with its own set of advantages and limitations. Diazotization titration serves as a reliable and economical method for determining the overall purity, making it suitable for quality control in a well-established manufacturing process. Chromatographic methods, particularly HPLC, are indispensable for comprehensive impurity profiling, method validation, and in research and development settings where a detailed understanding of the impurity landscape is critical. For a complete and robust quality control strategy, a combination of both techniques is often employed: chromatography to establish the impurity profile and validate the process, and titration for routine batch release testing. The choice of method should be guided by the specific analytical requirements, regulatory expectations, and the stage of drug development.

References

A Comparative Analysis of the Biological Activity of Betti Bases and their Bis-Betti Base Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betti bases, first synthesized by Mario Betti in the early 20th century, are a class of aminobenzylnaphthols with a diverse range of reported biological activities.[1][2] Their facile one-pot synthesis, known as the Betti reaction, allows for the generation of a wide array of derivatives, making them attractive scaffolds in medicinal chemistry.[2][3] These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] A key area of interest is the development of bis-Betti bases, which are dimeric analogs, with the hypothesis that dimerization may enhance biological activity. This guide provides a comparative overview of the biological activities of monomeric Betti bases and their bis-analogs, presenting available experimental data, detailed protocols, and insights into their potential mechanisms of action.

While direct comparative studies evaluating a Betti base and its corresponding bis-analog under identical experimental conditions are limited in the current literature, this guide compiles and analyzes available data to offer valuable insights for researchers in the field.

Anticancer Activity: A Comparative Overview

Betti bases have been extensively studied for their cytotoxic effects against various cancer cell lines. The data suggests that their efficacy is influenced by the nature and position of substituents on the aromatic rings. While quantitative data for bis-Betti bases is less common, available information points towards their potential as potent anticancer agents.

Table 1: Anticancer Activity of Representative Betti Bases

CompoundCancer Cell LineActivity MetricValue (µM)Reference
14j (p-Bromophenyl derivative)A549 (Lung)GI507.9[6]
HBL-100 (Breast)GI509.4[6]
HeLa (Cervical)GI508.3[6]
SW1573 (Alveolar)GI5014[6]
T-47D (Breast)GI5016[6]
14t HBL-100 (Breast)GI505[6]
HeLa (Cervical)GI504.1[6]
SW1573 (Alveolar)GI506.3[6]
T-47D (Breast)GI508.4[6]
MMZ-140C BxPC-3 (Pancreatic)IC50 (24h)30.15[6]
HT-29 (Colorectal)IC50 (24h)37.76[6]
BxPC-3 (Pancreatic)IC50 (72h)Not explicitly stated, but within 13.26-54.55 range[6]
HT-29 (Colorectal)IC50 (72h)11.55[6]
MMZ-45B HT-29 (Colorectal)IC50 (24h)31.78[6]

Bis-Betti Bases and Analogs: Anticancer Potential

While a direct quantitative comparison is challenging, studies on bis-analogs of related structures, such as bis-aminomethylnaphthalenes, have shown promising anticancer activity. For instance, compound 15 in a study by Bollini et al. exhibited remarkable antitumor activity and was proposed as a novel template for anticancer chemotherapy.[7] Another study on novel bis-triazoles reported potent anticancer activity against a panel of 60 human cancer cell lines, with GI50 values ranging from 0.111 µM to 24.1 µM for the compound MS47. Although not bis-Betti bases themselves, these findings support the therapeutic potential of dimeric structures.

Antimicrobial Activity: A Comparative Perspective

Both Betti bases and their bis-analogs have been investigated for their ability to inhibit the growth of various microbial pathogens. The available data suggests that dimerization can lead to enhanced antimicrobial properties.

Table 2: Antimicrobial Activity of a Betti Base Derivative

CompoundMicrobial StrainActivity MetricValue (µg/mL)Reference
Betti Base Derivative M. tuberculosis H37RvMIC1.6 - 6.25[8]

Bis-Betti Base Analogs: Enhanced Antimicrobial Action

A study on the synthesis of bis-(isoxazolyl-1,3-oxazine)naphthalenes, derived from Betti bases, reported that compounds 67a and 67b possessed "remarkable antimicrobial activity".[2] While specific MIC values were not provided in the abstract, this qualitative assessment suggests a potent antimicrobial effect. Furthermore, a separate study on novel bis-oxazine derivatives reported that some of the synthesized compounds exhibited promising antibacterial and antifungal activity when compared to standard drugs.[9] Another study on synthetic 1,3-bis(aryloxy)propan-2-amines demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains, with MIC values in the range of 5.99–28.58 µM.[2] These findings collectively suggest that the dimeric scaffold is a promising feature for developing effective antimicrobial agents.

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The cytotoxic activity of Betti bases and their analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Betti bases or bis-Betti base analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits a biological or biochemical function by 50%) values are then determined from dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate incubate1 Incubate Overnight plate_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate (e.g., 24-72h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate GI50/IC50 read_absorbance->analyze

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[12][13][14]

Protocol:

  • Preparation of Compounds: Stock solutions of the Betti bases and bis-Betti base analogs are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth).[12][15]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[14]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][15]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow prepare_dilutions Prepare Serial Dilutions of Compounds inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Potential Signaling Pathway and Mechanism of Action

Research suggests that some Betti bases may exert their anticancer effects by acting as tryptophan mimetics and inhibiting the solute carrier transporter SLC6A14.[9][16][17] SLC6A14 is an amino acid transporter that is overexpressed in many types of cancer and is responsible for the uptake of essential amino acids required for rapid cell growth and proliferation.[16][17][18] By blocking this transporter, Betti bases can induce amino acid deprivation, leading to cell growth arrest and apoptosis.[9][16]

Betti_Base_Signaling_Pathway cluster_cell Cancer Cell Betti_Base Betti Base SLC6A14 SLC6A14 Transporter Betti_Base->SLC6A14 Inhibits Amino_Acids_Int Amino Acids (Intracellular) SLC6A14->Amino_Acids_Int Cell_Growth Cell Growth & Proliferation Amino_Acids_Ext Amino Acids (Extracellular) Amino_Acids_Ext->SLC6A14 Uptake Amino_Acids_Int->Cell_Growth Promotes Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for Betti bases via SLC6A14 inhibition.

Conclusion

The available evidence suggests that both Betti bases and their bis-Betti base analogs are promising scaffolds for the development of novel therapeutic agents. Betti bases have demonstrated significant anticancer and antimicrobial activities, with some derivatives showing potency in the low micromolar range. While direct comparative data is limited, preliminary findings indicate that dimerization to form bis-Betti bases may enhance these biological activities.

Further research is warranted to synthesize and evaluate a wider range of bis-Betti bases and to conduct direct comparative studies against their monomeric counterparts. Such studies will be crucial for establishing clear structure-activity relationships and for guiding the design of more potent and selective drug candidates. The potential mechanism of action involving the inhibition of the SLC6A14 transporter provides a solid foundation for future investigations into the molecular targets of these compounds.

References

A Comparative Spectroscopic Analysis of 1-Amino-2-naphthol and its Sulfonated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Analytical Sciences

This guide provides a detailed spectroscopic comparison of 1-Amino-2-naphthol and its key sulfonated derivatives, this compound-4-sulfonic acid and this compound-6-sulfonic acid. These compounds are pivotal intermediates in the synthesis of various dyes and find applications in analytical chemistry. Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and utilization in various research and development applications.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its sulfonated derivatives. The data has been compiled from various sources and provides a comparative overview of their absorption, emission, and nuclear magnetic resonance properties.

CompoundUV-Vis (λmax, nm)Fluorescence (λem, nm)¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)
This compound 316, 480 (in Ethanol (B145695), as HCl salt)[1]Not ReportedAromatic protons typically appear in the range of 7.0-8.5 ppm.Aromatic carbons typically appear in the range of 110-150 ppm.
This compound-4-sulfonic acid Not Specifically ReportedBlue fluorescence (for sodium salt in hot water)[2]Aromatic protons typically appear in the range of 7.0-8.5 ppm.Aromatic carbons typically appear in the range of 110-150 ppm.
This compound-6-sulfonic acid ~260 (in aqueous solution)[3]Not ReportedAromatic protons typically appear in the range of 7.0-8.5 ppm.Aromatic carbons typically appear in the range of 110-150 ppm.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. Below are generalized procedures for the spectroscopic analysis of these compounds.

UV-Visible Absorption Spectroscopy
  • Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent (e.g., ethanol for this compound, deionized water for sulfonated derivatives). From the stock solution, prepare a dilute working solution with an absorbance in the range of 0.1 - 1.0 AU.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the compound in a suitable solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement: Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum. Then, record the fluorescence emission spectrum by exciting the sample at the determined λmax. The solvent blank's spectrum should be recorded and subtracted from the sample's spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required.

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key application and a synthetic pathway involving these compounds.

experimental_workflow Experimental Workflow: Phosphate Determination using this compound-4-sulfonic acid cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Phosphate-containing Sample Acidification Acidification with Sulfuric Acid Sample->Acidification Molybdate Add Ammonium Molybdate Acidification->Molybdate ANSA Add this compound-4-sulfonic acid (Reducing Agent) Molybdate->ANSA Incubation Incubate for Color Development ANSA->Incubation Spectrophotometry Measure Absorbance at ~700 nm Incubation->Spectrophotometry Concentration Determine Phosphate Concentration Spectrophotometry->Concentration StandardCurve Prepare Standard Curve StandardCurve->Concentration

Caption: Workflow for the colorimetric determination of phosphate.

azo_dye_synthesis General Synthesis Pathway of Azo Dyes cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., Aniline derivative) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl, 0-5°C AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., this compound derivative) CouplingComponent->AzoDye

References

Cross-validation of phosphate levels determined by different colorimetric methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phosphate (B84403) is crucial in a myriad of biological and chemical assays. Colorimetric methods offer a rapid, cost-effective, and accessible means for this determination. This guide provides a comparative analysis of two of the most prevalent colorimetric techniques for phosphate quantification: the Molybdenum Blue method and the Malachite Green method. We will delve into their respective experimental protocols, performance metrics, and potential interferences, presenting the data in a clear, comparative format to aid in the selection of the most suitable method for your specific research needs.

Principles of Colorimetric Phosphate Detection

Both the Molybdenum Blue and Malachite Green methods are based on the reaction of inorganic phosphate with molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced or complexed with a dye to produce a colored product, the absorbance of which is directly proportional to the phosphate concentration.

The Molybdenum Blue method involves the reduction of the phosphomolybdate complex by agents such as ascorbic acid to form a stable blue-colored complex.[1] The Malachite Green method relies on the formation of a complex between the phosphomolybdate and the malachite green dye, resulting in a significant color change.[2]

Comparative Performance of Phosphate Detection Methods

The choice between the Molybdenum Blue and Malachite Green methods often depends on the specific requirements of the assay, such as sensitivity, sample matrix, and the presence of potentially interfering substances. The following table summarizes key performance characteristics of each method based on available data.

Performance MetricMolybdenum Blue MethodMalachite Green MethodSource(s)
Limit of Detection (LOD) ~0.1 nmol/well (1 µM)> 1 µM[2][3]
Linear Range 0.004 to 1.2 mg Pi/L0.007 to 0.6 mg Pi/L[4]
Wavelength of Max. Absorbance ~650 nm, 710 nm, 880 nm~620-660 nm[2][5]
Common Reducing/Complexing Agent Ascorbic AcidMalachite Green Dye[1][2]
Assay Time ~30 minutes~10-40 minutes[2][6]

Susceptibility to Interference

A critical consideration in selecting a phosphate assay is the potential for interference from other substances in the sample matrix. Both methods are susceptible to interference, which can lead to inaccurate phosphate measurements.

Interfering SubstanceMolybdenum Blue MethodMalachite Green MethodSource(s)
Silicates Can form a silicomolybdate complex, leading to overestimation of phosphate.Less susceptible than Molybdenum Blue.[7]
Arsenates Can react similarly to phosphate, causing positive interference.Can also interfere.[8]
Nitrates and Nitrites Can interfere with the color development.Less information available on specific interference.[8][9]
Detergents Many detergents contain high levels of phosphates and can cause significant contamination.Many detergents contain high levels of phosphates and can cause significant contamination.[2][10]
Mannitol Can interfere with the formation of the phosphomolybdate complex.Can interfere with the formation of the phosphomolybdate complex.[11][12]
Organophosphonates Can lead to an over-quantification of phosphate.Less information available on specific interference.[5]

Experimental Workflow

The general workflow for colorimetric phosphate determination is a straightforward process involving sample preparation, reagent addition, incubation, and measurement.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Curve (Known Phosphate Concentrations) C Add Molybdate Reagent to Standards and Samples A->C B Prepare Samples (Unknown Phosphate Concentrations) B->C D Add Reducing/Complexing Agent (e.g., Ascorbic Acid or Malachite Green) C->D E Incubate for Color Development D->E F Measure Absorbance (Spectrophotometer) E->F G Determine Phosphate Concentration (from Standard Curve) F->G

References

Safety Operating Guide

Proper Disposal of 1-Amino-2-naphthol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Amino-2-naphthol, a chemical that is suspected of causing genetic defects and can cause serious eye and respiratory irritation.[1][2] Adherence to these procedures is vital for protecting personnel and the environment.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure all safety precautions are understood and followed.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact.[1][5]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][5]Protects against splashes and dust, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation or allergic reactions.[2][6]
Body Protection A fully buttoned lab coat.[7] A chemical-resistant apron may be necessary if splashing is likely.[7]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if dust or aerosols are generated.[5]Prevents respiratory tract irritation.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[8][9] Do not dispose of this chemical down the drain or in regular trash.[10]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • This waste stream should be segregated from other chemical waste to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents.[3]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste, including contaminated items like pipette tips, gloves, and weigh boats, in a designated, puncture-proof, and sealable container.[10]

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container designed for liquid hazardous waste.[9] Do not use metal containers for corrosive waste.[9]

  • Ensure the container is in good condition and has a secure cap to prevent leaks and spills.[9] Containers must remain closed except when adding waste.[9][11]

3. Labeling:

  • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[9][11]

  • The label must include:

    • The words "Hazardous Waste".[9][11]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]

    • The associated hazards (e.g., "Toxic," "Irritant," "Suspected Mutagen").[11]

    • The date when the container first received waste.[11]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[3][8]

  • Store containers at or below eye level.[7]

  • Liquid waste containers should be kept in secondary containment to control any potential leaks.[12]

5. Disposal and Pickup:

  • Do not allow hazardous waste to accumulate for more than a year, or less if the container becomes full.[11]

  • Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13]

  • Complete any required waste pickup request forms, ensuring all chemical constituents and their concentrations are accurately listed.[9]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area if necessary and alert others.

  • Small Spills: For small spills, wear appropriate PPE, avoid generating dust, and clean up the material using dry methods (e.g., sweeping or vacuuming with an explosion-proof vacuum).[2][3] Place the collected material into a suitable container for disposal.[3]

  • Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][3]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention.[3]

G Workflow for Proper Disposal of this compound cluster_prep Preparation & Safety cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Ensure Safe Environment Segregate Segregate from Incompatible Chemicals Ventilation->Segregate Begin Disposal Process Collect Collect Waste in a Compatible, Sealed Container Segregate->Collect Label Affix 'Hazardous Waste' Label (Name, Hazards, Date) Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Ready for Storage Inspect Ensure Container is Closed & in Secondary Containment Store->Inspect Request Request Pickup via EHS or Licensed Contractor Inspect->Request Ready for Pickup Documentation Complete Waste Disposal Forms Request->Documentation

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Amino-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with 1-Amino-2-naphthol (or its hydrochloride salt). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as hazardous chemicals. The primary health risks include irritation to the skin, eyes, and respiratory system.[1][2] It is also suspected of causing genetic defects and may cause an allergic skin reaction.[2][3][4] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1]

GHS Hazard Statements

Hazard Code Hazard Statement Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)[3][5]
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)[3][5]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[2][3]
H317May cause an allergic skin reactionSensitisation (Skin) (Category 1)[3][4]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[2][3]
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)[3]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory sensitisation (Category 1)[4]
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[2][3]
H341Suspected of causing genetic defectsGerm cell mutagenicity (Category 2)[2][3]
H351Suspected of causing cancerCarcinogenicity (Category 2)[3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure. The following should be worn at all times when handling this compound:

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]To protect against splashes and dust that can cause serious eye irritation.
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.[1][2] Long-sleeved clothing is recommended.[7] Gloves must be inspected prior to use.[4]To prevent skin irritation, allergic reactions, and absorption.[3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] A particle filter is recommended.[2]To prevent inhalation of dust, which can cause respiratory irritation.[2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety. The following workflow outlines the necessary steps from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_decon 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Prepare spill kit C->D E Weigh and handle solid to minimize dust generation D->E F Keep container tightly closed when not in use E->F G Avoid contact with skin, eyes, and clothing F->G H Do not eat, drink, or smoke in the work area G->H I Clean up spills immediately H->I K Wash hands and exposed skin thoroughly after handling H->K J Sweep solid material into a suitable, labeled container I->J M Dispose of waste in a sealed, labeled hazardous waste container J->M L Remove and launder contaminated clothing before reuse K->L N Follow all local, state, and federal regulations for chemical waste disposal M->N O Dispose of contents/container to an approved waste disposal plant N->O

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure. Facilities must be equipped with an eyewash station and a safety shower.[1][8]

First-Aid Measures

Exposure Route Procedure
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][2] Wash clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures

In the case of a spill, the area should be evacuated of all non-essential personnel.

  • Ventilate the Area : Ensure the area is well-ventilated.[1]

  • Wear Protective Equipment : Use the proper personal protective equipment as outlined in the PPE section.[1][3]

  • Containment and Cleanup :

    • Avoid generating dust.[1][3]

    • For dry spills, carefully sweep or vacuum up the material.[1][3]

    • Place the spilled material into a suitable, sealed, and labeled container for disposal.[1][2][8]

    • Wash the spill area thoroughly with soap and water.[3]

  • Disposal : Dispose of the collected waste through an approved waste disposal plant, following all relevant regulations.[2][3] Do not let the product enter drains.[4][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.